Phycocyanobilin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H38N4O6 |
|---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7-,24-13-,27-14-,28-15-/t19-/m1/s1 |
InChI Key |
NNMALANKTSRILL-ZUTFDUMMSA-N |
Isomeric SMILES |
CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C\C)/[C@H](C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C |
Canonical SMILES |
CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |
Synonyms |
21H-biline-8,12-dipropanoic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3E)- 3(E)-phycocyanobilin 3Z-phycocyanobilin biline-8,12-dipropionic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo- phycocyanobilin |
Origin of Product |
United States |
Foundational & Exploratory
Phycocyanobilin: A Comprehensive Technical Guide on its Fundamental Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phycocyanobilin (PCB) is a blue, light-harvesting tetrapyrrole chromophore, or phycobilin, found in cyanobacteria, red algae, and other algal species.[1] As the chromophore of the phycobiliprotein C-phycocyanin, PCB plays a crucial role in photosynthesis.[1] Beyond its role in light absorption, emerging research has highlighted its significant potential as a bioactive compound with potent antioxidant, anti-inflammatory, and anticancer properties, making it a molecule of great interest for therapeutic development.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, biological activities, and the signaling pathways it modulates.
Physicochemical Properties
This compound is a linear tetrapyrrole with the chemical formula C₃₃H₃₈N₄O₆ and a molar mass of approximately 586.69 g/mol .[1] It is covalently attached to the apoprotein of phycocyanin through a thioether bond.[1] The extended system of conjugated double bonds in its structure is responsible for its characteristic blue color and its ability to absorb light in the orange-red region of the visible spectrum.[4][5]
Quantitative Physicochemical Data
| Property | Value | References |
| Molar Mass | 586.69 g/mol | [1] |
| Molecular Formula | C₃₃H₃₈N₄O₆ | [1] |
| Absorption Maximum (λmax) | ~600-640 nm | [3][6] |
| Molar Extinction Coefficient (in native phycocyanin) | ~102,000 M⁻¹ cm⁻¹ | [7] |
| Molar Extinction Coefficient (in acidic urea) | 37,900 M⁻¹ cm⁻¹ at 680 nm | [8] |
| Fluorescence Emission Maximum | ~640-650 nm | [3][9] |
| Fluorescence Quantum Yield (in iRFP713 variants) | 0.45 - 0.50 | [1][10] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities that are of significant interest for drug development. Its primary therapeutic potential stems from its potent antioxidant and anti-inflammatory effects.
Antioxidant Activity
This compound is a powerful antioxidant capable of scavenging various reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][11] This activity is attributed to its molecular structure, which allows for the effective neutralization of free radicals.[11] The antioxidant capacity of this compound is considered to be the primary contributor to the overall antioxidant effect of its parent protein, C-phycocyanin.[12][13] One of the key mechanisms of its antioxidant action is the inhibition of NADPH oxidase, a major source of cellular ROS.[6][14]
Quantitative Antioxidant Capacity
| Assay | Result | References |
| Oxygen Radical Absorbance Capacity (ORAC) | 22.18 µmol of Trolox equivalents/µmol | [15] |
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory signaling pathways. It has been shown to inhibit the expression of pro-inflammatory mediators and cytokines.[2][16] While some studies suggest that this compound itself is a poor inhibitor of cyclooxygenase-2 (COX-2) compared to its parent protein C-phycocyanin, its anti-inflammatory effects are believed to be mediated through other pathways.[6][12]
Quantitative Anti-inflammatory Activity of C-Phycocyanin (Containing this compound)
| Target | IC₅₀ Value | Assay System | References |
| Cyclooxygenase-2 (COX-2) | 180 nM | Isolated enzyme assay | [1][6] |
| Cyclooxygenase-2 (COX-2) | 80 nM | Human whole blood assay | [1][6] |
Note: The provided IC₅₀ values are for C-phycocyanin. Studies indicate that the apoprotein plays a significant role in COX-2 inhibition, with free this compound being a poor inhibitor in this specific context.[6][12]
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines.[6][17] Its anticancer activity is attributed to its ability to induce apoptosis and arrest the cell cycle in cancer cells.[2][17] For instance, it has shown an IC₅₀ of 108 µg/ml for the colorectal cancer cell line HT-29.[6] The proposed mechanisms involve the modulation of signaling pathways such as the MAPK pathway.[16]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interacting with and modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound is proposed to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.[16] In silico molecular docking studies suggest that this compound may directly interact with components of the IκB kinase (IKK) complex, which is crucial for NF-κB activation.[11][18]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, contributing to its anticancer effects.[16] Specifically, it is suggested to induce apoptosis by activating the JNK and p38 MAPK pathways while suppressing the ERK pathway.[16]
Heme Oxygenase-1 (HO-1) and NADPH Oxidase Pathways
This compound can activate heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[6] The induction of HO-1 leads to the production of biliverdin, which is subsequently converted to the antioxidant bilirubin.[19] Additionally, this compound is a potent inhibitor of NADPH oxidase, a key enzyme responsible for the production of superoxide radicals.[6][14] This inhibition contributes significantly to its antioxidant and neuroprotective effects.[7]
Experimental Protocols
Extraction and Purification of C-Phycocyanin (Source of this compound)
This protocol describes a general method for the extraction and purification of C-phycocyanin from Spirulina platensis.
-
Crude Extract Preparation:
-
Harvest wet biomass of Spirulina platensis.
-
Resuspend the biomass in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Disrupt the cells using methods such as sonication, homogenization, or repeated freeze-thaw cycles.[20][21]
-
Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude C-phycocyanin extract.
-
-
Ammonium Sulfate Precipitation:
-
Dialysis:
-
Transfer the resuspended pellet to a dialysis membrane (e.g., 12-14 kDa MWCO).
-
Dialyze against the extraction buffer to remove excess ammonium sulfate. Change the buffer several times.[11]
-
-
Chromatographic Purification:
-
Further purify the dialyzed sample using anion-exchange chromatography (e.g., DEAE-cellulose) or gel filtration chromatography.[11][12]
-
Elute the C-phycocyanin using a suitable buffer gradient.
-
Monitor the purity of the fractions by measuring the absorbance ratio A₆₂₀/A₂₈₀. A ratio greater than 4.0 is considered analytical grade.[2]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Activity of Cyanobacteria Pigment Extracts: Physiological Free Radical Scavenging and Modulation of iNOS and LOX Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric Oxide as a Target for Phytochemicals in Anti-Neuroinflammatory Prevention Therapy [mdpi.com]
- 4. Chemically Modified DNA Aptamers Bind Interleukin-6 with High Affinity and Inhibit Signaling by Blocking Its Interaction with Interleukin-6 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Inhibitory Effect of Phycocyanin Peptide on Pulmonary Fibrosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virus-induced p38 MAPK activation facilitates viral infection [thno.org]
- 8. Inhibition of nitric oxide biosynthesis by anthocyanin fraction of blackberry extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cleavage of this compound from C-phycocyanin. Separation and mass spectral identification of the products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Fast cleavage of this compound from phycocyanin for use in food colouring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Virus-induced p38 MAPK activation facilitates viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Inhibitory Effect of Phycocyanin Peptide on Pulmonary Fibrosis In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. amsbio.com [amsbio.com]
- 22. p38 MAPK and NF-kappa B collaborate to induce interleukin-6 gene expression and release. Evidence for a cytoprotective autocrine signaling pathway in a cardiac myocyte model system - PubMed [pubmed.ncbi.nlm.nih.gov]
Phycocyanobilin: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phycocyanobilin (PCB), a blue phycobilin, is a linear tetrapyrrole chromophore with significant potential in therapeutic and biotechnological applications. Historically recognized as a key light-harvesting pigment in cyanobacteria and red algae, recent research has unveiled its potent antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides an in-depth overview of the discovery and history of PCB isolation, detailed experimental protocols for its extraction and purification, and a summary of its known biological signaling pathways. Quantitative data from various isolation methodologies are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Discovery and Historical Perspective
The journey to understanding this compound is intrinsically linked to the study of phycobiliproteins, the brilliantly colored protein complexes responsible for light harvesting in certain photosynthetic organisms.
-
Early Observations: In the early 20th century, scientists were intrigued by the vibrant blue and red pigments of cyanobacteria and red algae. It was established that these colors were due to proteins, which were termed "phycobiliproteins."
-
Identification of the Chromophore: The breakthrough in understanding the nature of these pigments came from the work of Lemberg and O'hEocha, who, through chemical degradation studies, demonstrated that the color of phycobiliproteins was due to covalently attached, open-chain tetrapyrrole molecules, which they named "phycobilins."
-
Cleavage and Isolation: The first successful isolations of the this compound chromophore from its parent protein, C-phycocyanin, were pioneering efforts that laid the groundwork for future research. Early methods involved harsh chemical treatments to cleave the thioether bond linking the bilin to the protein. Notably, the work of Chapman, Cole, and Siegelman in the late 1960s detailed the use of refluxing methanol (methanolysis) to release the chromophore, a technique that remains a cornerstone of PCB isolation.[1] Beuhler and colleagues, in 1976, further refined the characterization of the cleaved products using mass spectrometry.[2] These early methods, while effective, were often time-consuming and could lead to the formation of artifacts.
Experimental Protocols for this compound Isolation
The isolation of this compound from its native source, C-phycocyanin, involves two primary stages: cleavage of the chromophore from the protein and subsequent purification.
Extraction and Purification of C-Phycocyanin (Precursor)
Prior to isolating PCB, its parent protein, C-phycocyanin (C-PC), must be extracted and purified from a biological source, typically cyanobacteria such as Spirulina platensis.
Experimental Workflow for C-Phycocyanin Purification
Caption: Workflow for the extraction and purification of C-phycocyanin.
Methodology:
-
Cell Lysis: A common starting material is dried Spirulina powder. The cells are subjected to lysis to release the intracellular contents. A combination of freeze-thaw cycles and sonication is effective for this purpose.[3]
-
Extraction: The lysed biomass is extracted with a phosphate buffer (e.g., 0.1 M, pH 7.0) to solubilize the phycobiliproteins.[4]
-
Clarification: The crude extract is clarified by centrifugation to remove cell debris.
-
Ammonium Sulfate Precipitation: C-phycocyanin is precipitated from the clarified supernatant by the gradual addition of ammonium sulfate (typically to 65-70% saturation).[5]
-
Dialysis: The precipitated protein is redissolved in a minimal volume of buffer and dialyzed extensively against the same buffer to remove excess salt.
-
Chromatography: Final purification is achieved by ion-exchange chromatography, often using a DEAE-cellulose or DEAE-Sepharose column.[3][4] The purity of the C-phycocyanin is monitored spectrophotometrically by the ratio of absorbance at 620 nm to 280 nm (A620/A280). A ratio of 4.0 or higher is considered analytical grade.[6]
Cleavage of this compound from C-Phycocyanin
This is the classical method for cleaving the thioether bond between this compound and the cysteine residues of the apoprotein.
Methodology:
-
Preparation: Lyophilized, purified C-phycocyanin is suspended in anhydrous methanol.
-
Reflux: The suspension is refluxed under an inert atmosphere (e.g., nitrogen or argon) for an extended period, typically 16-24 hours.[1]
-
Extraction: After cooling, the denatured protein is removed by filtration or centrifugation. The methanolic solution containing the cleaved this compound is then collected.
-
Solvent Removal: The methanol is removed under reduced pressure to yield the crude this compound.
A more rapid and efficient method for PCB cleavage involves heating the C-phycocyanin in a solvent within a sealed vessel under pressure.
Methodology:
-
Preparation: Dried C-phycocyanin is mixed with a solvent (e.g., 96% ethanol) in a pressure-resistant vessel.[7]
-
Heating: The sealed vessel is heated to a high temperature (e.g., 120°C) for a much shorter duration than conventional reflux, typically around 30 minutes.[7][8]
-
Extraction and Clarification: After cooling, the contents are filtered to remove the protein residue.
-
Solvent Removal: The solvent is evaporated to obtain the crude this compound.
Purification of this compound
Crude this compound is a mixture of isomers and potentially some degradation products. Purification is typically achieved using reverse-phase high-performance liquid chromatography (HPLC).
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Sample Preparation: The crude this compound is dissolved in a suitable solvent, often the initial mobile phase of the HPLC gradient.
-
HPLC Separation: The sample is injected onto a reverse-phase column (e.g., C18). A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).[9]
-
Detection and Fraction Collection: The elution of this compound is monitored using a PDA detector at its characteristic absorption maxima (around 375 nm and 660-680 nm). The fractions corresponding to the desired this compound peak are collected.
-
Final Preparation: The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the purified this compound.
Quantitative Data on this compound Isolation
The yield and purity of isolated this compound can vary significantly depending on the source of C-phycocyanin and the isolation method employed.
Table 1: Comparison of this compound Cleavage Methods
| Method | Starting Material | Solvent | Temperature (°C) | Duration | Yield | Reference |
| Conventional Methanolysis | Purified C-Phycocyanin | Methanol | Reflux | 16-24 hours | 40-50% (estimated) | [1][10] |
| Sealed Vessel | Dried C-Phycocyanin | 96% Ethanol | 120 | 30 minutes | ~20 mg/g C-PC (~50% yield) | [7][10] |
| Pressurized Liquid Extraction | C-Phycocyanin Powder | Ethanol | 125 | 3 x 5 minutes | 53.3% | [11] |
| Recombinant Expression | E. coli | - | - | - | 6.5 mg/L |
Note: Yields are often estimated based on the assumption that this compound constitutes approximately 4% (w/w) of C-phycocyanin.[10]
Biological Signaling Pathways of this compound
This compound has been shown to modulate several key signaling pathways, which underlies its observed antioxidant and anti-inflammatory effects.
Inhibition of NADPH Oxidase
A primary mechanism of action for this compound is the inhibition of NADPH oxidase (NOX) enzymes. NOX are a major source of reactive oxygen species (ROS) in cells.
Caption: this compound's inhibition of NADPH oxidase.
By inhibiting NOX, this compound reduces the production of superoxide and other ROS, thereby mitigating oxidative stress and subsequent cellular damage. This is a key mechanism in its protective effects against various pathologies.
Modulation of NF-κB and MAPK Signaling Pathways
This compound exerts significant anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
Caption: this compound's modulation of NF-κB and MAPK pathways.
This compound can inhibit the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα. This prevents the release and nuclear translocation of the NF-κB transcription factor, thereby downregulating the expression of pro-inflammatory genes. Additionally, PCB can modulate the activity of mitogen-activated protein kinases (MAPKs), such as p38 and JNK, which are also involved in inflammatory responses.
Interaction with the Nrf2 Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. While some studies suggest that the antioxidant effects of C-phycocyanin may be mediated through the activation of the Nrf2 signaling pathway, other research indicates that this compound can exert its protective effects independently of Nrf2. This suggests that direct ROS scavenging and inhibition of ROS production (via NADPH oxidase) are primary mechanisms of action.
Conclusion
This compound, once primarily of interest to photobiologists, has emerged as a molecule with significant therapeutic potential. The historical development of its isolation from C-phycocyanin has paved the way for modern, more efficient extraction techniques. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers seeking to isolate and study this promising compound. A thorough understanding of its mechanisms of action, particularly its ability to inhibit NADPH oxidase and modulate key inflammatory signaling pathways, will be crucial for the development of novel this compound-based therapeutics for a range of diseases underpinned by oxidative stress and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cleavage of this compound from C-phycocyanin. Separation and mass spectral identification of the products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and purification of food-grade C-phycocyanin from Arthrospira platensis and its determination in confectionery by HPLC with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imeko.org [imeko.org]
- 5. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fast cleavage of this compound from phycocyanin for use in food colouring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. academic.oup.com [academic.oup.com]
- 10. Pressurized Liquid Extraction of a this compound Chromophore and Its Reconstitution with a Cyanobacteriochrome Photosensor for Efficient Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Isomers of Phycocyanobilin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phycocyanobilin (PCB), a blue linear tetrapyrrole pigment, serves as the chromophore for phycobiliproteins, which are accessory light-harvesting pigments in cyanobacteria and red algae. Beyond its role in photosynthesis, PCB has garnered significant interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for nutraceutical and pharmaceutical development. This technical guide provides a comprehensive overview of the chemical structure of this compound, delves into its various isomers, and offers detailed experimental protocols for its extraction, purification, and characterization. Furthermore, this document presents key quantitative data in a structured format and visualizes complex biological and experimental processes using logical diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Chemical Structure of this compound
This compound is an open-chain tetrapyrrole, structurally related to biliverdin, from which it is biosynthesized. Its structure consists of four pyrrole rings linked by methine bridges.
IUPAC Name: 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₃H₃₈N₄O₆ | [1][2] |
| Molar Mass | 586.69 g/mol | [1] |
| Monoisotopic Mass | 586.27913494 Da | [3] |
| Appearance | Blue pigment | [1] |
| Solubility | Soluble in DMSO and polar organic solvents; poor solubility in water. | [4][5] |
The stereochemistry of this compound is crucial for its biological activity and interaction with apoproteins. The IUPAC name specifies the stereochemistry at the chiral centers and the configuration of the double bonds.
Isomers of this compound
This compound can exist in various isomeric forms, which can influence its spectroscopic properties and biological functions. These isomers can be broadly categorized as constitutional isomers, stereoisomers (including E/Z isomers and diastereomers), and conformational isomers (rotamers).
Constitutional Isomers
While this compound itself has a defined connectivity, related bilins found in nature, such as phycoerythrobilin, phycoviolobilin, and phycourobilin, can be considered constitutional isomers with different arrangements of atoms and functional groups.
Stereoisomers: E/Z Isomerism
The most well-characterized isomers of this compound are the E/Z isomers, particularly at the C3, C5, C10, and C15 methine bridges. The (3Z)- and (3E)-phycocyanobilin isomers are common and can be interconverted.[6] The dominant isomer found in nature is 3Z-phycocyanobilin.[7] The isomerization from the Z to the E configuration can be induced by light or chemical treatment.
Table 2: Comparison of Spectroscopic Properties of this compound Isomers
| Isomer | UV-Vis Absorption (λmax) | Fluorescence Emission (λmax) | Key Characterization Notes | Reference |
| (3E)-Phycocyanobilin | ~660 nm (in ethanol) | Not specified | Identified as the major isomer after cleavage from phycocyanin with hot ethanol. Characterized by 1D and 2D NMR. | [8] |
| (3Z)-Phycocyanobilin | Not specified | Not specified | A minor product from methanolysis of phycocyanin. | [6] |
| This compound (general) | ~620-665 nm | ~640-650 nm | General range for this compound bound to phycocyanin. | [7][9][10] |
| Phycoviolobilin (isomer) | ~590 nm | Not specified | Formed from this compound through isomerization in some cyanobacteriochromes. | [3][11] |
Note: Spectroscopic properties can vary depending on the solvent and whether the this compound is free or protein-bound.
Conformational Isomers (Rotamers)
Due to the single bonds connecting the pyrrole rings, this compound can adopt various conformations. Semi-empirical studies have shown that the cyclic helical SSS (syn-syn-syn) conformation is the most stable.[12] Other low-energy conformers include the partially extended ASS and SAS conformations.[12] These conformational differences can affect the molecule's electronic structure and, consequently, its absorption spectrum.
Experimental Protocols
Extraction and Purification of Phycocyanin from Spirulina
This protocol describes the extraction of C-phycocyanin, the protein to which this compound is covalently bound.
-
Cell Lysis:
-
Suspend dry Spirulina platensis powder in a 0.1 M phosphate buffer (pH 7.0) at a ratio of 1:25 (w/v).[9]
-
Subject the suspension to repeated freeze-thaw cycles (-20°C to room temperature) or sonication to lyse the cells.[1][9]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to remove cell debris.[9] The supernatant contains the crude phycocyanin extract.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add ammonium sulfate to the crude extract to achieve a 25% saturation, while stirring at 4°C, to precipitate unwanted proteins.[9]
-
Centrifuge to remove the precipitate.
-
Increase the ammonium sulfate concentration in the supernatant to 50-65% saturation to precipitate the phycocyanin.[9][12]
-
Collect the phycocyanin precipitate by centrifugation.
-
-
Purification:
-
Dissolve the phycocyanin pellet in a minimal volume of phosphate buffer (pH 7.0).
-
Perform dialysis against the same buffer to remove excess ammonium sulfate.[12]
-
Further purify the phycocyanin using ion-exchange chromatography (e.g., DEAE-Sepharose or DEAE-Cellulose) or gel filtration chromatography.[1][12]
-
Monitor the purity at each step by measuring the A620/A280 ratio; a ratio greater than 4.0 is considered analytical grade.[9]
-
Cleavage and Purification of this compound and its Isomers
-
Cleavage from Phycocyanin:
-
Suspend the purified phycocyanin in methanol or ethanol.[6][7]
-
Heat the suspension under reflux for several hours. This process cleaves the thioether bond linking this compound to the cysteine residues of the apoprotein.[7] A sealed vessel method at 120°C for 30 minutes has been shown to be a faster alternative.[8]
-
-
Purification of this compound Isomers by HPLC:
-
After cleavage, evaporate the solvent to obtain the crude this compound extract.
-
Dissolve the extract in a suitable solvent (e.g., methanol/water mixture).
-
Separate the isomers using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[5][13]
-
A common mobile phase is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[5]
-
Monitor the elution profile using a photodiode array (PDA) detector to identify peaks corresponding to different isomers based on their retention times and UV-Vis spectra.[5] For example, using a C8 column with a water/methanol mobile phase, cis-trans isomers of this compound have been separated with retention times of 1.8 and 2.0 minutes.[9]
-
Characterization of this compound Isomers
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the purified isomers. This compound typically shows a protonated molecular ion [M+H]⁺ at m/z 587.[7]
-
Tandem mass spectrometry (MS/MS) can be employed to analyze the fragmentation patterns of the different isomers, which may provide structural information to differentiate them.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the isomers.
-
The chemical shifts of the protons and carbons, particularly around the methine bridges and the ethylidene group, can confirm the E or Z configuration. For example, the ¹H NMR spectrum of (3E)-PCB has been reported with characteristic shifts for its protons.[8]
-
2D NMR techniques like COSY, HSQC, and HMBC can be used for complete signal assignment and to establish through-bond and through-space correlations, confirming the connectivity and stereochemistry.
-
Visualizing Key Processes
Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with heme and proceeds through a two-step enzymatic conversion.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass-spectral identification and purification of phycoerythrobilin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Cleavage of this compound from C-phycocyanin. Separation and mass spectral identification of the products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. CAU Scholar's Space: Development and validation of an HPLC-PDA method for the analysis of this compound in Arthrospira maxima [scholarworks.bwise.kr]
- 11. Phycobiliproteins—A Family of Algae-Derived Biliproteins: Productions, Characterization and Pharmaceutical Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational flexibility of this compound: an AM1 semiempirical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Characteristics of Pure Phycocyanobilin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phycocyanobilin (PCB) is a blue, light-absorbing linear tetrapyrrole chromophore, classified as a phycobilin. It is the principal chromophore found in the phycobiliproteins c-phycocyanin and allophycocyanin, which are components of the light-harvesting phycobilisome complexes in cyanobacteria and red algae. The unique photophysical properties of PCB, including its strong absorption in the visible region and its potential for fluorescence, make it a molecule of significant interest for a variety of applications, including as a photosensitizer in photodynamic therapy, a fluorescent probe in bioimaging, and a bioactive compound with antioxidant and anti-inflammatory properties.
This technical guide provides a comprehensive overview of the core spectroscopic characteristics of pure this compound, intended to serve as a valuable resource for researchers and professionals working with this versatile chromophore.
Chemical Structure of this compound
This compound consists of four pyrrole rings linked by methine bridges, forming an open-chain tetrapyrrole. The specific arrangement of conjugated double bonds is responsible for its characteristic blue color and light-absorbing properties.
Chemical structure of this compound.
Spectroscopic Data
The spectroscopic properties of this compound are highly dependent on its environment, including the solvent, pH, and its aggregation state. The following tables summarize the key quantitative spectroscopic data for pure this compound.
UV-Visible Absorption Spectroscopy
| Solvent/Condition | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference(s) |
| Acidic Methanol (HCl/MeOH 1:19 v/v) | ~680 | 37,900 | [1] |
| Acidic Urea (8 M, pH 2.0) | ~662 | 35,500 | [2] |
Fluorescence Spectroscopy
| Solvent/Condition | Excitation λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Reference(s) |
| Methanol | ~580 | ~640 | Low (significant quenching) | [1] |
| Bound to iRFP713/V256C protein | Not specified | Not specified | 0.5 | |
| Bound to iRFP713/C15S/V256C protein | Not specified | Not specified | 0.45 |
Note: The fluorescence of pure this compound in solution is significantly quenched. The quantum yield increases dramatically when it is bound to a protein scaffold, which restricts its conformational freedom.
Circular Dichroism (CD) Spectroscopy
The circular dichroism spectrum of this compound is sensitive to its conformation. In its protein-bound state, the Pr (red-absorbing) form of phytochromes containing this compound typically exhibits a characteristic CD spectrum with a strong negative rotational strength in the Q absorption band and a positive rotational strength in the Soret absorption band.[2] The 15Z configuration of the chromophore is supported by this spectral shape.[2] Quantitative molar ellipticity data for pure, isolated this compound in various solvents is not extensively reported in the literature, as its conformation is highly flexible in solution.
Experimental Protocols
Purification of C-Phycocyanin (Parent Protein)
A common workflow for the purification of C-phycocyanin from cyanobacteria such as Spirulina platensis is outlined below. This is a necessary first step before the cleavage and isolation of pure this compound.
Workflow for C-Phycocyanin Purification.
Detailed Methodology:
-
Cell Lysis: Cyanobacterial biomass is subjected to repeated cycles of freezing (e.g., at -20°C) and thawing, often supplemented with sonication, to disrupt the cell walls and release the phycobiliproteins.[3]
-
Extraction: The lysed cells are suspended in a suitable buffer, typically a phosphate buffer at a neutral pH (e.g., 50 mM sodium phosphate, pH 7.0).
-
Clarification: The crude extract is centrifuged at high speed (e.g., 10,000 x g for 20 minutes) to pellet cell debris. The blue supernatant containing the crude phycocyanin is collected.
-
Ammonium Sulfate Precipitation: Solid ammonium sulfate is gradually added to the crude extract to a final concentration of around 65% saturation to precipitate the phycocyanin. The mixture is incubated, typically overnight at 4°C, to allow for complete precipitation.[4]
-
Recovery and Dialysis: The precipitated phycocyanin is collected by centrifugation, and the resulting pellet is redissolved in a minimal volume of buffer. This solution is then dialyzed extensively against the same buffer to remove the ammonium sulfate.[4]
-
Ion-Exchange Chromatography: The dialyzed phycocyanin solution is loaded onto an anion-exchange column (e.g., DEAE-Cellulose or DEAE-Sepharose). After washing the column to remove unbound proteins, the phycocyanin is eluted using a salt gradient (e.g., 0-1 M NaCl in the loading buffer). The blue fractions are collected.[3][4]
-
Purity Assessment: The purity of the collected fractions is assessed spectrophotometrically by measuring the ratio of absorbance at 620 nm (phycocyanin) to 280 nm (aromatic amino acids). A ratio greater than 4.0 is generally considered to indicate high purity.
Cleavage and Purification of this compound
Once purified C-phycocyanin is obtained, the this compound chromophore can be cleaved from the apoprotein.
References
- 1. helios.eie.gr [helios.eie.gr]
- 2. Near-Infrared Markers based on Bacterial Phytochromes with this compound as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and purification of food-grade C-phycocyanin from Arthrospira platensis and its determination in confectionery by HPLC with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Spirulina: A Technical Guide to the Natural Sources and Applications of Phycocyanobilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phycocyanobilin (PCB) is a potent blue-pigmented tetrapyrrole chromophore, or bilin, that has garnered significant scientific interest for its robust antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] While commercially available PCB is predominantly derived from Arthrospira platensis (commonly known as Spirulina), this bioactive compound is synthesized by a broader range of photosynthetic organisms. This technical guide provides an in-depth exploration of the natural sources of this compound beyond Spirulina, detailing its biosynthesis, extraction protocols, and the key signaling pathways it modulates. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to harness the therapeutic potential of this compound from diverse natural origins.
Natural Sources of this compound
This compound is an integral component of the light-harvesting phycobiliprotein complexes, primarily phycocyanin (PC) and allophycocyanin (APC), found within specific groups of photosynthetic organisms.[4] The primary natural sources for this valuable bilin include:
-
Cyanobacteria (Blue-Green Algae): This is the most abundant and diverse group of organisms producing this compound.[4][5] While Arthrospira platensis is the most commercially exploited species, numerous other cyanobacteria are rich sources.
-
Rhodophyta (Red Algae): Many species of red algae contain phycobiliproteins as accessory pigments and are therefore sources of this compound.[4][6][7]
-
Cryptomonads and Glaucophytes: These less common algal groups also utilize phycobiliproteins for photosynthesis and contain this compound.[4]
The concentration of phycocyanin, the parent protein of PCB, varies significantly between species and can be influenced by cultivation conditions. A summary of phycocyanin content in various species is presented below.
| Organism Type | Species | Phycocyanin Content (mg/g dry weight) | Purity Ratio (A620/A280) | Reference |
| Cyanobacteria | Geitlerinema sp. | 116 ± 0.18 | Not Specified | [8] |
| Cyanobacteria | Spirulina sp. | 11.3 (ultrasound extraction) | Not Specified | [9] |
| Cyanobacteria | Spirulina platensis | 5.674 (crude, after (NH₄)₂SO₄) | 0.628 | [10] |
| Red Algae | Gracilaria gracilis | 2.0 | Not Specified | [9] |
Note: The purity ratio (A620/A280) is a common measure for the purity of phycocyanin extracts. A ratio of ~4.0 is considered analytical grade.[10] this compound is covalently attached to the apoprotein, and its yield is directly related to the amount of purified phycocyanin.
Biosynthesis of this compound
This compound is synthesized from heme in a conserved enzymatic pathway.[11][12] This process is crucial for the production of the light-harvesting pigments necessary for photosynthesis in cyanobacteria and other related organisms. The pathway begins with the conversion of heme to biliverdin IXα, which is then reduced to this compound.
The key steps in the biosynthetic pathway are:
-
Heme to Biliverdin IXα: The enzyme heme oxygenase (HO) catalyzes the oxidative cleavage of the heme macrocycle to produce biliverdin IXα, releasing iron and carbon monoxide in the process.[11][13]
-
Biliverdin IXα to this compound: The enzyme this compound:ferredoxin oxidoreductase (PcyA) then catalyzes the two-step, four-electron reduction of biliverdin to yield this compound.[4][11]
Experimental Protocols: Extraction, Purification, and Cleavage
Obtaining pure this compound involves a multi-step process that begins with the extraction and purification of its parent protein, C-phycocyanin, followed by the cleavage of the bilin chromophore from the apoprotein.
Generalized Workflow
The overall process can be summarized in the following workflow:
Detailed Methodologies
1. Cell Disruption and Crude Extraction:
-
Objective: To lyse the cells and release the water-soluble phycobiliproteins.
-
Protocol Example:
-
Suspend fresh or dried biomass (e.g., 1:25 w/v) in a suitable buffer, such as 0.1 M sodium phosphate buffer (pH 7.0).[10]
-
Disrupt the cells using one of the following methods:
-
Centrifuge the lysate at high speed (e.g., 10,000 x g for 15 min at 4°C) to pellet cell debris.[10]
-
Collect the supernatant, which is the crude phycocyanin extract.
-
2. Purification of C-Phycocyanin:
-
Objective: To isolate C-phycocyanin from other proteins and contaminants.
-
Protocol Example (Ammonium Sulfate Precipitation & Chromatography):
-
Slowly add solid ammonium sulfate to the crude extract while stirring at 4°C to achieve a desired saturation (e.g., 25-50%) to precipitate unwanted proteins. Centrifuge and discard the pellet.[10][14]
-
Increase the ammonium sulfate concentration (e.g., to 65-75%) to precipitate the C-phycocyanin.[8][14]
-
Recover the C-phycocyanin pellet by centrifugation, resuspend it in a minimal volume of the initial buffer, and dialyze extensively against the same buffer to remove excess salt.[10][14]
-
For high purity, apply the dialyzed sample to an anion-exchange chromatography column (e.g., DEAE-Cellulose).[14] Elute the C-phycocyanin using a pH or salt gradient.[14]
-
Collect the bright blue fractions and confirm purity by measuring the A620/A280 ratio.
-
3. Cleavage of this compound from Apoprotein:
-
Objective: To break the thioether bond linking PCB to the cysteine residues of the phycocyanin protein.
-
Protocol Example (Pressurized Liquid Extraction - PLE):
-
Use a commercial phycocyanin powder or lyophilized purified protein.
-
Perform the extraction using a system like a SpeedExtractor with ethanol as the solvent.[15]
-
Apply high temperature and pressure (e.g., 3 extraction cycles of 5 minutes each at 125°C and 100 bars) under a nitrogen atmosphere.[15]
-
This process efficiently cleaves the covalent linkage and extracts the free this compound into the ethanol solvent.[15]
-
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are attributed to its ability to modulate key cellular signaling pathways involved in oxidative stress and inflammation.
Antioxidant Signaling Pathways
PCB exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and the upregulation of endogenous antioxidant defense systems.[2][16] A key pathway involved is the Nrf2 signaling cascade.
-
Direct Scavenging: PCB can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3]
-
NADPH Oxidase (NOX) Inhibition: PCB is a potent inhibitor of NADPH oxidase, a major enzyme responsible for producing superoxide radicals. This action is central to its antioxidant and anti-inflammatory effects.[13]
-
Nrf2 Pathway Activation: PCB can act as an aryl hydrocarbon receptor (AhR) agonist, which promotes the transcription of Nuclear factor erythroid 2-related factor 2 (Nrf2).[2][13] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of phase II antioxidant enzymes like Heme Oxygenase-1 (HO-1) and SOD.[2][17]
Anti-inflammatory Signaling Pathways
Chronic inflammation is linked to numerous diseases, and PCB has demonstrated significant anti-inflammatory activity by inhibiting key pro-inflammatory signaling cascades.[1][18]
-
NF-κB Pathway Inhibition: Reactive oxygen species are critical mediators in activating the NF-κB pathway. By reducing ROS levels, PCB prevents the activation of NF-κB, a central transcription factor that drives the expression of numerous pro-inflammatory mediators.[2][16]
-
MAPK Pathway Inhibition: PCB also suppresses the mitogen-activated protein kinase (MAPK) signaling pathway, which is also involved in the inflammatory response.[2][16]
-
Cytokine Modulation: By inhibiting these pathways, PCB reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).[2][13] Simultaneously, it can upregulate the production of anti-inflammatory cytokines like IL-10.[2][16]
Conclusion
This compound represents a highly promising bioactive compound with significant therapeutic potential. While Spirulina remains a primary commercial source, a wide array of other cyanobacteria and red algae present untapped opportunities for the discovery and production of this potent molecule. Understanding the diverse natural sources, mastering the extraction and purification protocols, and elucidating the complex signaling pathways modulated by PCB are critical steps for the successful development of novel nutraceuticals and pharmaceuticals. This guide provides a foundational framework for researchers and industry professionals to explore the full potential of this compound from a variety of natural producers.
References
- 1. Phycocyanin: Anti-inflammatory effect and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Algae - Wikipedia [en.wikipedia.org]
- 6. Phycobiliproteins—A Family of Algae-Derived Biliproteins: Productions, Characterization and Pharmaceutical Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Extraction and purification of phycobiliproteins from algae and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. pnas.org [pnas.org]
- 12. Elucidating the origins of this compound biosynthesis and phycobiliproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. C-Phycocyanin-derived this compound as a Potential Nutraceutical Approach for Major Neurodegenerative Disorders and COVID-19-induced Damage to the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Three novel antioxidant peptides isolated from C-phycocyanin against H2O2-induced oxidative stress in zebrafish via Nrf2 signaling pathway [frontiersin.org]
- 18. researchgate.net [researchgate.net]
In-depth literature review on Phycocyanobilin research
An In-depth Technical Review of Phycocyanobilin Research for Therapeutic Development
Introduction
This compound (PCB) is a blue, light-harvesting, open-chain tetrapyrrole (bilin) chromophore covalently attached to the apoprotein C-phycocyanin (C-PC), a major phycobiliprotein found in cyanobacteria, notably Arthrospira platensis (commonly known as Spirulina).[1][2] While C-phycocyanin itself has been recognized for its therapeutic properties, recent research increasingly points to PCB as the primary bioactive component responsible for these effects.[1][3] Structurally similar to the mammalian antioxidant biliverdin, PCB is emerging as a potent nutraceutical and a promising candidate for drug development due to its significant antioxidant, anti-inflammatory, neuroprotective, and anti-cancer activities.[1][2][4] This technical guide provides a comprehensive review of the current state of this compound research, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to support researchers, scientists, and drug development professionals.
Biochemical Properties and Synthesis
This compound is a linear tetrapyrrole, structurally homologous to biliverdin, a product of heme catabolism in mammals.[5] This structural similarity is believed to be central to its mechanism of action, allowing it to mimic some of the biological roles of biliverdin and its metabolite, bilirubin.[1][4] In nature, PCB is synthesized from heme through a two-step enzymatic reaction involving heme oxygenase-1 (HO-1) and a ferredoxin-dependent bilin reductase.[2][6]
For research and therapeutic applications, PCB is typically obtained by cleaving it from the C-phycocyanin protein. A common laboratory method for this is methanolysis.[7] The resulting free PCB exhibits distinct spectral properties, with a maximum absorption wavelength (λmax) around 600 nm.[7]
Mechanisms of Action and Signaling Pathways
This compound exerts its pleiotropic therapeutic effects by modulating several key signaling pathways. Its bioactivity is primarily attributed to its potent antioxidant and anti-inflammatory actions.
Antioxidant and Anti-inflammatory Effects
PCB's antioxidant capacity stems from multiple mechanisms. It is a powerful scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[8][9] A primary mechanism is the direct inhibition of NADPH oxidase (NOX), a major enzymatic source of ROS in cells.[1][2][10] By reducing NOX activity, PCB mitigates oxidative stress, a key contributor to numerous chronic diseases.[1][2]
Furthermore, PCB upregulates the body's endogenous antioxidant defenses. It is an agonist for the aryl hydrocarbon receptor (AhR), which promotes the transcription of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][4] Nrf2, in turn, induces the expression of Phase II antioxidant enzymes, most notably heme oxygenase-1 (HO-1).[1][11][12] The induction of HO-1 leads to the breakdown of heme into biliverdin, carbon monoxide (CO), and free iron, all of which have cytoprotective effects.[1]
Its anti-inflammatory actions are interconnected with its antioxidant properties. By suppressing oxidative stress, PCB inhibits the activation of pro-inflammatory signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[2][13][14] This leads to a downstream reduction in the expression of pro-inflammatory genes and mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2]
Anti-Cancer Effects
This compound has demonstrated cytotoxic effects against various cancer cell lines.[2][7] Its anti-cancer activity is mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][15] Studies on breast cancer cells have shown that C-phycocyanin, acting through PCB, can arrest the cell cycle in the G0/G1 phase by down-regulating cyclin D1 and CDK2 and up-regulating p21 and p27.[2][15] The induction of apoptosis is regulated by modulating key signaling cascades, including the suppression of the extracellular signal-regulated kinase (ERK) pathway and the activation of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[2] This shifts the cellular balance towards cell death and away from proliferation and survival.[2]
Neuroprotective Effects
PCB has shown significant promise in models of neurodegenerative diseases and ischemic stroke.[1][16][17] A critical feature is its ability to penetrate the blood-brain barrier, allowing it to exert its antioxidant and anti-inflammatory effects directly within the central nervous system.[9][16] In animal models of ischemic stroke, PCB treatment reduced brain infarct volume, improved clinical status, and preserved viable neurons.[16][17] It achieves this by modulating immune and inflammatory genes and reducing oxidative imbalance in the brain.[1] Furthermore, PCB and its parent compound C-PC can inactivate microglia and astrocytes, key mediators of neuroinflammation, and protect neurons from apoptosis.[1][8]
Quantitative Data from this compound Research
The following tables summarize key quantitative findings from various preclinical studies, providing a basis for comparison and further research.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Metric | Value | Reference |
|---|---|---|---|---|
| HT-29 | Colorectal | IC50 | 108 µg/mL | [7] |
| PA-TU-8902 | Pancreatic | Cytotoxicity | Demonstrated |[7] |
Table 2: In Vivo Neuroprotective Effects of this compound in Rat Models
| Model | Administration Route | Dosage | Outcome | Reference |
|---|---|---|---|---|
| Endothelin-1 Induced Focal Cerebral Ischemia | Intraperitoneal | 50, 100, 200 µg/kg | Dose-dependent decrease in brain infarct volume | [17] |
| Ischemia/Reperfusion (I/R) Brain Injury | Intraperitoneal | 50, 100, 200 µg/kg | Significant reduction in brain stroke volume | [16] |
| Retinal Ischemia | Intraocular | Single dose (amount not specified) | Complete conservation of inner nuclear layer cell density |[1] |
Table 3: Purity and Yield from C-Phycocyanin Purification Methods
| Purification Method | Purity (A620/A280) | Recovery | Source Organism | Reference |
|---|---|---|---|---|
| Ammonium Sulphate Precipitation (65%) | 1.5 | 80% | Spirulina platensis | [18] |
| DEAE-Cellulose Anion Exchange Chromatography | 4.58 | 80% | Spirulina platensis | [18] |
| Dialysis and Gel Filtration Chromatography | 4.98 | Not specified | Spirulina platensis | [19] |
| Ion-Exchange Chromatography | 4.42 | Not specified | Spirulina platensis | [19] |
| High-Speed Counter-Current Chromatography | 4.25 | 78.7 mg from 200 mg crude extract | Spirulina platensis |[19] |
Experimental Protocols and Methodologies
Standardized protocols are crucial for the reproducible investigation of PCB. Below are detailed methodologies for its extraction, quantification, and analysis in preclinical models.
Extraction of C-Phycocyanin and Cleavage of this compound
The isolation of PCB begins with the extraction and purification of its parent protein, C-phycocyanin, from Spirulina platensis.
-
Cell Disruption: Dried or fresh biomass of S. platensis is resuspended in a phosphate buffer (e.g., 0.1 M, pH 7.0).[20] Cell disruption is achieved through methods like repeated freeze-thaw cycles (-20°C to 4°C), ultrasonication, or high-pressure homogenization.[7][20][21]
-
Crude Extraction: The disrupted cell suspension is centrifuged at high speed (e.g., 10,000 x g for 20 min) to pellet cell debris. The blue-colored supernatant, containing crude C-phycocyanin, is collected.[20]
-
Purification:
-
Ammonium Sulfate Precipitation: C-phycocyanin is precipitated from the crude extract using a saturated ammonium sulfate solution (typically a 20-65% cut).[18] The precipitate is collected by centrifugation and redissolved in a minimal volume of buffer.
-
Dialysis: The redissolved protein is dialyzed against a suitable buffer (e.g., acetate buffer, pH 5.1) to remove excess salt.[18]
-
Chromatography: For high-purity C-PC, ion-exchange chromatography (e.g., using a DEAE-Cellulose column) is employed. The protein is eluted using a pH or salt gradient.[18][19]
-
-
This compound Cleavage (Methanolysis): Purified C-phycocyanin is treated with methanol under reflux conditions to cleave the covalent bond between PCB and the apoprotein. This releases free PCB.[7]
Quantification of this compound and C-Phycocyanin
-
Spectrophotometry: The concentration of C-phycocyanin in an extract can be determined using absorbance measurements at 615 nm and 652 nm. The purity is assessed by the ratio of absorbance at 615 nm (for C-PC) to 280 nm (for total protein). A purity ratio (A615/A280) greater than 4.0 is considered analytical grade.[22] The concentration is calculated using the Bennett and Bogorad equation:
-
C-PC (mg/mL) = [A615 - 0.474 * (A652)] / 5.34[20]
-
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC-photodiode array (PDA) method provides a more precise and specific quantification of PCB.[23] A typical method uses a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[23] Detection is performed at the maximum absorbance wavelength for PCB (around 600 nm), with retention times around 18-19 minutes.[7][23]
Key In Vitro and In Vivo Experimental Models
-
In Vitro Cell Viability Assay: To determine the IC50 of PCB, cancer cell lines (e.g., HT-29) are cultured and treated with varying concentrations of PCB for a set period (e.g., 24-72 hours). Cell viability is then measured using an MTT or similar colorimetric assay.
-
Gene Expression Analysis: To study the anti-inflammatory effects, cells (e.g., microglial cells) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of PCB.[1] The mRNA levels of target genes (e.g., iNOS, COX-2, TNF-α) are then quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Animal Model of Focal Cerebral Ischemia: In Wistar rats, focal ischemia is induced by intracerebral injection of endothelin-1.[16][17] PCB is administered intraperitoneally at various doses (e.g., 50, 100, 200 µg/kg) at specific time points post-surgery. After a set period (e.g., 48 hours), neurological function is assessed, and brain tissue is analyzed to determine the infarct volume.[16][17]
Conclusion
This compound, the bioactive chromophore of C-phycocyanin, stands out as a natural compound with immense therapeutic potential. Its well-documented antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties are rooted in its ability to modulate fundamental cellular pathways, including NADPH oxidase, Nrf2/HO-1, and NF-κB. The growing body of preclinical evidence, supported by robust quantitative data and established experimental protocols, positions PCB as a strong candidate for development into a novel nutraceutical or pharmaceutical agent. Further research, particularly well-designed clinical trials, is warranted to translate the promising results from laboratory and animal studies into effective therapies for a range of human diseases driven by oxidative stress and inflammation.
References
- 1. C-Phycocyanin-derived this compound as a Potential Nutraceutical Approach for Major Neurodegenerative Disorders and COVID-19-induced Damage to the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phycocyanin from Arthrospira platensis as Potential Anti-Cancer Drug [publica.fraunhofer.de]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Clinical potential of this compound for induction of T regulatory cells in the management of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpmbs.com [ijpmbs.com]
- 8. Nutraceutical and therapeutic potential of this compound for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Phycobiliprotein C-phycocyanin from Spirulina platensis is powerfully responsible for reducing oxidative stress and NADPH oxidase expression induced by an atherogenic diet in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spirulina platensis and this compound activate atheroprotective heme oxygenase-1: a possible implication for atherogenesis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. Phycocyanin Protects Against UVB-induced Apoptosis Through the PKC α/βII-Nrf-2/HO-1 Dependent Pathway in Human Primary Skin Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Bioactivities of this compound from Spirulina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phycocyanin: A Potential Drug for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jppres.com [jppres.com]
- 17. This compound reduces brain injury after endothelin-1- induced focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ommegaonline.org [ommegaonline.org]
- 20. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 21. Optimizing Phycocyanin Extraction from Cyanobacterial Biomass: A Comparative Study of Freeze–Thaw Cycling with Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Spectrophotometric Determination of Phycobiliprotein Content in Cyanobacterium Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scholarworks.bwise.kr [scholarworks.bwise.kr]
Unveiling the Strong Affinity of Phycocyanobilin for Human Serum Albumin: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding interaction between phycocyanobilin (PCB), a bioactive compound derived from Spirulina, and Human Serum Albumin (HSA), the primary transport protein in human plasma. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacokinetic properties and therapeutic potential of this compound.
Executive Summary
This compound, a blue tetrapyrrole chromophore, exhibits a high binding affinity for human serum albumin.[1][2][3][4] This interaction is crucial for the transport and bioavailability of PCB in the bloodstream and has significant implications for its pharmacokinetic profile. Studies have demonstrated that PCB binds to specific sites on HSA, leading to conformational changes in the protein and enhancing its stability. This guide summarizes the key quantitative data, details the experimental methodologies used to characterize this interaction, and provides visual representations of the binding process and experimental workflows.
Quantitative Binding Data
The interaction between this compound and human serum albumin has been quantified through various biophysical techniques. The key binding parameters are summarized in the table below, providing a comparative overview of the binding affinity.
| Parameter | Value | Temperature | Method | Reference |
| Binding Constant (Ka) | 2.2 x 106 M-1 | 25 °C | Fluorescence Spectroscopy | [1][2][3][4] |
| Binding Sites | Subdomains IB and IIA | - | Computational Modeling, Competition Experiments | [1][2][3][5] |
| Binding Stoichiometry | 1:1 (PCB:HSA) | - | Fluorescence Quenching | [6] |
Table 1: Quantitative Binding Parameters of this compound to Human Serum Albumin.
Experimental Protocols
The characterization of the this compound-HSA interaction has been accomplished through a combination of spectroscopic and computational methods. The following sections detail the key experimental protocols employed in the cited research.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a primary technique used to study the binding of ligands to proteins. The intrinsic fluorescence of HSA, primarily due to its tryptophan residues (specifically Trp-214 located in subdomain IIA), is quenched upon the binding of this compound.[6][7]
-
Objective: To determine the binding constant (Ka) and stoichiometry of the PCB-HSA interaction.
-
Methodology:
-
A solution of human serum albumin of a known concentration is prepared in a suitable buffer (e.g., 20 mM Tris buffer, pH 7.4).[8][9]
-
The intrinsic fluorescence of HSA is measured using a spectrofluorometer with an excitation wavelength of 280 nm and recording the emission spectrum.[3]
-
Aliquots of a this compound solution are incrementally added to the HSA solution.
-
The fluorescence emission spectrum is recorded after each addition.
-
The quenching of HSA fluorescence is analyzed using the Stern-Volmer equation to determine the quenching mechanism and the binding parameters.
-
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is employed to investigate the conformational changes in the secondary structure of HSA upon binding to this compound.
-
Objective: To assess the impact of PCB binding on the secondary structure of HSA.
-
Methodology:
-
Far-UV CD spectra of HSA in the absence and presence of an equimolar concentration of this compound are recorded.[3]
-
Measurements are typically performed in the wavelength range of 180-260 nm using a spectropolarimeter.[3]
-
Changes in the CD signal, particularly at 208 and 222 nm, are indicative of alterations in the α-helical content of the protein.
-
Molecular Docking
Computational molecular docking studies are utilized to predict the binding sites of this compound on the three-dimensional structure of human serum albumin.
-
Objective: To identify the probable binding locations and interaction energies of PCB on HSA.
-
Methodology:
-
The three-dimensional crystal structure of HSA is obtained from a protein data bank.
-
The structure of this compound is generated and optimized.
-
Docking simulations are performed using software such as AutoDock Vina.[10]
-
The program explores various possible binding poses of PCB on the HSA molecule and calculates the binding energy for each pose.
-
The results are analyzed to identify the most energetically favorable binding sites.[5]
-
Visualizations
The following diagrams illustrate the experimental workflow for studying the PCB-HSA interaction and the logical relationship of the binding event.
Conclusion
The strong and specific binding of this compound to human serum albumin underscores its potential as a bioactive compound with favorable pharmacokinetic properties. The high binding affinity suggests that HSA can effectively act as a carrier for PCB in the circulatory system, potentially influencing its distribution, metabolism, and therapeutic efficacy. The stabilization of the HSA structure upon binding is an additional noteworthy effect.[2][4] Further research into the thermodynamics of this interaction and in vivo studies are warranted to fully elucidate the physiological significance of the this compound-HSA complex.
References
- 1. This compound, a bioactive tetrapyrrolic compound of blue-green alga Spirulina, binds with high affinity and competes with bilirubin for binding on human serum albumin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Stabilization of Human Serum Albumin by the Binding of this compound, a Bioactive Chromophore of Blue-Green Alga Spirulina: Molecular Dynamics and Experimental Study | PLOS One [journals.plos.org]
- 3. Stabilization of Human Serum Albumin by the Binding of this compound, a Bioactive Chromophore of Blue-Green Alga Spirulina: Molecular Dynamics and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of Human Serum Albumin by the Binding of this compound, a Bioactive Chromophore of Blue-Green Alga Spirulina: Molecular Dynamics and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a bioactive tetrapyrrolic compound of blue-green alga Spirulina, binds with high affinity and competes with bilirubin for binding on ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05534B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Stabilization of Human Serum Albumin by the Binding of this compound, a Bioactive Chromophore of Blue-Green Alga Spirulina: Molecular Dynamics and Experimental Study | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Early studies on the antioxidant potential of Phycocyanobilin
An In-depth Technical Guide on the Early Studies of the Antioxidant Potential of Phycocyanobilin
Introduction
This compound (PCB) is a linear tetrapyrrole chromophore covalently attached to phycobiliproteins, such as C-phycocyanin (C-PC), which are found in cyanobacteria and red algae.[1] Initially recognized for its role in light-harvesting for photosynthesis, scientific interest has increasingly focused on its intrinsic biological activities, particularly its potent antioxidant and anti-inflammatory properties.[2][3] Early research suggested that the beneficial effects of C-PC were largely attributable to its PCB chromophore.[4][5] This technical guide provides a comprehensive overview of the foundational studies that first elucidated the antioxidant potential of PCB, detailing the experimental methodologies, quantitative findings, and the initial understanding of its mechanisms of action.
Early Discoveries and Key Findings
The investigation into the antioxidant properties of phycobiliproteins began in the late 1990s. A 1998 study was among the first to report the potent free-radical scavenging activities of C-phycocyanin (C-PC), demonstrating its ability to scavenge hydroxyl (•OH), alkoxyl (RO•), and superoxide anion (O₂•−) radicals.[4] Soon after these initial findings on the parent protein, research began to focus on PCB as the primary active component.
Key early findings that established the antioxidant role of PCB include:
-
Inhibition of Lipid Peroxidation: Early studies reported PCB's ability to inhibit the lipid peroxidation process in artificial liposome models.[4]
-
Direct Radical Scavenging: PCB was shown to be a potent scavenger of various reactive oxygen species (ROS) and reactive nitrogen species (RNS), including peroxynitrite (ONOO⁻), and was found to inhibit oxidative damage to DNA.[3][4]
-
Equivalence to C-Phycocyanin: A pivotal study by Hirata et al. (2000) demonstrated that the antioxidant activity of isolated PCB was nearly identical to that of the entire C-PC molecule when concentrations were normalized based on the PCB content. This provided strong evidence that PCB is responsible for the majority of C-PC's antioxidant capacity.[5][6] Furthermore, the antioxidant activity of C-PC was unaffected by heat denaturation, which further suggested the chromophore, not the protein structure, was the active component.[4][6]
Quantitative Assessment of Antioxidant Capacity
Early investigations employed various in vitro assays to quantify the antioxidant potential of this compound. The data from these studies demonstrated PCB's efficacy in neutralizing a range of free radicals, often comparing its activity to known antioxidants.
Table 1: Peroxyl Radical (ROO•) Scavenging Activity
| Compound/Source | Assay | IC50 (µM) | Relative Rate Constant (Krel) | Reference |
| C-PC (Lyngbya sp.) | Crocin Bleaching | 6.63 | 3.13 | [7][8] |
| C-PC (Spirulina sp.) | Crocin Bleaching | 12.15 | 1.8 | [7][8] |
| C-PC (Phormidium sp.) | Crocin Bleaching | 12.74 | 1.89 | [7][8] |
| Uric Acid (Reference) | Crocin Bleaching | 2.15 | - | [7][8] |
| Note: The activity of C-PC is primarily attributed to its PCB content. |
Table 2: Hydroxyl Radical (•OH) Scavenging Activity
| Compound/Source | Assay | Second Order Rate Constant (M⁻¹s⁻¹) | Reference |
| C-PC (Lyngbya sp.) | Deoxyribose Degradation | 7.87 x 10¹⁰ | [7][8] |
| C-PC (Phormidium sp.) | Deoxyribose Degradation | 9.58 x 10¹⁰ | [7][8] |
| C-PC (Spirulina sp.) | Deoxyribose Degradation | 6.42 x 10¹⁰ | [7][8] |
| Note: The high rate constants indicate a very effective scavenging ability, attributed to PCB. |
Table 3: Broad-Spectrum Radical Scavenging by PCB
| Radical Species | Assay | Concentration Range | Scavenging Percentage | Reference |
| DPPH | DPPH Assay | 0 - 33 µg/mL | Up to 87.07% | [9] |
| ABTS | ABTS Assay | 0 - 33 µg/mL | Up to 100% | [9] |
| Hydroxyl (•OH) | Hydroxyl Assay | 0 - 33 µg/mL | Up to 64.19% | [9] |
| Hydrogen Peroxide (H₂O₂) | H₂O₂ Assay | 0 - 33 µg/mL | Up to 78.75% | [9] |
| Note: These results are from a more recent study but demonstrate the quantitative potential of isolated, heterologously expressed PCB. |
Mechanisms of Antioxidant Action
Early research elucidated several mechanisms through which PCB exerts its antioxidant effects. These range from direct interaction with reactive species to the modulation of key cellular signaling pathways related to oxidative stress.
Direct Radical Scavenging
The primary and most direct mechanism is PCB's ability to neutralize free radicals.[2] Its molecular structure, a linear tetrapyrrole chain, allows it to effectively accept electrons and stabilize ROS and RNS, thereby preventing them from damaging cellular components like DNA, lipids, and proteins.[3][4]
Inhibition of NADPH Oxidase (NOX)
A critical mechanism identified in early studies is the inhibition of NADPH oxidase (NOX) enzymes.[1][8] NOX enzymes are a major source of cellular ROS production. By inhibiting NOX activity, PCB effectively reduces the overall oxidative burden on the cell. This action is considered a key contributor to its therapeutic potential in various diseases driven by oxidative stress.[1]
Caption: this compound (PCB) inhibits the NADPH Oxidase (NOX) enzyme complex.
Upregulation of Endogenous Antioxidant Enzymes
PCB was found to stimulate the body's own antioxidant defense systems. It acts as an agonist for the Aryl Hydrocarbon Receptor (AhR), which in turn promotes the transcription of Nuclear factor erythroid 2-related factor 2 (Nrf-2). Nrf-2 is a key transcription factor that upregulates the expression of Phase II antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1).[1][4] This pathway enhances the cell's capacity to neutralize oxidative insults.
Caption: PCB activates the AhR-Nrf-2 pathway to upregulate antioxidant enzymes.
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays cited in early studies on PCB.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing the violet color of the DPPH solution to fade. The degree of discoloration is proportional to the scavenging activity.[10]
-
Methodology:
-
Prepare a stock solution of DPPH in methanol (e.g., 100 µM).
-
Prepare various concentrations of the PCB sample.
-
In a test tube or microplate well, add a specific volume of the PCB sample (e.g., 100 µL) to a Tris-HCl buffer (e.g., 400 µL of 100 mM, pH 7.4).[10]
-
Add a specific volume of the DPPH solution (e.g., 500 µL) to initiate the reaction.[10]
-
Incubate the mixture in the dark at room temperature or 37°C for a defined period (e.g., 20-30 minutes).[10]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer against a blank.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.
-
Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)
-
Principle: This assay is based on the degradation of the sugar 2-deoxyribose by hydroxyl radicals generated via a Fenton-type reaction (Fe²⁺ + H₂O₂). The resulting degradation products react with thiobarbituric acid (TBA) upon heating to form a pink chromogen, which can be measured spectrophotometrically. An antioxidant will compete with deoxyribose for the hydroxyl radicals, thereby reducing the color formation.[10]
-
Methodology:
-
The reaction mixture contains, in sequence: a sodium phosphate buffer (e.g., 0.2 M, pH 7.4), 2-deoxyribose (e.g., 10 mM), FeSO₄-EDTA (e.g., 10 mM), the PCB sample at various concentrations, and H₂O₂ (e.g., 10 mM) to start the reaction.[10]
-
The mixture is incubated at 37°C for a set time (e.g., 1-4 hours).[10]
-
After incubation, TBA and trichloroacetic acid (TCA) are added to the mixture.
-
The mixture is heated in a boiling water bath for approximately 15-20 minutes to develop the pink color.
-
After cooling, the absorbance is measured at 532 nm.
-
The scavenging activity is calculated by comparing the absorbance of the sample-containing mixture to a control without the antioxidant.
-
Peroxyl Radical (ROO•) Scavenging Assay (Crocin Bleaching Method)
-
Principle: Peroxyl radicals are generated by the thermal decomposition of an azo-initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). These radicals bleach the characteristic color of crocin. The presence of an antioxidant scavenges the peroxyl radicals, thus slowing down the rate of crocin bleaching.
-
Methodology:
-
A reaction mixture is prepared containing crocin, AAPH, and the PCB sample in a phosphate buffer.
-
The reaction is initiated by the addition of AAPH and is typically monitored at a constant temperature (e.g., 37°C).
-
The decrease in absorbance of crocin is monitored over time at its maximum wavelength (around 440-450 nm).
-
The rate of bleaching in the presence of the antioxidant is compared to the rate of a control without the antioxidant. The inhibition of bleaching indicates the scavenging capacity.
-
The IC50 value, the concentration of antioxidant required to inhibit 50% of the crocin bleaching, is often calculated to quantify potency.[7][8]
-
Caption: General workflow for assessing the antioxidant potential of PCB.
Conclusion
The early studies on this compound were instrumental in shifting its perception from a simple photosynthetic pigment to a potent bioactive compound. Foundational research successfully demonstrated that PCB is the primary locus of antioxidant activity within the C-phycocyanin molecule. Through a variety of in vitro assays, these studies quantified its ability to scavenge multiple reactive oxygen species and began to uncover its complex mechanisms of action, including the direct neutralization of radicals, inhibition of pro-oxidant enzymes like NOX, and the upregulation of endogenous antioxidant defenses via the Nrf-2 pathway. This initial body of work established a strong scientific basis for the ongoing exploration of PCB as a potential nutraceutical or therapeutic agent for managing conditions associated with oxidative stress and inflammation.[2]
References
- 1. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. C-Phycocyanin-derived this compound as a Potential Nutraceutical Approach for Major Neurodegenerative Disorders and COVID-19-induced Damage to the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant potential of C-phycocyanin isolated from cyanobacterial species Lyngbya, Phormidium and Spirulina spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Heterologous Expression of this compound in Escherichia coli and Determination of Its Antioxidant Capacity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the in vitro and in vivo antioxidant potentials of food grade Phycocyanin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Phycocyanobilin Extraction from Spirulina
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phycocyanobilin (PCB), a potent antioxidant and anti-inflammatory tetrapyrrole chromophore, is covalently bound to the protein phycocyanin found in Spirulina. The therapeutic potential of PCB in various disease models has driven the need for robust and efficient extraction and purification protocols. These application notes provide detailed methodologies for the extraction of C-phycocyanin from Spirulina, followed by the cleavage and purification of this compound.
I. C-Phycocyanin Extraction from Spirulina
The initial and crucial step in obtaining this compound is the efficient extraction of its parent protein, C-phycocyanin (C-PC), from Spirulina biomass. Several methods can be employed, each with distinct advantages in terms of yield, purity, and scalability.
Data Presentation: Comparison of C-Phycocyanin Extraction Methods
| Extraction Method | Key Parameters | C-PC Yield (mg/g dry biomass) | Purity (A620/A280) | References |
| Freeze-Thaw | Multiple freeze (-20°C) and thaw cycles | 0.38 - 170.3 | 0.7 - 3.42 | [1][2] |
| Ultrasonication | Frequency (e.g., 40 kHz), Time, Temperature | 0.57 - 43.75 | 0.44 - 2.67 | [3][4][5] |
| Homogenization | Mortar and pestle with diatomaceous earth | 0.06 | Low | [1] |
| Acid Treatment | e.g., 1M Acetic Acid | 0.28 | Low | [1] |
| Enzymatic Lysis | Lysozyme treatment | Low | Variable | [3] |
| Pulsed Electric Field (PEF) | High voltage pulses | Up to 94 | High | [6] |
Experimental Protocol: Freeze-Thaw Extraction of C-Phycocyanin
This method is cost-effective and yields high-purity C-phycocyanin, making it suitable for laboratory-scale extractions.
Materials:
-
Dried Spirulina platensis biomass
-
0.1 M Sodium Phosphate Buffer (pH 7.0)
-
Centrifuge
-
Freezer (-20°C)
-
Spectrophotometer
Procedure:
-
Suspend 1 gram of dried Spirulina biomass in 100 mL of 0.1 M sodium phosphate buffer (pH 7.0).
-
Freeze the suspension at -20°C for at least 12 hours.
-
Thaw the frozen suspension at room temperature or in a water bath at 25°C.
-
Repeat the freeze-thaw cycle 3-5 times to ensure complete cell lysis.[2]
-
After the final thaw, centrifuge the suspension at 10,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully collect the blue supernatant containing the crude C-phycocyanin extract.
-
Measure the absorbance of the supernatant at 620 nm and 280 nm to determine the C-phycocyanin concentration and purity. A purity ratio (A620/A280) of >0.7 is considered food-grade, while >1.5 is cosmetic-grade.[7]
Experimental Protocol: Ultrasonic-Assisted Extraction of C-Phycocyanin
Ultrasonication offers a more rapid extraction compared to the freeze-thaw method and can be scaled up for larger production.
Materials:
-
Dried Spirulina platensis biomass
-
Distilled water or 0.1 M Sodium Phosphate Buffer (pH 7.0)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Suspend 1 gram of dried Spirulina biomass in 100 mL of the chosen solvent (water or phosphate buffer).
-
Place the suspension in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasound at a frequency of 40 kHz for a total of 20-40 minutes. To prevent overheating and protein denaturation, sonicate in cycles (e.g., 5 minutes of sonication followed by 5 minutes of rest in an ice bath).[3]
-
After sonication, centrifuge the suspension at 10,000 x g for 20 minutes at 4°C.
-
Collect the blue supernatant containing the crude C-phycocyanin extract.
-
Determine the C-phycocyanin concentration and purity by measuring absorbance at 620 nm and 280 nm.
II. This compound Cleavage from C-Phycocyanin
Once a crude or purified C-phycocyanin extract is obtained, the this compound chromophore can be cleaved from the apoprotein through chemical or enzymatic methods.
Data Presentation: Comparison of this compound Cleavage Methods
| Cleavage Method | Reagent | Key Parameters | PCB Yield | Purity | References |
| Methanolysis (Reflux) | Methanol | Boiling temperature, 16 hours | ~50% | Good | |
| Methanolysis (Sealed Vessel) | Methanol | 120°C, 30 minutes | ~50% | High | [8] |
| Acid Cleavage | Concentrated HCl | Room temperature | Variable | Forms adducts | [9] |
| Pressurized Liquid Extraction (PLE) | Ethanol | 125°C, 100 bar, 3x5 min cycles | ~53% | High | [10] |
Experimental Protocol: Methanolysis of C-Phycocyanin in a Sealed Vessel
This method provides a rapid and high-yield cleavage of this compound with good purity.
Materials:
-
Freeze-dried crude or purified C-phycocyanin extract
-
Anhydrous Methanol
-
Sealed reaction vessel (pressure-rated)
-
Heating oil bath
-
Centrifuge or filtration setup
-
HPLC system for quantification
Procedure:
-
Place 1 gram of freeze-dried C-phycocyanin extract into the sealed reaction vessel.
-
Add 100 mL of anhydrous methanol to the vessel.
-
Seal the vessel tightly and place it in a pre-heated oil bath at 120°C.
-
Maintain the reaction for 30 minutes with stirring.[8]
-
After 30 minutes, carefully remove the vessel from the oil bath and allow it to cool to room temperature. Caution: The vessel will be under pressure.
-
Once cooled, open the vessel in a well-ventilated fume hood.
-
Separate the deep blue solution containing the cleaved this compound from the precipitated protein debris by centrifugation (10,000 x g for 15 minutes) or filtration.
-
The supernatant can be concentrated under reduced pressure to obtain a crude this compound powder.
-
Quantify the this compound yield and purity using a validated HPLC-PDA method.[11] A standard calibration curve should be used for accurate quantification.
III. Purification of this compound
Following cleavage, the crude this compound extract can be purified to remove residual proteins, lipids, and other impurities.
Experimental Protocol: Purification of this compound by Liquid Chromatography
Materials:
-
Crude this compound extract
-
Silica gel for column chromatography or a preparative HPLC system with a C18 column
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)
-
Rotary evaporator
Procedure:
-
Column Chromatography (Silica Gel):
-
Dissolve the crude this compound powder in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).
-
Load the dissolved sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) to separate the this compound from other compounds.
-
Collect the blue-colored fractions and combine them.
-
Evaporate the solvent under reduced pressure to obtain purified this compound.
-
-
Preparative HPLC:
-
Dissolve the crude this compound in the mobile phase.
-
Inject the sample into a preparative HPLC system equipped with a C18 column.
-
Use a suitable gradient of solvents (e.g., water and acetonitrile with 0.1% trifluoroacetic acid) to achieve separation.[11]
-
Collect the peak corresponding to this compound, which can be identified by its characteristic retention time and absorption spectrum.[11]
-
Lyophilize or evaporate the solvent from the collected fraction to obtain highly purified this compound.
-
IV. Visualization of Workflows and Signaling Pathways
Experimental Workflow: From Spirulina to Purified this compound
References
- 1. ijcmas.com [ijcmas.com]
- 2. plagen.sbu.ac.ir [plagen.sbu.ac.ir]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. comparison-of-different-methods-for-extraction-of-phycocyanin-from-the-cyanobacterium-arthrospira-maxima-spirulina - Ask this paper | Bohrium [bohrium.com]
- 6. Phycocyanin from Spirulina: A review of extraction methods and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cleavage of this compound from C-phycocyanin. Separation and mass spectral identification of the products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
Application Notes and Protocols for High-Yield Purification of Phycocyanobilin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the high-yield purification of Phycocyanobilin (PCB), a potent antioxidant and anti-inflammatory agent. The protocols outlined below begin with the extraction and purification of the parent protein, C-phycocyanin (C-PC), from cyanobacteria, followed by the efficient cleavage and purification of the PCB chromophore.
Section 1: High-Purity C-Phycocyanin (C-PC) Extraction and Purification
The initial and critical phase in obtaining this compound is the efficient extraction and purification of its source protein, C-phycocyanin, typically from Spirulina species.[1] The purity of C-PC is commonly assessed by the ratio of absorbance at 620 nm (phycocyanin) to 280 nm (aromatic amino acids in proteins). An A620/A280 ratio of ≥ 4.0 is considered analytical grade.[2][3]
Caption: Workflow for C-Phycocyanin (C-PC) purification.
Experimental Protocols: C-PC Purification
Protocol 1.1: Crude C-PC Extraction from Spirulina platensis This protocol details the initial extraction of C-PC from dry cyanobacterial biomass.
-
Preparation : Suspend 1 part of dry Spirulina platensis powder in 25 parts (w/v) of 0.1 M sodium phosphate buffer (pH 7.0) at 4°C.[4][5]
-
Cell Lysis (Choose one method) :
-
Freeze-Thaw : Subject the suspension to repeated cycles of freezing (at -20°C) and thawing (at 4°C). Three cycles are generally effective for cell disruption.[4][6] This method is gentle and effective for PC recovery.[7]
-
Sonication : Place the suspension in an ice bath and sonicate at 40 kHz for 40 minutes.[5] This method can also yield high amounts of phycocyanin.[8]
-
-
Clarification : Centrifuge the resulting slurry at 10,000 x g for 15 minutes at 4°C to remove cell debris.[5]
-
Collection : Collect the supernatant, which is the crude C-PC extract. The solution should have a deep blue color.
Protocol 1.2: Ammonium Sulfate Precipitation This step concentrates the C-PC and removes some contaminating proteins.
-
Precipitation : While gently stirring, slowly add solid ammonium sulfate to the crude extract at 4°C to achieve 65-75% saturation.[8][9] Allow precipitation to occur overnight with continuous stirring.
-
Pelleting : Centrifuge the solution at high speed (e.g., 27,000 rpm) for 15 minutes at 4°C to pellet the precipitated C-PC.[9]
-
Resuspension : Discard the supernatant and dissolve the blue pellet in a minimal volume of the initial extraction buffer (e.g., 10 ml of 0.1 M sodium phosphate buffer, pH 7.0).[9]
Protocol 1.3: Dialysis This step removes excess ammonium sulfate and smaller impurities.
-
Membrane Transfer : Transfer the resuspended C-PC solution into a dialysis membrane (e.g., MWCO 12-14 kD).[9]
-
Dialysis : Dialyze the sample against 1,000 ml of the extraction buffer, first at room temperature and then overnight at 4°C, changing the buffer twice.[9]
-
Filtration : After dialysis, filter the sample through a 0.45 µm filter to remove any precipitates.[9]
Protocol 1.4: Ion-Exchange Chromatography (IEC) This is the final step to achieve high-purity C-PC.
-
Column Preparation : Pack a column (e.g., 30 x 2 cm) with an anion exchange resin like DEAE-Cellulose or DEAE-Sepharose and equilibrate it with acetate buffer (pH 5.10).[4][9]
-
Sample Loading : Load the dialyzed and filtered sample onto the equilibrated column.
-
Elution : Elute the bound proteins using a linear pH gradient of acetate buffer, ranging from pH 5.10 to 3.76.[9] C-PC will elute as a bright blue fraction.
-
Fraction Collection : Collect 5 ml fractions and measure the absorbance at 620 nm and 280 nm to identify the fractions containing pure C-PC (A620/A280 > 4.0).[2]
-
Pooling : Pool the high-purity fractions for subsequent PCB cleavage.
Data Presentation: C-PC Purification
Table 1: Summary of a Typical C-Phycocyanin Purification Process
| Purification Step | Purity (A620/A280 Ratio) | Recovery (%) | Reference |
| Crude Extract | ~0.8 - 1.4 | 100% | [4][9] |
| After Ammonium Sulfate (65%) | ~1.5 | ~80% | [9][10] |
| After Dialysis | ~2.9 | - | [9] |
| After Ion-Exchange Chromatography | ~4.6 | ~80% | [9][10] |
Section 2: High-Yield this compound (PCB) Cleavage and Purification
Once high-purity C-PC is obtained, the covalently bound PCB chromophore must be cleaved from the protein backbone. Modern techniques like Pressurized Liquid Extraction offer significant advantages in speed and yield over traditional methods.[11][12]
Caption: Workflow for this compound (PCB) cleavage and purification.
Experimental Protocols: PCB Purification
Protocol 2.1: Pressurized Liquid Extraction (PLE) of PCB (High-Yield Method) This protocol describes a rapid and efficient method for cleaving and extracting PCB directly from C-PC powder or cyanobacterial cells.[11][12]
-
Sample Preparation : Use either purified, lyophilized C-PC powder or pre-washed cyanobacterial cell paste. A pre-wash of cell paste with ethanol at 75°C can effectively remove other cellular pigments without cleaving PCB.[11]
-
PLE System Setup : Use a Pressurized Liquid Extractor (e.g., Büchi SpeedExtractor E-916).
-
Extraction Parameters :
-
Collection : Collect the ethanol extracts containing the cleaved PCB. The combined extracts can be concentrated under reduced pressure.
-
Further Purification (Optional) : If necessary, the concentrated PCB can be further purified using reverse-phase HPLC as described in Protocol 2.2.
Protocol 2.2: Methanolysis of PCB (Conventional Method) This is a classic method for cleaving the thioether linkage between PCB and the C-PC protein.
-
Cleavage Reaction : Suspend the purified C-PC in absolute methanol and reflux (boil) under a nitrogen atmosphere for approximately 16 hours for a complete reaction.[11][13]
-
Extraction : After cooling, centrifuge the mixture to remove the protein precipitate. The supernatant contains the free PCB.
-
Purification : Purify the PCB from the supernatant using preparative reverse-phase liquid chromatography (HPLC).[13]
Data Presentation: PCB Cleavage Methods
Table 2: Comparison of PCB Cleavage and Extraction Methodologies
| Feature | Pressurized Liquid Extraction (PLE) | Conventional Methanolysis | Reference |
| Solvent | Ethanol | Methanol | [11][13] |
| Time | ~15 minutes (3 x 5 min cycles) | ~16 hours | [11] |
| Yield | High; reported as rapid and efficient | Lower; time-consuming process can lead to degradation | [11][12] |
| Complexity | Requires specialized PLE equipment | Standard laboratory glassware (reflux setup) | [11][13] |
Section 3: Quality Assessment and Antioxidant Action
Final product quality is assessed using spectrophotometric and chromatographic methods. PCB's primary biological function is as a potent antioxidant, which can be visualized as the quenching of reactive oxygen species (ROS).
Caption: Antioxidant action of this compound (PCB).
-
UV-Vis Spectrophotometry : Purified C-PC shows a characteristic absorption maximum at ~620 nm.[9] Free PCB in solution exhibits an absorption maximum around 660 nm.[11]
-
SDS-PAGE : Used to confirm the purity of C-PC prior to cleavage, showing the presence of its α (~16-17 kD) and β (~17-19 kD) subunits.[8][9]
-
HPLC and Mass Spectrometry : These techniques are essential for confirming the final purity of the cleaved PCB and verifying its molecular weight.[11][13]
References
- 1. ommegaonline.org [ommegaonline.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Extraction, purification and evaluation of food-grade phycocyanin from Spirulina Platensis - Proceedings - IMEKO [imeko.org]
- 5. japsonline.com [japsonline.com]
- 6. CN104844707A - Method for extracting this compound from spirulina - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pressurized Liquid Extraction of a this compound Chromophore and Its Reconstitution with a Cyanobacteriochrome Photosensor for Efficient Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Mass-spectral identification and purification of phycoerythrobilin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Phycocyanobilin using High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
Abstract
This application note details a robust and validated method for the quantification of phycocyanobilin (PCB) using High-Performance Liquid Chromatography with a Photodiode Array (HPLC-PDA) detector. This compound, the blue pigment and potent antioxidant derived from C-phycocyanin, is of significant interest in the pharmaceutical, nutraceutical, and food industries.[1][2] This protocol provides a highly specific, accurate, and reproducible method for the direct quantification of PCB in extracts, such as those from Arthrospira maxima (spirulina).[1] The method described herein is crucial for quality control and standardization in both research and industrial applications.[1][3]
Introduction
This compound (PCB) is an open-chain tetrapyrrole chromophore covalently bound to the apoprotein of C-phycocyanin.[1][2] It exhibits a range of beneficial biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Accurate quantification of PCB is essential for the development of PCB-based therapeutic agents and for the quality control of dietary supplements and natural colorants. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector offers a powerful analytical tool for the separation and quantification of PCB from complex mixtures. The PDA detector allows for the simultaneous acquisition of absorbance spectra across a range of wavelengths, ensuring peak purity and accurate identification. This application note presents a validated HPLC-PDA method that demonstrates high sensitivity and reproducibility for the quantification of PCB.[1]
Experimental Protocol
Materials and Reagents
-
This compound (PCB) standard (purity ≥99.0%)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Ethanol
-
C-phycocyanin powder (from Arthrospira maxima or other sources)
-
0.2 µm and 0.45 µm PVDF or PTFE syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) detector
-
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Sonicator
-
Solvent evaporation system (e.g., rotary evaporator)
Extraction of this compound from C-phycocyanin
This protocol describes the extraction of PCB from C-phycocyanin powder.
-
Combine 1.5 L of ethanol with the C-phycocyanin powder in a 1:50 (w/v) ratio in a light-protected container.[1]
-
Heat the mixture at 70°C for 15 hours in the dark.[1]
-
After incubation, filter the mixture through a 0.45 µm syringe filter.[1]
-
Evaporate the solvent to obtain a powdered PCB extract.[1]
-
Store the powdered extract at -20°C in the dark until analysis.[1]
Alternatively, pressurized liquid extraction (PLE) can be employed for a more efficient and rapid extraction.[4]
Preparation of Standard and Sample Solutions
Standard Stock Solution (0.5 mg/mL):
-
Accurately weigh 5.0 mg of PCB standard and dissolve it in 10 mL of 20% methanol.[1]
-
Sonicate the solution until the standard is completely dissolved.[1]
-
Filter the solution using a 0.2 µm syringe filter.[1]
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with 20% methanol to achieve concentrations ranging from 3.125 µg/mL to 50 µg/mL.[1]
Sample Solution:
-
Accurately weigh 2.0 g of the PCB extract and dissolve it in 10 mL of 20% methanol.[1]
-
Vortex the solution thoroughly.[1]
-
Centrifuge the solution at 10,416 × g at 4°C for 10 minutes.[1]
-
Filter the supernatant through a 0.2 µm PVDF syringe filter.[1]
-
Further dilute the filtrate to a suitable concentration for HPLC analysis (e.g., 100 mg/mL).[1]
HPLC-PDA Conditions
The following HPLC-PDA conditions have been validated for the quantification of this compound:
| Parameter | Condition |
| Column | YMC-Pack Pro C18 (4.6 × 250 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile (ACN) |
| Gradient Program | 0-7 min: 28% B7-13 min: 28-38% B13-21 min: 38% B21-25 min: 38-100% B25-30 min: 100% B30-32 min: 100-28% B32-45 min: 28% B[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 26°C[1] |
| PDA Detection | Monitoring at 375 nm[1] |
| Autosampler Temp. | 12°C[1] |
Data Analysis and Quantification
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the PCB standard. The retention time for PCB under these conditions is approximately 18.7 minutes.[1]
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the PCB standard against its concentration. The curve should exhibit excellent linearity (r² ≥ 0.999).[1]
-
Quantification: Determine the concentration of PCB in the sample by interpolating its peak area on the calibration curve.
-
Reporting: Express the final concentration of PCB in the original sample in mg/g or other appropriate units, taking into account all dilution factors.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated HPLC-PDA method for this compound.
| Parameter | Value |
| Linearity Range | 3.125 - 50 µg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.999[1] |
| Limit of Detection (LOD) | 0.22 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.67 µg/mL[1] |
| Recovery | 97.75 - 103.36%[1] |
| Intra-day Precision (RSD) | 1.61%[1] |
| Inter-day Precision (RSD) | 0.71%[1] |
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC-PDA method detailed in this application note provides a reliable and validated protocol for the quantification of this compound. The method is specific, accurate, precise, and sensitive, making it suitable for a wide range of applications in research, drug development, and quality control of natural products. The provided protocol and workflow diagrams offer a clear and comprehensive guide for researchers and scientists.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. researchgate.net [researchgate.net]
- 3. Pressurized Liquid Extraction of a this compound Chromophore and Its Reconstitution with a Cyanobacteriochrome Photosensor for Efficient Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Spectroscopic Analysis of Phycocyanobilin in Complex Samples: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phycocyanobilin (PCB), a blue-colored linear tetrapyrrole chromophore, is the prosthetic group of the light-harvesting phycobiliprotein C-phycocyanin found in cyanobacteria, such as Spirulina platensis.[1][2] Beyond its role in photosynthesis, PCB has garnered significant interest in the scientific and pharmaceutical communities due to its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][3][4] These therapeutic potentials stem from its ability to scavenge reactive oxygen species (ROS), modulate key signaling pathways, and induce apoptosis in cancer cells.[1][3] This document provides detailed protocols for the extraction, purification, and spectroscopic analysis of this compound from complex samples, particularly Spirulina, and offers insights into its relevant biological signaling pathways.
Data Presentation: Quantitative Spectroscopic Parameters
The following table summarizes key quantitative parameters for the spectroscopic analysis of phycocyanin, the protein to which this compound is covalently bound. These values are essential for the accurate quantification and purity assessment of the target compound in complex mixtures.
| Parameter | UV-Vis Spectroscopy | Fluorescence Spectroscopy | Reference(s) |
| Analyte | C-Phycocyanin (C-PC) & Allophycocyanin (APC) | C-Phycocyanin (C-PC) & Allophycocyanin (APC) | [5] |
| Typical Concentration Range | 1 - 10 µg/cm³ | 0.001 - 1 µg/cm³ (PC, APC); 0.001 - 0.5 µg/cm³ (PE) | [5] |
| Absorption Maxima (λmax) | C-PC: ~620 nm; APC: ~650 nm | - | [5][6][7] |
| Emission Maxima (λem) | - | C-PC: ~640-650 nm; APC: ~660 nm | [6][7][8] |
| Excitation Wavelength (λex) | - | ~580-620 nm | [6][7][8] |
| Purity Ratio (A620/A280) | >0.7 (Food Grade); >3.9 (Reactive Grade); >4.0 (Analytical Grade) | - | [9][10] |
Experimental Protocols
Protocol 1: Extraction of C-Phycocyanin from Spirulina
This protocol details a common method for extracting C-phycocyanin, the source of this compound, from dry Spirulina powder.
Materials:
-
Dry Spirulina platensis powder
-
Deionized water or 0.1 M Sodium Phosphate Buffer (pH 7.0)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Suspension: Suspend the dry Spirulina powder in deionized water or phosphate buffer at a ratio of 1:25 (w/v).[11]
-
Cell Lysis (Choose one method):
-
Freeze-Thaw: Subject the suspension to three cycles of freezing at -20°C and thawing at room temperature. This repeated process disrupts the cell walls.[12][13]
-
Sonication: Sonicate the suspension on ice to prevent overheating. The duration and power should be optimized for the specific sonicator model.[11][12]
-
Cold Maceration: Incubate the suspension at 4°C for 24 hours with gentle agitation.[14]
-
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.[11]
-
Supernatant Collection: Carefully collect the blue-colored supernatant, which contains the crude C-phycocyanin extract.
-
Spectroscopic Analysis: Measure the absorbance of the supernatant at 620 nm and 280 nm to estimate the C-phycocyanin concentration and purity.[10]
Protocol 2: Purification of C-Phycocyanin by Ammonium Sulfate Precipitation
This protocol describes a method to partially purify C-phycocyanin from the crude extract.
Materials:
-
Crude C-phycocyanin extract
-
Ammonium sulfate
-
Dialysis tubing (12-14 kDa MWCO)
-
Extraction buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 7.0)
-
Magnetic stirrer and stir bar
Procedure:
-
Precipitation: While gently stirring the crude extract on ice, slowly add solid ammonium sulfate to achieve 65% saturation.[9]
-
Incubation: Continue stirring for 1 hour at 4°C to allow for protein precipitation.
-
Centrifugation: Centrifuge the mixture at 27,000 x g for 15 minutes at 4°C.[9]
-
Pellet Resuspension: Discard the supernatant and resuspend the blue pellet in a minimal volume of the extraction buffer. This is the ammonium sulfate extract (ASE).[9]
-
Dialysis: Transfer the ASE to a dialysis tube and dialyze against the extraction buffer overnight at 4°C with at least two buffer changes. This step removes excess ammonium sulfate.[9]
-
Final Product: The dialyzed solution contains partially purified C-phycocyanin.
Protocol 3: Spectroscopic Quantification of this compound-Containing Phycocyanin
This protocol outlines the steps for quantifying C-phycocyanin using UV-Vis spectrophotometry.
Materials:
-
Purified C-phycocyanin solution
-
Phosphate buffer (e.g., PBS)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Blank Measurement: Use the phosphate buffer as a blank to zero the spectrophotometer.
-
Sample Measurement: Measure the absorbance of the C-phycocyanin solution at 615 nm (or 620 nm) and 652 nm. Also, measure the absorbance at 280 nm for purity assessment and at 720 nm to correct for light scattering.[10]
-
Concentration Calculation: Calculate the concentration of C-phycocyanin (PC) and Allophycocyanin (APC) using the following equations derived by Bennett and Bogorad:[10]
-
PC (mg/mL) = [(A615 - A720) - 0.474 * (A652 - A720)] / 5.34
-
APC (mg/mL) = [(A652 - A720) - 0.208 * (A615 - A720)] / 5.09
-
-
Purity Assessment: Calculate the purity ratio by dividing the absorbance at the maximum visible wavelength (A615 or A620) by the absorbance at 280 nm (A280).[10]
Mandatory Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction, purification, and spectroscopic analysis of C-phycocyanin.
This compound's Role in Anti-inflammatory Signaling Pathways
Caption: this compound's inhibitory effects on key pro-inflammatory signaling pathways.[1][15]
Discussion
The protocols provided offer a robust framework for the extraction, purification, and spectroscopic analysis of this compound-containing phycocyanin from Spirulina. The choice of cell lysis method may depend on the available equipment and desired scale. For instance, freeze-thaw cycles are simple and effective for smaller batches, while sonication can be more rapid.[11][12][13]
The purity of the C-phycocyanin extract is a critical factor for its use in research and drug development. The A620/A280 ratio is a widely accepted indicator of purity, with higher ratios indicating less contamination from other proteins.[9][10] For applications requiring high purity, further chromatographic steps, such as ion-exchange or size-exclusion chromatography, may be necessary following ammonium sulfate precipitation.[9]
From a drug development perspective, the anti-inflammatory properties of this compound are of particular interest. As illustrated in the signaling pathway diagram, PCB can mitigate inflammation by scavenging reactive oxygen species and inhibiting the NF-κB and MAPK pathways, which are central to the production of pro-inflammatory mediators.[1][15] This mechanism of action suggests potential therapeutic applications for a range of inflammatory diseases.
Conclusion
This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the spectroscopic analysis of this compound in complex samples. The detailed protocols, quantitative data, and visual representations of the experimental workflow and relevant signaling pathways offer a practical resource for harnessing the therapeutic potential of this promising natural compound.
References
- 1. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phycocyanin: A Potential Drug for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous Expression of this compound in Escherichia coli and Determination of Its Antioxidant Capacity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of extracted phycobilin pigments in cyanobacteria—an assessment of spectrophotometric and spectrofluorometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fluorescence and antioxidant activity of heterologous expression of phycocyanin and allophycocyanin from Arthrospira platensis [frontiersin.org]
- 7. Fluorescence and antioxidant activity of heterologous expression of phycocyanin and allophycocyanin from Arthrospira platensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webofproceedings.org [webofproceedings.org]
- 9. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectrophotometric Determination of Phycobiliprotein Content in Cyanobacterium Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. CN104844707A - Method for extracting this compound from spirulina - Google Patents [patents.google.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. The Bioactivities of this compound from Spirulina - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedures for Phycocyanobilin Antioxidant Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phycocyanobilin (PCB), a linear tetrapyrrole chromophore derived from C-phycocyanin found in cyanobacteria, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties. As a powerful free radical scavenger, PCB holds promise for applications in the prevention and treatment of a range of oxidative stress-related diseases.[1] Its therapeutic potential is attributed to its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating cellular damage.[1] This document provides detailed application notes and standardized protocols for the quantitative assessment of the antioxidant capacity of this compound using common in vitro assays: Oxygen Radical Absorbance Capacity (ORAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.
Antioxidant Mechanisms of this compound
This compound exerts its antioxidant effects through multiple mechanisms. Primarily, it acts as a direct scavenger of free radicals.[2] Furthermore, PCB has been shown to inhibit the activity of NADPH oxidase, a key enzyme responsible for the production of superoxide radicals.[2][3][4] This inhibition helps to reduce the overall burden of oxidative stress within the cell. Additionally, this compound can modulate endogenous antioxidant defense systems by influencing signaling pathways such as the Keap1/Nrf2 pathway, leading to the upregulation of antioxidant enzymes.[5][6][7] Its anti-inflammatory effects are partly mediated through the inhibition of the NF-κB signaling pathway.[8][9][10]
Quantitative Data Summary
The antioxidant capacity of this compound and its parent protein, C-phycocyanin, has been evaluated using various assays. The following table summarizes representative quantitative data. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.
| Sample | Assay | IC50 / Activity Value | Reference Compound | Reference Compound Value |
| This compound (PCB) | ORAC | 22.18 µmol TE/µmol | Trolox | 1 µmol TE/µmol |
| C-Phycocyanin | DPPH | 158.3 µg/mL | Ascorbic Acid | 112.9 µg/mL |
| C-Phycocyanin | ABTS | 82.86 mg/L | - | - |
| C-Phycocyanin | FRAP | IC50 = 152.7 µg/mL | Ascorbic Acid | 91.47 µg/mL |
| C-Phycocyanin | Hydroxyl Radical Scavenging | IC50 = 88.67 µg/mL | Ascorbic Acid | 57.78 µg/mL |
| C-Phycocyanin | Hydrogen Peroxide Scavenging | IC50 = 110.9 µg/mL | Ascorbic Acid | 44.63 µg/mL |
| C-Phycocyanin | Total Antioxidant Capacity (TAC) | IC50 = 164.78 µg/mL | Ascorbic Acid | 26.76 µg/mL |
Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol is adapted for the specific analysis of this compound.
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by comparing the area under the fluorescence decay curve (AUC) of the sample to that of a standard (Trolox).
Materials:
-
This compound (PCB)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
75 mM Sodium Phosphate Buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, capable of kinetic reads at 37°C.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Trolox in phosphate buffer.
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer immediately before use.
-
Dissolve PCB in a minimal amount of ethanol and then dilute to the desired concentration with phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well black microplate, add 25 µL of either blank (phosphate buffer), Trolox standards, or PCB samples.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin kinetic reading of fluorescence every 2 minutes for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the Trolox Equivalents (TE) of the PCB sample from the standard curve.
-
Calculate the ORAC value as µmol of Trolox Equivalents per µmol of PCB.
-
Caption: ORAC Assay Workflow for this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically at 517 nm.
Materials:
-
This compound (PCB)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well clear microplate
-
Spectrophotometer or microplate reader capable of reading absorbance at 517 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare a series of dilutions of PCB in methanol.
-
Prepare a series of dilutions of the positive control (ascorbic acid or Trolox) in methanol.
-
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of the PCB dilutions or positive control dilutions to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the highest concentration of PCB and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Plot a graph of % inhibition versus the concentration of PCB.
-
Determine the IC50 value, which is the concentration of PCB required to inhibit 50% of the DPPH radicals.
-
Caption: DPPH Assay Workflow for this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS•+ solution is reduced, and the decrease in absorbance at 734 nm is proportional to the antioxidant concentration.
Materials:
-
This compound (PCB)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Trolox (as a positive control)
-
96-well clear microplate
-
Spectrophotometer or microplate reader capable of reading absorbance at 734 nm.
Procedure:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ stock solution.
-
Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of PCB in the same solvent used for the working ABTS•+ solution.
-
Prepare a series of dilutions of the positive control (Trolox).
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the PCB dilutions or positive control dilutions to respective wells.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the working ABTS•+ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Plot a graph of % inhibition versus the concentration of PCB.
-
Determine the IC50 value, which is the concentration of PCB required to inhibit 50% of the ABTS radicals.
-
Cellular Signaling Pathways Modulated by this compound
This compound's antioxidant activity extends beyond direct radical scavenging to the modulation of key cellular signaling pathways involved in oxidative stress and inflammation.
Caption: this compound's Modulation of Antioxidant and Anti-inflammatory Pathways.
As depicted in the diagram, this compound can directly scavenge ROS and inhibit NADPH oxidase, a major source of cellular ROS.[2] By reducing ROS levels, PCB indirectly suppresses the activation of the pro-inflammatory NF-κB pathway.[8][10] Furthermore, this compound is suggested to modulate the Keap1-Nrf2 pathway.[5][6][7] Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for degradation. Oxidative stress or the presence of activators like PCB can lead to the release of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the increased expression of a battery of antioxidant and cytoprotective enzymes.
Conclusion
These standardized protocols provide a framework for the consistent and reliable assessment of the antioxidant capacity of this compound. The provided data and pathway information offer a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of this promising natural compound. Adherence to these detailed methodologies will facilitate the generation of comparable data across different laboratories, contributing to a more thorough understanding of this compound's bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phycobiliprotein C-phycocyanin from Spirulina platensis is powerfully responsible for reducing oxidative stress and NADPH oxidase expression induced by an atherogenic diet in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholar.ui.ac.id [scholar.ui.ac.id]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. researchgate.net [researchgate.net]
Utilizing Phycocyanobilin in Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phycocyanobilin (PCB), a blue phycobilin chromophore derived from spirulina and other cyanobacteria, is gaining significant attention in biomedical research for its potent biological activities.[1][2] As a key component of the light-harvesting phycocyanin protein complex, PCB has demonstrated significant antioxidant, anti-inflammatory, and pro-apoptotic properties in a variety of cell culture models.[3][4] Its ability to modulate key signaling pathways makes it a promising candidate for therapeutic development in areas such as oncology, neurodegenerative diseases, and inflammatory conditions.[1][3]
These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its biological effects. The following sections outline methodologies for assessing its antioxidant, anti-inflammatory, and pro-apoptotic activities, along with data presentation guidelines and visualizations of relevant signaling pathways.
Key Applications and Mechanisms of Action
This compound exerts its effects through multiple mechanisms:
-
Antioxidant Activity: PCB is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress, a key contributor to cellular damage and various pathologies.[1][5] It can also inhibit the activity of NADPH oxidase, a major source of cellular ROS.[3][4]
-
Anti-inflammatory Effects: PCB has been shown to suppress pro-inflammatory signaling pathways, primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[6][7][8] It can also modulate the production of inflammatory cytokines.[3][4]
-
Pro-apoptotic Activity in Cancer Cells: In various cancer cell lines, PCB can induce apoptosis (programmed cell death) by modulating the MAPK signaling pathway, including the suppression of the ERK pathway and activation of the JNK and p38 MAPK pathways.[3] This selective cytotoxicity towards cancer cells, while being non-toxic to normal cells, highlights its therapeutic potential.[9]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from various studies on the effects of this compound and its parent protein, phycocyanin, in cell culture.
Table 1: Cytotoxicity of Phycocyanin in Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | 22.60 ± 0.30 | 48 | [10] |
| HT-29 | Colon Cancer | 23.30 ± 0.32 | 48 | [10] |
| HepG2 | Liver Cancer | 47.6 | Not Specified | [11] |
| A549 | Lung Cancer | 47.7 | Not Specified | [11] |
| Calu-6 | Lung Cancer | Not Specified | 24, 48, 72 | [11] |
Table 2: Effects of Phycocyanin on Apoptosis-Related Markers
| Cell Line | Treatment | Observation | Reference |
| K562 | 50 µM C-PC for 48h | 49% decrease in proliferation, 20.93% cells in sub-G0/G1 phase | [12] |
| H1975, H1650, LTEP-a2 | 6 µM phycocyanin for 72h | Increased Bax expression, Decreased Bcl-2 expression | [13] |
| LNCaP | C-PC + 10% Topotecan | Increased ROS generation, Increased caspase-9 and -3 activity | [14] |
Experimental Protocols
Protocol 1: Assessment of Antioxidant Activity - Intracellular ROS Scavenging
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the ability of this compound to reduce intracellular reactive oxygen species (ROS) levels.
Materials:
-
This compound (PCB) stock solution (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hydrogen peroxide (H₂O₂) or other ROS-inducing agent
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y) into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
PCB Pre-treatment: Prepare serial dilutions of PCB in cell culture medium. Remove the old medium from the wells and add 100 µL of the PCB dilutions. Incubate for 24 hours. Include a vehicle control (DMSO) and a negative control (medium only).
-
DCFH-DA Staining: Remove the medium containing PCB and wash the cells twice with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells twice with warm PBS. Add 100 µL of a ROS-inducing agent (e.g., 100 µM H₂O₂) in PBS to all wells except the negative control. Incubate for 1 hour at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Data Analysis: Calculate the percentage of ROS scavenging activity relative to the control (H₂O₂-treated cells without PCB).
Workflow for assessing the antioxidant activity of this compound.
Protocol 2: Evaluation of Anti-inflammatory Effects - NF-κB Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on the NF-κB signaling pathway using immunofluorescence to visualize the nuclear translocation of the p65 subunit.
Materials:
-
This compound (PCB) stock solution
-
Cell culture medium
-
FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Glass coverslips
-
24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells (e.g., macrophages like RAW 264.7) onto glass coverslips in 24-well plates and allow them to adhere overnight.
-
PCB Treatment: Treat the cells with various concentrations of PCB for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include a negative control (no LPS) and a positive control (LPS only).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary antibody against NF-κB p65 overnight at 4°C. Wash and then incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Imaging: Mount the coverslips onto microscope slides and visualize the subcellular localization of p65 using a fluorescence microscope.
-
Analysis: In unstimulated cells, p65 will be in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus. In PCB-treated and LPS-stimulated cells, effective inhibition will be observed as a reduction in nuclear p65.
This compound inhibits the NF-κB signaling pathway.
Protocol 3: Induction of Apoptosis in Cancer Cells - Annexin V/PI Staining
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound in cancer cells.
Materials:
-
This compound (PCB) stock solution
-
Cancer cell line (e.g., MDA-MB-231, H1975)
-
Cell culture medium, FBS, Penicillin-Streptomycin
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cancer cells in 6-well plates and treat with different concentrations of PCB for 24-72 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by PCB.
-
This compound induces apoptosis by modulating MAPK pathways.
Conclusion
This compound presents a versatile tool for cell culture research, offering the potential to investigate fundamental cellular processes and explore novel therapeutic strategies. The protocols and data provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies. Careful optimization of cell lines, concentrations, and incubation times will be crucial for obtaining robust and reproducible results. The multifaceted activities of this compound warrant further investigation to fully elucidate its therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. The Bioactivities of this compound from Spirulina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Modulation of the NF-κB Activation Pathway by this compound from Spi" by Febriana Catur Iswanti, Hastuti Handayani S Purba et al. [scholarhub.ui.ac.id]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. Phycocyanin: A Potential Drug for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jptcp.com [jptcp.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanisms in C-Phycocyanin induced apoptosis in human chronic myeloid leukemia cell line-K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phycocyanin induces apoptosis and enhances the effect of topotecan on prostate cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
Phycocyanobilin as a Fluorescent Probe in Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phycocyanobilin (PCB) is a blue, light-harvesting tetrapyrrole chromophore found in cyanobacteria and red algae. It is covalently attached to phycobiliproteins, such as phycocyanin and allophycocyanin, forming highly fluorescent complexes. While pure PCB exhibits some intrinsic fluorescence, its quantum yield is significantly enhanced when bound to its apoprotein. These protein-pigment complexes, particularly C-phycocyanin, have emerged as valuable fluorescent probes in various biological applications, including microscopy, due to their bright fluorescence, high photostability, and water solubility. This document provides detailed application notes and protocols for the use of this compound and its associated protein, C-phycocyanin, as fluorescent probes in microscopy.
Data Presentation
The following tables summarize the key quantitative data for C-phycocyanin, the most commonly used phycobiliprotein containing this compound for fluorescence applications.
| Property | C-Phycocyanin | Allophycocyanin | Reference(s) |
| Absorption Maximum (λmax) | ~620 nm | ~650 nm | [1][2] |
| Emission Maximum (λem) | ~640 nm | ~660 nm | [1][2] |
| Molar Extinction Coefficient | High (data varies depending on source) | High (data varies depending on source) | [2] |
| Photodestruction Quantum Yield (Φ) | 2.5 x 10⁻⁶ | 4.5 x 10⁻⁶ | [3] |
| Relative Photostability | 10.8 times more photostable than fluorescein | - | [3] |
Table 1: Spectroscopic and Photophysical Properties of Phycobiliproteins
Experimental Protocols
Protocol 1: General Staining of Live Cells with C-Phycocyanin
This protocol provides a general guideline for labeling live cells with C-phycocyanin for visualization of cellular uptake and general morphology. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
C-phycocyanin (commercially available or extracted)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium appropriate for the cell line
-
Live-cell imaging solution (e.g., HBSS or phenol red-free medium)
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~600 nm, emission ~650 nm)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and culture them until they reach the desired confluency.
-
Preparation of C-Phycocyanin Solution: Prepare a stock solution of C-phycocyanin in PBS. The final working concentration typically ranges from 10 to 50 µg/mL. The optimal concentration should be determined empirically.
-
Cell Labeling: a. Remove the culture medium from the cells. b. Wash the cells gently with pre-warmed PBS. c. Add the C-phycocyanin working solution to the cells and incubate for 30 minutes to 4 hours at 37°C in a CO₂ incubator. Incubation time will vary depending on the cell type and the desired level of staining.
-
Washing: a. Remove the C-phycocyanin solution. b. Wash the cells three times with pre-warmed live-cell imaging solution to remove unbound probe.
-
Imaging: a. Add fresh, pre-warmed live-cell imaging solution to the cells. b. Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation filter 590-620 nm; emission filter 630-670 nm). c. Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.
Protocol 2: Extraction and Quantification of Phycocyanin from Cyanobacteria
This protocol describes a method for extracting and quantifying phycocyanin from cyanobacterial biomass, which can then be used as a fluorescent probe.[4]
Materials:
-
Cyanobacterial cell pellet
-
Phosphate buffer (0.1 M, pH 7.0)
-
Liquid nitrogen or freezer at -20°C
-
Centrifuge
-
Spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Cell Lysis: a. Resuspend the cyanobacterial cell pellet in phosphate buffer. b. Subject the cell suspension to two or three freeze-thaw cycles by freezing in liquid nitrogen or at -20°C and thawing at room temperature. This process disrupts the cell walls.
-
Extraction: a. After the final thaw, incubate the suspension at 4°C for 2 hours in the dark with gentle agitation to allow for the extraction of phycocyanin.
-
Clarification: a. Centrifuge the extract at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cell debris. b. Carefully collect the blue supernatant containing the phycocyanin.
-
Filtration (Optional): For microscopy applications, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: a. Measure the absorbance of the phycocyanin solution at 615 nm and 652 nm using a spectrophotometer. b. Calculate the concentration of C-phycocyanin using the following formula: C-PC (mg/mL) = [A₆₁₅ - (0.474 * A₆₅₂)] / 5.34
Signaling Pathways and Experimental Workflows
Phycocyanin's Influence on the MAPK/ERK Signaling Pathway
While phycocyanin is not typically used to directly visualize signaling molecules, studies have shown that it can modulate the activity of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[5][6] This pathway is crucial for regulating cell proliferation, differentiation, and survival. In some cancer cell lines, phycocyanin has been shown to inhibit the MAPK/ERK pathway, leading to reduced cell proliferation and induction of apoptosis.[5][7]
Caption: MAPK/ERK signaling pathway and the inhibitory effect of phycocyanin.
Experimental Workflow for Fluorescence Microscopy
The following diagram illustrates a typical workflow for a fluorescence microscopy experiment using a fluorescent probe like C-phycocyanin.
Caption: A typical workflow for a fluorescence microscopy experiment.
Applications in Drug Development and Research
-
Cellular Uptake Studies: The inherent fluorescence of C-phycocyanin allows for the direct visualization of its uptake by cells, which can be valuable for studying drug delivery mechanisms.
-
Assessing Cytotoxicity: In conjunction with other fluorescent probes, C-phycocyanin can be used to assess cell viability and membrane integrity after drug treatment.
-
High-Content Screening: The bright and stable fluorescence of phycobiliproteins makes them suitable for automated high-content screening assays to identify compounds that affect cellular processes.
-
Flow Cytometry: Phycocyanin and other phycobiliproteins are widely used as fluorescent labels for antibodies in flow cytometry to identify and sort cell populations.
-
Optogenetics: this compound is a crucial cofactor for red-light-inducible optogenetic systems, enabling precise spatial and temporal control of cellular signaling pathways for drug target validation and pathway analysis.[8][9]
Conclusion
This compound, primarily in the form of its protein conjugate C-phycocyanin, offers a versatile and robust platform for fluorescent labeling in microscopy. Its favorable photophysical properties, coupled with its natural origin and water solubility, make it an attractive alternative to synthetic fluorescent dyes. The protocols and data provided herein serve as a comprehensive guide for researchers and scientists to effectively utilize this powerful tool in their cellular imaging and drug development endeavors.
References
- 1. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]
- 2. Frontiers | Fluorescence and antioxidant activity of heterologous expression of phycocyanin and allophycocyanin from Arthrospira platensis [frontiersin.org]
- 3. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. pnas.org [pnas.org]
- 9. Phycocyanin - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Development of Phycocyanobilin-Based Drug Delivery Systems
Introduction
Phycocyanobilin (PCB), the chromophore of the phycobiliprotein phycocyanin (PC), is a linear tetrapyrrole compound derived from cyanobacteria and red algae.[1][2] It exhibits a wide range of therapeutic properties, including potent antioxidant, anti-inflammatory, and anti-cancer activities.[1][3][4] These beneficial effects are largely attributed to its ability to scavenge free radicals, inhibit NADPH oxidase, and modulate key inflammatory signaling pathways such as NF-κB and MAPK.[1][5] However, the clinical application of free PCB is often limited by poor stability and low bioavailability.[6] To overcome these challenges, nano-encapsulation has emerged as a promising strategy, creating this compound-based drug delivery systems that enhance its stability, improve targeted delivery, and control its release.[6][7] These systems can also be designed to co-deliver PCB with other therapeutic agents, potentially leading to synergistic effects.
This document provides detailed protocols for the formulation and characterization of PCB-based nanoparticles, methods for evaluating drug loading and release, and an overview of relevant in vitro and in vivo assessment techniques.
Experimental Protocols: Formulation of Nanoparticles
Protocol: Preparation of PCB-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the ultrasound-assisted high-shear homogenization method, suitable for encapsulating PCB within a solid lipid core.[8]
Materials:
-
This compound (PCB)
-
Solid Lipid: Glyceryl monostearate (GMS) or Glyceryl distearate (GDS)[8]
-
Surfactant: Tween 80 or Poloxamer 188
-
Co-surfactant (optional): Soy lecithin
-
Purified, deionized water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Beakers and graduated cylinders
-
Lyophilizer (Freeze-dryer)
Step-by-Step Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid (e.g., GMS) by heating it to approximately 5-10°C above its melting point (GMS melting point is ~72°C).[8]
-
Drug Incorporation: Disperse the accurately weighed PCB into the molten lipid phase with continuous stirring until a homogenous mixture is obtained.
-
Preparation of Aqueous Phase: Heat the deionized water to the same temperature as the lipid phase. Dissolve the surfactant (e.g., Tween 80) and co-surfactant in the hot water to form the aqueous phase.
-
Emulsification: Add the hot lipid phase dropwise into the hot aqueous phase under continuous high-shear homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Immediately subject the coarse emulsion to high-power probe sonication (e.g., 100 W, 50% amplitude) for 5-10 minutes in an ice bath.[8] This process reduces the droplet size to the nanometer range.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid droplets will solidify, forming the SLNs.
-
Purification and Storage: The SLN dispersion can be centrifuged to remove any unencapsulated PCB. For long-term storage, the SLN dispersion can be lyophilized. Store the final product at 4°C.[8]
Protocol: Preparation of PCB-Loaded Polymeric Nanoparticles via Ionotropic Gelation
This green chemistry method is used for forming nanoparticles with natural polymers like sodium alginate.[6]
Materials:
Equipment:
-
Magnetic stirrer
-
Syringe pump or burette
-
Beakers and graduated cylinders
-
Centrifuge
Step-by-Step Procedure:
-
Polymer-Drug Solution: Prepare a sodium alginate solution (e.g., 0.1-0.5% w/v) in deionized water by stirring until fully dissolved. Disperse the desired amount of PCB into this solution and stir until homogenous.
-
Crosslinking Solution: Prepare a calcium chloride solution (e.g., 0.1-1.0% w/v) in deionized water.
-
Nanoparticle Formation: Add the sodium alginate-PCB solution dropwise into the calcium chloride solution under constant, moderate magnetic stirring. A syringe pump can be used for a controlled addition rate.
-
Curing: Continue stirring the mixture for 30-60 minutes to allow for the complete crosslinking and hardening of the nanoparticles.
-
Collection and Washing: Collect the formed nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Purification: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove unreacted reagents.
-
Storage: The final nanoparticle pellet can be resuspended in a small volume of water or lyophilized for long-term storage at 4°C.[6]
Experimental Protocols: Characterization of Nanoparticles
Proper characterization is essential to ensure the quality, stability, and efficacy of the drug delivery system.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[9]
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate at 25°C. The zeta potential is a key indicator of the stability of the nanoparticle suspension.[8]
-
Morphology and Structure
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to sit for 1-2 minutes.
-
Wick away the excess liquid using filter paper.
-
(Optional) Apply a negative staining agent (e.g., 2% phosphotungstic acid) for 1 minute and wick away the excess.
-
Allow the grid to air-dry completely before imaging under the TEM. The resulting images will reveal the shape and size of the nanoparticles.[8]
-
Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Technique: UV-Visible Spectrophotometry.[6]
-
Procedure:
-
Separation: Separate the nanoparticles from the aqueous medium containing unencapsulated ("free") PCB by centrifugation (e.g., 15,000 rpm, 30 min).
-
Quantification of Free Drug: Carefully collect the supernatant. Measure the absorbance of the supernatant at the maximum wavelength for PCB (around 615-620 nm) using a UV-Vis spectrophotometer.[6][8] Determine the concentration of free PCB using a standard calibration curve.
-
Calculation:
-
Encapsulation Efficiency (%EE): %EE = [(Total PCB - Free PCB) / Total PCB] * 100
-
Drug Loading (%DL): %DL = [(Total PCB - Free PCB) / Total Weight of Nanoparticles] * 100
-
-
Structural and Thermal Analysis
-
Techniques: Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[6][8]
-
Purpose: These techniques are used to confirm the encapsulation of PCB and assess its physical state within the nanoparticle.
-
FTIR: Identifies chemical interactions between PCB and the carrier materials. The absence of interaction peaks suggests successful encapsulation.[6]
-
DSC: Determines the thermal behavior. A shift or disappearance of the PCB melting peak in the thermogram of the nanoparticles indicates that the drug is in an amorphous state or molecularly dispersed within the carrier.[8]
-
XRD: Analyzes the crystalline structure. A reduction or absence of characteristic PCB diffraction peaks confirms its amorphous state within the nanoparticle matrix.[6]
Experimental Protocols: Drug Release and Kinetic Studies
In Vitro Drug Release
This protocol evaluates the rate and mechanism of PCB release from the nanoparticles.
Materials & Equipment:
-
PCB-loaded nanoparticles
-
Phosphate Buffered Saline (PBS), pH 7.4 (to simulate physiological conditions) and pH 5.5 (to simulate tumor microenvironment)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath
-
UV-Visible Spectrophotometer
Procedure:
-
Accurately weigh a specific amount of lyophilized PCB-loaded nanoparticles and suspend them in a known volume of release medium (e.g., 1 mL of PBS).
-
Transfer the suspension into a dialysis bag. Securely seal both ends.
-
Immerse the dialysis bag in a larger container with a known volume of release medium (e.g., 50 mL of PBS).
-
Place the entire setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external release medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of PCB in the collected samples using a UV-Vis spectrophotometer at ~620 nm.[6]
-
Calculate the cumulative percentage of drug released over time.
Release Kinetics Modeling
The release data can be fitted to various kinetic models to understand the release mechanism.[10]
-
Zero-Order: Qt = Q0 + K0t (Release rate is constant)
-
First-Order: log(Q0 - Qt) = log(Q0) - K1t / 2.303 (Release is proportional to the remaining drug)[10]
-
Higuchi Model: Qt = KHt^1/2 (Release from a matrix is diffusion-controlled)
-
Korsmeyer-Peppas Model: Mt / M∞ = Ktn (Describes release from a polymeric system)
Data Presentation: Summary of Nanoparticle Characteristics
The following tables summarize typical quantitative data for phycocyanin/phycocyanobilin nanoparticle formulations found in the literature.
Table 1: Physicochemical Properties of Phycocyanin-Loaded Nanocarriers
| Formulation Type | Lipid/Polymer | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| SLN | Glyceryl distearate | 50 - 80 | - | - | 37 - 69 | [8] |
| NLC | GDS + GMS | 50 - 80 | - | - | 37 - 69 | [8] |
| PcNPs | Sodium Alginate | ~117 | - | - | - |[6] |
Table 2: In Vitro Release Data for C-Phycocyanin from Hydrogels
| Formulation | Time (hours) | Cumulative Release (%) | Cumulative Release (µg/cm²) | Reference |
|---|---|---|---|---|
| Hydrogel without Propylene Glycol | 6 | ~7% | 531.44 ± 26.81 | [11] |
| Hydrogel with Propylene Glycol | 6 | ~10% | 728.07 ± 19.35 |[11] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the development and evaluation of PCB-based drug delivery systems.
References
- 1. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phycocyanin: A Potential Drug for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Bioactivities of this compound from Spirulina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogres.com [phcogres.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. techniques-for-physicochemical-characterization-of-nanomaterials - Ask this paper | Bohrium [bohrium.com]
- 10. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Study of Cyano-Phycocyanin Release from Hydrogels and Ex Vivo Study of Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Industrial Scale-up of Phycocyanobilin (PCB) Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phycocyanobilin (PCB) is a blue, light-harvesting pigment, specifically a linear tetrapyrrole chromophore, found in cyanobacteria and red algae.[1][2] It is covalently attached to phycobiliproteins like C-phycocyanin (C-PC) and allophycocyanin.[1] Beyond its role in photosynthesis, PCB has garnered significant interest for nutraceutical and therapeutic applications due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[3][4][5] The growing demand for high-purity PCB necessitates robust and scalable production methods.
This document outlines two primary strategies for the industrial scale-up of PCB production:
-
Recombinant Biosynthesis in Escherichia coli : A synthetic biology approach that leverages genetically engineered microbes for direct PCB synthesis.
-
Extraction from Cyanobacteria : A traditional method involving the isolation of the parent protein, C-phycocyanin, followed by the chemical cleavage of the PCB chromophore.
This compound (PCB) Biosynthesis Pathway
The biosynthesis of PCB is a concise two-step enzymatic pathway starting from heme, a readily available precursor in most organisms.[2][6]
-
Heme to Biliverdin IXα : The first step is the conversion of heme into the linear tetrapyrrole biliverdin IXα. This reaction is catalyzed by the enzyme heme oxygenase (HO1) .[2][7]
-
Biliverdin IXα to this compound : The second step involves the reduction of biliverdin IXα to this compound. This conversion is catalyzed by the ferredoxin-dependent bilin reductase This compound:ferredoxin oxidoreductase (PcyA) .[2][6][7]
Recombinant Production in Escherichia coli
Heterologous expression in E. coli offers a promising route for scalable and controllable PCB production, independent of algal cultivation. This method involves co-expressing the genes for heme oxygenase (ho1) and PcyA to convert the host's endogenous heme into PCB.[8]
Data Presentation: Recombinant PCB Production Yields
Various strategies have been developed to optimize PCB titers in E. coli, with reported yields ranging from approximately 3 mg/L to as high as 147.0 mg/L.[4][7][8]
| Strain / Strategy | Key Optimization | Culture Scale | PCB Yield (mg/L) | Reference |
| E. coli BL21 (DE3) | Co-expression of ho1 and pcyA | Shake Flask | ~3.0 | [8] |
| E. coli BL21 (DE3) | Optimized culture conditions (28°C, 0.1 mM IPTG) | 2 L Bioreactor | 3.8 | [7][9] |
| E. coli BL21 (DE3) | Co-expression of ho1, pcyA, and apo-protein CpcA | Shake Flask | 3.52 | [3] |
| E. coli BL21 (DE3) | Fusion of apo-protein CpcA with signal peptide N20 | Shake Flask | 8.47 | [3][10] |
| E. coli BL21(DE3) | Screening enzyme sources and optimizing copy numbers | Shake Flask | 9.1 | [4] |
| E. coli BL21(DE3) | Strengthening precursor supply (endogenous heme pathway) | Shake Flask | 21.4 | [4] |
| E. coli BL21(DE3) | Fed-batch cultivation with optimized medium | 5 L Bioreactor | 147.0 | [4] |
Experimental Protocol: Recombinant PCB Production and Purification
This protocol is a generalized procedure based on methodologies reported for enhancing PCB production in E. coli.[3][4][7][9]
1. Strain and Plasmid Construction:
-
Clone the genes for heme oxygenase (ho1) and this compound:ferredoxin oxidoreductase (pcyA) into compatible expression vectors (e.g., pET and pACYC series).
-
For enhanced production, clone an apo-phycocyanin subunit gene (e.g., cpcA) into a third vector or the same vector as ho1/pcyA.
-
Transform the expression plasmids into a suitable E. coli host strain, such as BL21 (DE3).
2. Fermentation:
-
Prepare a seed culture by inoculating a single colony into Luria-Bertani (LB) medium with appropriate antibiotics and incubating overnight at 37°C.
-
Inoculate a production medium (e.g., Terrific Broth or an optimized medium rich in glycerol and glutamic acid) in a shake flask or bioreactor with the seed culture to an initial OD600 of 0.5.[7][9]
-
Incubate at a reduced temperature (e.g., 28°C) with vigorous shaking (e.g., 260 rpm).[7][9]
-
When the culture reaches an OD600 of 1.0-1.5, induce protein expression with a low concentration of IPTG (e.g., 0.1 mM).[7]
-
Continue incubation for 8-24 hours post-induction. The cell pellet should appear distinctly blue-green.
3. Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation (e.g., 6000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Lyse the cells using sonication or high-pressure homogenization on ice.
4. PCB Extraction and Purification:
-
Centrifuge the lysate to remove cell debris. The supernatant will contain the PCB, likely bound to the apo-protein.
-
To cleave the PCB from the protein, add an equal volume of 100% ethanol and incubate at ~70°C for 15 hours.[11]
-
Centrifuge to pellet the precipitated protein. The supernatant now contains free PCB.
-
Concentrate the supernatant under reduced pressure.
-
Further purify the PCB using solvent extraction (e.g., with chloroform) and/or chromatography (e.g., HPLC) to achieve >95% purity.[8][12]
Production via Extraction from Cyanobacteria
This traditional method relies on large-scale cultivation of cyanobacteria, such as Arthrospira maxima (Spirulina), which are rich sources of C-Phycocyanin (C-PC).[11][13] The process involves extracting and purifying the C-PC protein, followed by a chemical cleavage step to release the PCB chromophore.
Data Presentation: C-PC Extraction and PCB Cleavage
The efficiency of this method depends on both the C-PC extraction from the biomass and the subsequent cleavage of PCB.
Table 2: Comparison of C-Phycocyanin Extraction Methods from Cyanobacteria [14][15][16]
| Extraction Method | Source Organism | C-PC Yield (mg/g dry weight) | Key Features |
| Freeze-Thaw Cycles | Leptolyngbya sp. | 26.8 | Simple, reliable, but can be time-consuming. |
| Homogenization | Nodosilinea sp. | 40.6 | Mechanical disruption, effective for tough cell walls. |
| Lysozyme Treatment | Geitlerinema sp. | 51.2 | Enzymatic digestion, gentler than mechanical methods. |
| Sonication | Geitlerinema sp. | 116.0 | High efficiency, but can generate heat, risking denaturation. |
Table 3: Comparison of Solvents for PCB Cleavage from C-Phycocyanin [11][13]
| Parameter | Methanol Extraction | Ethanol Extraction (Optimized) |
| Temperature | 60°C | 68.8°C |
| Time | 16 hours | 14.9 hours |
| C-PC:Solvent Ratio | 1:100 (w/v) | 1:95 (w/v) |
| PCB Yield | 27.12% | 29.67% |
| Annual Production (Pilot Scale) | 84.3 kg | 147.1 kg |
| Safety Profile | More toxic, requires special handling for waste. | Less toxic, reduced disposal costs, safer for industrial use. |
Experimental Protocols: Extraction-Based Production
This section is divided into two main protocols: the extraction of the parent protein (C-PC) and the subsequent cleavage of PCB.
Protocol 1: Large-Scale Extraction and Purification of C-Phycocyanin [11][14][17][18]
-
Biomass Harvesting & Preparation:
-
Crude C-PC Extraction:
-
Suspend the dried powder in a 0.1 M sodium phosphate buffer (pH 7.0) at a 1:100 (w/v) ratio.[11]
-
Disrupt the cells to release C-PC. An effective industrial method is sonication. Alternatively, use repeated freeze-thaw cycles.[11][14]
-
Centrifuge the homogenate at 6000 rpm for 20 minutes to collect the blue-colored supernatant containing crude C-PC.[11]
-
-
C-PC Purification:
-
Perform ammonium sulfate precipitation by adding (NH₄)₂SO₄ to the crude extract to 65% saturation. Let it stand overnight at 4°C.[11]
-
Collect the precipitate by centrifugation and redissolve it in a minimal volume of the extraction buffer.
-
Dialyze the solution against the same buffer (at 4°C, in the dark, for 24 hours) to remove excess salt.[11]
-
For food or pharmaceutical grade purity (A620/A280 ratio > 2.0 or > 4.0 respectively), further purify using ion-exchange chromatography (e.g., DEAE-Cellulose).[17][20]
-
Freeze-dry the purified C-PC solution to obtain a stable powder.
-
Protocol 2: PCB Cleavage from C-Phycocyanin [11][13][21]
-
Pre-Wash:
-
Wash the purified C-PC powder three times with 99% ethanol to remove any residual chlorophyll.[11]
-
-
Heat Extraction (Cleavage):
-
PCB Recovery and Concentration:
-
After incubation, cool the mixture and centrifuge at 7000 rpm for 20 minutes. The apoprotein will pellet, leaving the free PCB in the ethanol supernatant.[11]
-
Carefully collect the supernatant.
-
Concentrate the PCB-containing supernatant under reduced pressure at 45°C to obtain the final PCB powder.[11]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Enhancement of this compound biosynthesis in Escherichia coli by strengthening the supply of precursor and artificially self-assembly complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and Applications of Cyanobacterial Phycocyanin: Trends and Prospects | Semantic Scholar [semanticscholar.org]
- 6. Elucidating the origins of this compound biosynthesis and phycobiliproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of this compound Synthesis in E. coli BL21: Biotechnological Insights and Challenges for Scalable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RUA [rua.ua.es]
- 10. doaj.org [doaj.org]
- 11. mdpi.com [mdpi.com]
- 12. Biosynthesis and preparation of phycoerythrobilin in recombinant <i>Escherichia coli</i> - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Phycocyanin extraction from Limnospira spp.: sustainable source of natural blue color for the food industry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent Developments in Production and Biotechnological Applications of C-Phycocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. ommegaonline.org [ommegaonline.org]
- 21. Pressurized Liquid Extraction of a this compound Chromophore and Its Reconstitution with a Cyanobacteriochrome Photosensor for Efficient Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Increasing the extraction yield of Phycocyanobilin from biomass
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on increasing the extraction yield of phycocyanobilin (PCB) from biomass.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the difference between Phycocyanin (PC) and this compound (PCB) extraction?
Phycocyanin (C-PC) is the larger water-soluble pigment-protein complex found in cyanobacteria. This compound (PCB) is the bioactive blue chromophore covalently attached to the C-PC protein.[1][2] The extraction process can follow two main pathways:
-
Two-Step Extraction: This is the most common approach. First, C-Phycocyanin is extracted and purified from the biomass. Then, PCB is chemically cleaved and extracted from the purified C-PC, often using solvents like methanol or ethanol.[3]
-
Direct Extraction: This method cleaves and extracts PCB directly from the biomass in a single process, for example, using Pressurized Liquid Extraction (PLE).[4] This can save time by omitting the C-PC purification steps.[4]
Q2: My PCB yield is low. What are the common causes and how can I troubleshoot?
Low yield is a frequent issue stemming from several factors throughout the extraction workflow. Here’s a breakdown of potential problems and solutions:
-
Inefficient Cell Disruption: The robust cell wall of cyanobacteria is a major barrier to extraction.[5][6] If the cells are not effectively lysed, the target molecules remain trapped inside.
-
Troubleshooting:
-
Combine Methods: Employ a combination of physical and non-mechanical methods. For example, using freeze-thaw cycles before sonication or homogenization can significantly improve protein release.[7]
-
Optimize Your Current Method: The effectiveness of a single method can be strain-dependent.[8] For freeze-thawing, increasing the number of cycles can increase yield, though it can be energy-intensive.[9] For sonication, optimize amplitude, time, and temperature.[10][11][12]
-
Consider Enzymatic Lysis: Using enzymes like lysozyme can be a milder alternative that may result in a purer initial extract.[13][14]
-
-
-
Suboptimal Extraction Parameters (Solvent, Temperature, Time, pH): These factors critically influence the efficiency of cleaving PCB from C-PC and its solubility.
-
Troubleshooting:
-
Solvent Choice: While methanol is traditionally used, ethanol has been shown to be a viable and less toxic alternative.[3] Optimized ethanol extraction can significantly increase annual yield compared to standard methanol extraction.[3][15] For C-PC extraction (the precursor step), various buffers (Tris-HCl, Phosphate) and even tap water can be effective depending on the cyanobacteria species.[9]
-
Temperature and Time: These are often linked. For heat-based extraction of PCB from C-PC, optimal conditions have been identified around 68.8°C for approximately 15 hours.[3][15] For advanced methods like Pressurized Liquid Extraction (PLE), 125°C for short 5-minute cycles is effective.[4] For Microwave-Assisted Extraction (MAE), a brief, high-temperature flash (e.g., 10 seconds at 100°C) can be optimal for extracting the parent phycobiliproteins.[16][17] Caution: C-PC is heat-sensitive and degrades above 45-50°C, so high temperatures should only be used for the direct PCB cleavage step, not during the initial C-PC extraction.[18][19][20]
-
pH Stability: C-PC is most stable at a pH between 5.5 and 6.5.[5][18] Deviating from this range during the initial C-PC extraction can lead to degradation and lower the amount of starting material for PCB cleavage.
-
-
-
Degradation of C-PC or PCB: Both C-PC and PCB are sensitive to heat, light, and non-optimal pH, which can lead to significant losses.[3][18]
-
Troubleshooting:
-
Work in Low Light: Perform extraction and purification steps in the dark or under dim light conditions to prevent photodegradation.[18]
-
Control Temperature: For all steps involving C-PC, maintain temperatures below 40°C.[21] Use cooling baths during sonication or homogenization.
-
Use Stabilizing Agents: Preservatives like sugars (mono- and di-saccharides) or citric acid can improve the stability of C-PC.[18][22]
-
-
-
Poor Starting Material: The quality and handling of the initial biomass are crucial.
Q3: Which cell disruption method is the most effective?
There is no single "best" method, as effectiveness depends on the specific cyanobacterial strain, available equipment, and desired scale. A comparison of common methods is provided below.
-
Freeze-Thawing: Widely considered one of the easiest and most effective techniques.[9] It is often used as a pre-treatment. Combining it with other methods like sonication or Pulsed Electric Field (PEF) can enhance yields.[7][25]
-
Ultrasound-Assisted Extraction (UAE) / Sonication: A highly effective physical method that uses acoustic cavitation to disrupt cell walls.[21] It can significantly improve yields compared to classical methods like freeze-thawing or bead beating and reduces extraction time.[7][10] Combining sonication with a 1.5% CaCl2 solution has been shown to reduce the co-extraction of chlorophyll, leading to a more purified extract.[26][27]
-
Microwave-Assisted Extraction (MAE): An innovative technology that uses microwave energy to rapidly heat the solvent and rupture cells, significantly reducing extraction time (from hours to seconds).[16][17][22]
-
Homogenization / Bead Beating: Mechanical methods that use shear forces to break cells. They are effective but can generate heat, requiring careful temperature control.[8][28]
-
Enzymatic Hydrolysis: Uses enzymes like lysozyme to digest the cell wall. This is a milder method that can yield extracts with higher initial purity.[13][14]
Q4: How can I improve the purity of my final PCB extract?
Purity is essential for downstream applications. If your extract contains contaminants like other proteins or chlorophyll, consider these purification steps:
-
Pre-washing (for direct extraction): When extracting PCB directly from biomass, a pre-wash with ethanol at a lower temperature (e.g., 75°C) can effectively remove other cellular pigments without prematurely cleaving the PCB.[4]
-
Ammonium Sulfate Precipitation: This is a common first step for purifying the initial C-PC extract. Precipitation with 65-75% ammonium sulfate can recover about 80% of the C-PC with a purity of ~1.5 (A620/A280).[6][28]
-
Chromatography: For achieving high purity (analytical grade > 4.0), chromatography is necessary.[28] Anion-exchange chromatography using a DEAE-Cellulose column is a standard and effective method.[6]
-
Aqueous Two-Phase Extraction (ATPE): This technique can be used for both extraction and initial purification, often resulting in good yields and purity.[21][23]
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Optimal Conditions for Different PCB/Phycocyanin Extraction Methods
| Method | Biomass/Starting Material | Key Parameters | Yield / Purity | Reference |
| Ethanol Heat Extraction | Purified C-Phycocyanin Powder | Temp: 68.81°C; Time: 14.91 h; Ratio: 1:95 (w/v) | Yield: 29.67% PCB | [3][15] |
| Pressurized Liquid Extraction (PLE) | Synechocystis sp. PCC 6803 cells | Solvent: Ethanol; Temp: 125°C; Pressure: 100 bar; Time: 3 cycles of 5 min | Yield: 53.3% PCB (from Lina Blue powder) | [4] |
| Ultrasound-Assisted Extraction (UAE) | Synechocystis salina | B/S Ratio: 6 mg/mL; Duty Cycle: 80%; Amplitude: 100% | Yield: 17.21 mg/g PC; 12.5% higher than freeze-thaw | [10] |
| Ultrasound-Assisted Extraction (UAE) | Spirulina platensis (dry) | Solvent: Water; Temp: 40°C; Time: 1 h; Frequency: 40 kHz | Yield: 14.88 mg/g PC; Purity: 1.60 | [19][29] |
| Microwave-Assisted Extraction (MAE) | Spirulina platensis (dry) | Solvent: Water; Power: 700W; Time: 60 s | Yield: 4.60 mg/g PC; Purity: ~1.2 | [19] |
| Freeze-Thaw Cycling | Arthrospira platensis (wet) | Solvent: Tris-HCl buffer (pH 7-8) | Yield: ~10.5% w/w PC after 1st cycle | [9] |
| Ozone Water Maceration | Spirulina sp. (dry) | Solvent: Ozone water; Time: 24 h (cold maceration) | Yield: 35.02 mg/g PC (vs 26.30 for mineral water) | [5] |
Experimental Workflows & Logic Diagrams
The following diagrams illustrate common workflows and troubleshooting logic for PCB extraction.
Caption: Workflow for the two-step extraction of PCB from biomass.
Caption: Workflow for the direct extraction of PCB using PLE.
References
- 1. Extraction and purification of phycobiliproteins from algae and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Benefits of Phycocyanin: From Spirulina Cultivation to Its Widespread Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. projekter.aau.dk [projekter.aau.dk]
- 9. Optimizing Phycocyanin Extraction from Cyanobacterial Biomass: A Comparative Study of Freeze–Thaw Cycling with Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ultrasound-Assisted Extraction and Assessment of Biological Activity of Phycobiliprotein-Rich Aqueous Extracts from Wild Cyanobacteria (Aphanizomenon flos-aquae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. archimer.ifremer.fr [archimer.ifremer.fr]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Extraction of Phycocyanin and Chlorophyll from Spirulina by “Green Methods” [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. tis.wu.ac.th [tis.wu.ac.th]
- 23. Methods for Extraction, Isolation and Purification of C-phycocyanin: 50 years of research in review [ommegaonline.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Saline extraction assisted by ultrasound: a method to obtain purified phycocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Optimization of phycocyanin extraction from Spirulina platensis using different techniques | Aperta [aperta.ulakbim.gov.tr]
- 28. biointerfaceresearch.com [biointerfaceresearch.com]
- 29. aminer.cn [aminer.cn]
Technical Support Center: HPLC Analysis of Phycocyanobilin
Welcome to the technical support center for the HPLC analysis of phycocyanobilin (PCB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound (PCB) is a blue pigment and an open-chain tetrapyrrole chromophore that is covalently bound to the protein C-phycocyanin.[1][2] It is known for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Accurate quantification of PCB is crucial for quality control in research and industrial processes, particularly in the development of natural products and supplements for pharmacology and biotechnology.[1]
Q2: What are the main challenges in the HPLC analysis of this compound?
The primary challenges in HPLC analysis of PCB revolve around its stability. This compound, and its parent molecule phycocyanin, are sensitive to environmental factors such as temperature, pH, and light, which can lead to degradation.[3][4] This instability can manifest as poor peak resolution, peak tailing, ghost peaks, and inaccurate quantification. Additionally, co-elution with other components can interfere with accurate analysis.[1]
Q3: What is a suitable starting HPLC method for this compound analysis?
A validated HPLC-PDA method has been successfully used for the quantification of PCB.[1] A good starting point would be to use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). The detection wavelength is typically set at 375 nm.[1]
Troubleshooting Guide
Issue 1: Poor Peak Resolution or No Peak Detected
Q: I am not seeing a distinct peak for this compound, or the resolution is very poor. What could be the cause?
A: This issue can stem from several factors, ranging from sample degradation to improper HPLC method parameters.
Possible Causes and Solutions:
-
Sample Degradation: this compound is susceptible to degradation. Ensure proper handling and storage of your samples.
-
Inappropriate HPLC Method: The chosen HPLC method may not be optimized for PCB analysis.
-
Protocol: A validated method for PCB analysis uses a C18 column with a gradient elution.[1] See the detailed protocol below.
-
-
Co-elution with Interfering Compounds: Other molecules in your sample may be co-eluting with PCB.
-
Solution: Adjusting the gradient profile or the mobile phase composition can help separate interfering peaks. A photodiode array (PDA) detector can be used to check the purity of the peak by examining the UV-Vis spectrum.[1]
-
Issue 2: Peak Tailing
Q: My this compound peak is showing significant tailing. How can I resolve this?
A: Peak tailing is a common issue in HPLC and can lead to inaccurate integration and quantification.[5]
Possible Causes and Solutions:
-
Secondary Interactions with the Column: Residual silanol groups on the silica-based C18 column can interact with polar analytes, causing tailing.[5][6]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[5][8]
-
Solution: Try diluting your sample and re-injecting. If the peak shape improves, column overload was likely the issue.[5]
-
-
Column Contamination or Damage: Accumulation of sample matrix components or a void at the column inlet can cause peak distortion.[5][9]
Issue 3: Ghost Peaks or Baseline Noise
Q: I am observing unexpected peaks (ghost peaks) or a noisy baseline in my chromatogram. What should I do?
A: Ghost peaks and baseline noise can interfere with the detection and quantification of your target analyte.
Possible Causes and Solutions:
-
Contaminated Mobile Phase or System: Impurities in the mobile phase or carryover from previous injections can result in ghost peaks.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Flush the HPLC system thoroughly between runs.
-
-
Sample Degradation During Analysis: this compound may degrade in the autosampler, leading to the appearance of degradation products as extra peaks.
-
Solution: Keep the autosampler temperature low (e.g., 12°C) to minimize degradation.[1]
-
-
Air Bubbles in the System: Air bubbles in the pump or detector can cause baseline noise and spurious peaks.
-
Solution: Degas the mobile phase before use and ensure all connections are tight to prevent air from entering the system.
-
Experimental Protocols
This compound Extraction from Phycocyanin Powder
This protocol is adapted from a validated method for obtaining PCB from phycocyanin.[1]
-
Combine phycocyanin powder with ethanol in a 1:50 (w/v) ratio.
-
Incubate the mixture in the dark at 70°C for 15 hours.
-
Filter the mixture using a 0.45 µm syringe filter.
-
Evaporate the solvent to obtain powdered PCB.
-
Store the powdered PCB at -20°C in the dark until further use.[1]
Sample Preparation for HPLC Analysis
This protocol describes the preparation of PCB samples for injection into the HPLC system.[1]
-
Accurately weigh 5.0 mg of PCB and dissolve it in 10 mL of 20% methanol to prepare a stock solution of 0.5 mg/mL.[1]
-
Sonicate the solution until the PCB is completely dissolved.[1]
-
Filter the solution using a 0.2 µm polyvinylidene fluoride (PVDF) syringe filter before injection.[1]
Validated HPLC Method for this compound Analysis
The following table summarizes the parameters for a validated HPLC-PDA method for PCB quantification.[1]
| Parameter | Specification |
| Column | YMC-Pack Pro C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 26°C |
| Autosampler Temp. | 12°C |
| Detection Wavelength | 375 nm |
| Gradient Program | See table below |
Gradient Elution Program: [1]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 - 7 | 72 | 28 |
| 7 - 13 | 72 → 62 | 28 → 38 |
| 13 - 21 | 62 | 38 |
| 21 - 25 | 62 → 0 | 38 → 100 |
| 25 - 30 | 0 | 100 |
| 30 - 32 | 0 → 72 | 100 → 28 |
| 32 - 45 | 72 | 28 |
Data Presentation
Phycocyanin Stability at Different pH and Temperatures
The stability of phycocyanin is crucial for the integrity of the resulting this compound. The following table summarizes the stability of phycocyanin under various conditions.
| Temperature | pH | Stability |
| Up to 45°C | 5.5 - 6.0 | Stable[3] |
| 50 - 55°C | 6.0 | Stable[3] |
| 50 - 65°C | 7.0 | Unstable (denatures)[3] |
| > 70°C | 6.0 | Accelerated denaturation[3] |
| Acidic (3.0-4.0) | Room Temp | Protein precipitation[3] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor or no peak detection.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical degradation of phycocyanin and means to improve its stability: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
Optimizing the fluorescence signal of Phycocyanobilin probes
Welcome to the technical support center for Phycocyanobilin (PCB) probes. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to help you optimize your fluorescence-based experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound probes.
Issue 1: Low or No Fluorescence Signal
Q: My experiment is showing a very weak or no fluorescence signal. What are the possible causes and solutions?
A: Low fluorescence signal is a common issue that can stem from several factors related to the probe's environment, the experimental setup, or the probe itself. Follow this troubleshooting workflow to diagnose the problem.
Troubleshooting Workflow: Low Fluorescence Signal
Troubleshooting cytotoxicity in Phycocyanobilin cell-based assays
Welcome to the technical support center for troubleshooting cytotoxicity in phycocyanobilin (PCB) cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected levels of cytotoxicity after treatment with this compound. What are the potential causes?
A1: Unexpected cytotoxicity in this compound (PCB) cell-based assays can stem from several factors:
-
High Concentrations: At high concentrations, PCB can induce cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Purity of the Compound: Impurities from the extraction or synthesis process of PCB can have cytotoxic effects. Ensure you are using a high-purity compound and, if possible, verify its purity.
-
Phototoxicity: this compound is a light-absorbing molecule. Exposure of treated cells to light, especially high-intensity light, can lead to the generation of reactive oxygen species (ROS) and subsequent phototoxicity.[1]
-
Compound Instability and Degradation: PCB can degrade under certain conditions of pH, temperature, and light exposure.[2] Degradation products may exhibit different cytotoxic profiles than the parent compound.
-
Aggregation: this compound can aggregate in cell culture media, leading to inconsistent results and potential cytotoxicity.
Q2: How can I differentiate between apoptosis and necrosis induced by this compound?
A2: To distinguish between apoptosis and necrosis, you can use an Annexin V-FITC and Propidium Iodide (PI) staining assay. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both.
Q3: Can the blue color of this compound interfere with my cytotoxicity assay readings?
A3: Yes, the inherent color of this compound can interfere with colorimetric assays such as MTT and LDH, which rely on measuring absorbance. To mitigate this, it is essential to include proper controls, such as wells containing only media and this compound at the same concentrations used to treat the cells. The absorbance of these control wells should be subtracted from the absorbance of the wells with cells.
Q4: What are the known signaling pathways involved in this compound-induced cytotoxicity?
A4: this compound has been shown to induce apoptosis through the MAPK signaling pathway. This involves the suppression of the ERK pathway and the activation of the JNK and p38 MAPK pathways.[3][4] Additionally, C-phycocyanin, the protein to which PCB is attached, has been found to inhibit a programmed necrosis pathway mediated by RIP-1/RIP-3/p-MLKL.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving common issues encountered during this compound cell-based cytotoxicity assays.
Logical Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting unexpected cytotoxicity in this compound assays.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of C-Phycocyanin and this compound in various cancer cell lines.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 Value | Reference |
| C-Phycocyanin | MDA-MB-231 | Breast Cancer | 24 | 229.0 µg/mL | [3] |
| C-Phycocyanin | MDA-MB-231 | Breast Cancer | 48 | 189.4 µg/mL | [3] |
| C-Phycocyanin | MCF-7 | Breast Cancer | 24 | 5.92 µg/µL | [5] |
| C-Phycocyanin | MCF-7 | Breast Cancer | 48 | 5.66 µg/µL | [5] |
| C-Phycocyanin | MCF-7 | Breast Cancer | 72 | 4.52 µg/µL | [5] |
| This compound | HT-29 | Colorectal Cancer | Not Specified | 108 µg/mL | [6] |
| C-Phycocyanin | WiDr | Colon Cancer | 24 | 855 µg/mL | [7] |
| C-Phycocyanin | A549 | Lung Cancer | 24 | 26.82 µg/mL | [8] |
| C-Phycocyanin | HepG2 | Liver Cancer | 48 | 47.6 µg/mL | [1] |
| C-Phycocyanin | HeLa | Cervical Cancer | Not Specified | 24.97 µg/mL | [1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for use with this compound, taking into account potential colorimetric interference.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (PCB) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[3]
-
Treatment: Prepare serial dilutions of PCB in complete medium. Remove the old medium from the wells and add 100 µL of the PCB dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium and PCB but no cells (background control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Calculate cell viability as a percentage of the vehicle control.
LDH Cytotoxicity Assay
This protocol is for measuring lactate dehydrogenase (LDH) release, an indicator of cell membrane damage.
Materials:
-
Cells and culture medium
-
This compound (PCB)
-
96-well plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include positive control wells where cells are treated with a lysis buffer provided in the kit.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.[9]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the appropriate volume to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Subtract the background absorbance (from wells with PCB only) and calculate cytotoxicity relative to the positive control.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cells and culture medium
-
This compound (PCB)
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with PCB at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Collect both adherent and suspension cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12][13]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Signaling Pathway Diagrams
This compound-Induced Apoptosis via MAPK Pathway
Caption: this compound induces apoptosis by inhibiting the ERK pathway and activating the JNK and p38 MAPK pathways.
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxic and apoptotic effects of this compound in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical degradation of phycocyanin and means to improve its stability: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Phycocyanin exerts anti-cancer effects via the MAPK signaling pathway in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a novel method for the purification of C-phycocyanin pigment from a local cyanobacterial strain Limnothrix sp. NS01 and evaluation of its anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the unique bioactivities of highly purified C-phycocyanin and allophycocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yenepoya.res.in [yenepoya.res.in]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Addressing chlorophyll interference in Phycocyanobilin spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chlorophyll interference in phycocyanobilin (PCB) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound extract green, and how does this affect my spectroscopic measurements?
A1: A green tint in your this compound extract indicates contamination with chlorophyll.[1] This contamination is a significant issue because the absorption spectrum of chlorophyll, particularly chlorophyll a, overlaps with that of phycocyanin, the protein to which this compound is attached.[2] This spectral overlap can lead to an overestimation of the phycocyanin concentration when using spectrophotometric methods.[2][3]
Q2: What is the primary absorption wavelength for phycocyanin and chlorophyll a, and where do they overlap?
A2: Phycocyanin (PC) typically exhibits a maximum absorption peak around 620 nm.[4][5] Chlorophyll a has a major absorption peak in the red region of the spectrum, around 662-675 nm, but its absorption tail extends into the region where phycocyanin absorbs, causing interference.[6][7]
Q3: Can I use fluorescence spectroscopy to avoid chlorophyll interference?
A3: Yes, fluorescence spectroscopy can be a powerful tool to mitigate chlorophyll interference. Phycocyanin has a distinct fluorescence signature with an excitation maximum around 620-630 nm and an emission maximum around 650 nm.[7][8] While chlorophyll a also fluoresces, its emission peak is at a longer wavelength (around 685 nm). By using specific excitation and emission wavelengths, it is possible to selectively measure phycocyanin fluorescence with reduced interference from chlorophyll.[9][10]
Q4: Are there mathematical methods to correct for chlorophyll interference in absorbance spectroscopy?
A4: Yes, several spectrophotometric equations have been developed to correct for the contribution of chlorophyll a to the absorbance at the phycocyanin maximum.[6][11] These equations typically involve measuring the absorbance at multiple wavelengths (e.g., 620 nm for PC, 652 nm for allophycocyanin, and 675 nm for chlorophyll a) and applying a set of corrective formulas.[6]
Q5: What is a good purity index for a phycocyanin extract, and how is it calculated?
A5: The purity of a phycocyanin extract is often assessed by the ratio of absorbance at 620 nm to the absorbance at 280 nm (A620/A280). A higher ratio indicates a purer sample with less contamination from other proteins. Purity grades are often categorized as follows: food grade (>0.7), reactive grade (>3.9), and analytical grade (>4.0).[3]
Troubleshooting Guides
Issue 1: Inaccurate this compound Quantification Due to Suspected Chlorophyll Contamination
Symptoms:
-
Higher than expected phycocyanin concentrations.
-
A broad absorption peak around 620 nm with a shoulder towards longer wavelengths.
-
Visible green coloration in the extract.
Troubleshooting Steps:
-
Visual Inspection: A greenish hue is a primary indicator of chlorophyll contamination.[1]
-
Spectral Scan: Perform a full spectral scan from approximately 400 nm to 750 nm. The presence of a distinct peak or shoulder around 665 nm is indicative of chlorophyll a.[4]
-
Apply Corrective Equations: If chlorophyll a is present, use established spectrophotometric equations to correct the phycocyanin concentration.[6][11] (See Experimental Protocols for details).
-
Fluorescence Measurement: As an alternative, utilize fluorescence spectroscopy with excitation around 620 nm and emission detection around 650 nm to selectively quantify phycocyanin.[8]
Issue 2: Greenish Phycocyanin Extract After Extraction
Symptoms:
-
The aqueous extract containing the water-soluble phycocyanin is visibly green.
Troubleshooting Steps:
-
Optimize Extraction Method: Certain extraction methods are more prone to co-extracting chlorophyll. Methods like sonication can disrupt cell membranes and release chlorophyll.[3] Consider gentler methods like freeze-thawing, which has been shown to yield high phycobiliprotein content with lower chlorophyll contamination.[3]
-
Selective Solvent Extraction: Implement a biphasic extraction system. Chlorophylls are lipophilic and will preferentially partition into a non-polar organic solvent, while the hydrophilic phycocyanin remains in the aqueous phase.[12][13] A common system is a mixture of hexanes, ethyl acetate, methanol, and water.[12]
-
Centrifugal Partition Chromatography (CPC): For highly efficient and selective removal of chlorophyll, consider using CPC with a suitable solvent system.[12]
Data Presentation
Table 1: Comparison of Phycocyanin Extraction Methods and their Impact on Chlorophyll a Contamination.
| Extraction Method | Relative Phycobiliprotein Yield | Relative Chlorophyll a Contamination | Reference |
| Freeze-thawing | High | Low | [3] |
| Sonication | Moderate | High | [3] |
| Homogenization with Zirconia Beads | High | Low | [3] |
| Ultrasonic Extraction | High | Method Dependent | [14] |
| Microwave Extraction | Moderate | Method Dependent | [14] |
Table 2: Key Spectroscopic Wavelengths for Phycocyanin and Chlorophyll a.
| Pigment | Maximum Absorption Wavelength (nm) | Maximum Fluorescence Emission (nm) | Reference |
| Phycocyanin (PC) | ~620 | ~650 | [4][7] |
| Allophycocyanin (APC) | ~652 | ~660 | [3][5] |
| Chlorophyll a | ~430 and ~662 | ~685 | [7][15] |
Experimental Protocols
Protocol 1: Spectrophotometric Correction for Chlorophyll a Interference
This protocol is adapted from methods described for correcting phycocyanin and allophycocyanin quantification in the presence of chlorophyll a.[6][11]
1. Sample Preparation:
- Prepare your aqueous extract containing phycobiliproteins.
- Centrifuge the extract to remove cell debris.
- Use a suitable buffer (e.g., phosphate buffer) as a blank.
2. Spectrophotometric Measurement:
- Measure the absorbance of your extract at the following wavelengths: 620 nm (for PC), 652 nm (for APC), and 675 nm (for Chlorophyll a).
- Also, measure the absorbance at 750 nm to correct for light scattering.
3. Corrected Absorbance Calculation:
- Subtract the absorbance at 750 nm from all other absorbance readings.
- Apply the following equations to calculate the corrected absorbance for phycocyanin (A620Phs) and allophycocyanin (A652Phs):
4. Concentration Calculation:
- Use the corrected absorbance values in the standard equations for calculating phycocyanin and allophycocyanin concentrations (e.g., Bennett and Bogorad equations).[6]
Protocol 2: Selective Liquid-Liquid Extraction for Chlorophyll Removal
This protocol provides a general framework for selectively removing chlorophyll from an aqueous phycocyanin extract.
1. Initial Aqueous Extraction:
- Extract phycocyanin from your biomass using an appropriate aqueous buffer (e.g., phosphate buffer) and a suitable cell disruption method (e.g., freeze-thawing).[3]
- Centrifuge to obtain a clear supernatant.
2. Biphasic System Preparation:
- Prepare a biphasic solvent system. A commonly used system is a mixture of hexanes, ethyl acetate, methanol, and water in a 5:5:5:5 (v/v/v/v) ratio.[12]
- Allow the mixture to separate into an organic upper phase and an aqueous lower phase.
3. Liquid-Liquid Partitioning:
- Combine your aqueous phycocyanin extract with the biphasic solvent system in a separatory funnel.
- Gently mix the phases to allow for partitioning of the components. Avoid vigorous shaking to prevent emulsion formation.
- Allow the phases to fully separate. Chlorophyll will partition into the upper organic phase, while phycocyanin will remain in the lower aqueous phase.[12]
- Carefully collect the lower aqueous phase containing the purified phycocyanin.
4. Verification:
- Measure the absorption spectrum of the purified aqueous phase to confirm the reduction or absence of the chlorophyll a peak around 665 nm.
Visualizations
Caption: Workflow for accurate phycocyanin quantification using spectrophotometric correction.
Caption: Workflow for selective removal of chlorophyll using liquid-liquid extraction.
Caption: Logical relationship of chlorophyll a spectral overlap leading to inaccurate phycocyanin measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric Determination of Phycobiliprotein Content in Cyanobacterium Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative analysis of extracted phycobilin pigments in cyanobacteria—an assessment of spectrophotometric and spectrofluorometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. webofproceedings.org [webofproceedings.org]
- 9. Regulation of the Distribution of Chlorophyll and Phycobilin-Absorbed Excitation Energy in Cyanobacteria. A Structure-Based Model for the Light State Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Chlorophyll a interference in phycocyanin and allophycocyanin spectrophotometric quantification | Semantic Scholar [semanticscholar.org]
- 12. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "SIMULTANEOUS EXTRACTION AND SEPARATION OF CHLOROPHYLL AND PHYCOCYANIN" by Hannah Beth Tanner, Carley Stapleton et al. [digitalcommons.gaacademy.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance Phycocyanobilin (PCB) Bioavailability
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for enhancing the in vivo bioavailability of Phycocyanobilin (PCB), the bioactive chromophore of phycocyanin.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (PCB) and why is its bioavailability a primary concern?
This compound (PCB) is a blue, open-chain tetrapyrrole compound that acts as the chromophore for the protein phycocyanin, found in cyanobacteria like Spirulina platensis.[1][2][3] It is responsible for many of the therapeutic effects attributed to phycocyanin, including potent antioxidant, anti-inflammatory, and neuroprotective activities.[1][4] The primary challenge is that when C-Phycocyanin (the parent protein) is administered orally, it undergoes proteolysis in the gastrointestinal tract to release PCB.[5] However, the free PCB molecule faces several barriers that limit its systemic absorption and overall bioavailability, including poor stability under certain conditions and rapid metabolism.[6][7] Maximizing its bioavailability is crucial for achieving therapeutic efficacy in vivo.
Q2: My in vivo study shows very low plasma concentrations of PCB after oral administration. What are the likely causes?
Low plasma concentration is a common issue stemming from several factors that create barriers to oral bioavailability. These can be broadly categorized as:
-
Physicochemical Barriers: While more soluble than similar molecules like bilirubin, PCB's solubility and permeability across the intestinal epithelium can still be limiting factors.[8][9]
-
Gastrointestinal (GI) Instability: The parent phycocyanin protein, which carries PCB, is highly sensitive to degradation from exposure to heat, light, and acidic pH levels found in the stomach.[7][10] This degradation can compromise the integrity and subsequent release of active PCB.
-
First-Pass Metabolism: Like many orally administered compounds, PCB is subject to metabolism in the intestinal wall and liver before it reaches systemic circulation.
-
High Plasma Protein Binding: PCB binds with high affinity to human serum albumin (HSA), which significantly influences its pharmacokinetic profile and distribution in the body.[2][8]
Q3: What are the most promising strategies to enhance the oral bioavailability of PCB?
Current research focuses on advanced drug delivery systems to protect PCB from degradation and improve its absorption. The most effective strategies include:
-
Nano-encapsulation: Enclosing phycocyanin or PCB in nanoparticles is a leading strategy. Materials like chitosan, PLGA, and natural proteins (such as albumin) are used to create these carriers.[6][11]
-
Liposomal Formulations: Encapsulating PCB within lipid bilayers (liposomes) can improve its stability and facilitate transport across cell membranes.
-
Emulsions and Microemulsions: These systems can enhance the solubility and absorption of lipophilic and amphiphilic compounds like PCB.
-
Co-administration with Bioenhancers: While less explored for PCB specifically, co-administration with compounds that inhibit metabolic enzymes or enhance intestinal permeability is a viable strategy for other molecules.
Q4: How do nanoformulations specifically improve PCB bioavailability?
Nanoformulations address the key challenges of PCB delivery in several ways:
-
Protection: The nanoparticle shell shields the phycocyanin/PCB from the harsh acidic and enzymatic environment of the GI tract, preventing premature degradation.[7]
-
Enhanced Solubility & Dissolution: By encapsulating PCB in a carrier, its effective solubility and dissolution rate in GI fluids are increased.[6]
-
Improved Permeability and Uptake: Nanoparticles can be engineered to have surface properties (e.g., positive charge with chitosan) that promote adhesion to the intestinal mucosa, increasing residence time and the opportunity for absorption. Some nanoparticles can be taken up by specialized M-cells in the Peyer's patches of the gut.
-
Sustained Release: Formulations can be designed for controlled, sustained release of PCB, leading to a prolonged therapeutic window and more stable plasma concentrations.[12]
Q5: What are the critical quality attributes to assess for a new PCB nanoformulation?
When developing a novel PCB nanoformulation, the following parameters are critical to characterize:
-
Particle Size and Polydispersity Index (PDI): Size affects cellular uptake and biodistribution. A narrow PDI indicates a uniform and stable formulation.
-
Zeta Potential: Measures surface charge, which predicts the stability of the colloidal suspension and its interaction with biological membranes.
-
Entrapment Efficiency (%EE) and Drug Loading (%DL): These metrics quantify how much PCB is successfully encapsulated within the nanoparticles, which is crucial for dosage calculations.
-
In Vitro Release Profile: A dissolution study is necessary to understand the rate and mechanism of PCB release from the formulation under simulated GI conditions.
-
Stability: The formulation must be stable under storage conditions and in relevant biological fluids.[7]
Section 2: Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps & Recommendations |
| High variability in pharmacokinetic data between subjects. | 1. Inconsistent Formulation: Batch-to-batch variation in particle size, PDI, or entrapment efficiency.2. Animal Handling: Stress can alter GI motility and blood flow. Gavage technique inconsistency.3. Analytical Error: Issues with sample preparation, storage, or the analytical method (e.g., HPLC, LC-MS/MS). | 1. Strict QC: Characterize each batch of the formulation before in vivo use. Ensure particle size and %EE are within a narrow, pre-defined range.2. Standardize Procedures: Acclimatize animals properly. Use experienced personnel for dosing and blood collection. Standardize fasting periods.3. Method Validation: Fully validate your analytical method for linearity, accuracy, and precision. Include quality control samples in every analytical run. |
| Poor in vitro to in vivo correlation (IVIVC). | 1. Formulation Instability: The formulation may be stable in simple buffers but degrades in the complex environment of the GI tract (e.g., due to enzymes, bile salts).2. Unexpected Metabolism: The nano-carrier itself or its interaction with the gut microbiome could alter PCB metabolism.3. Permeability Issues: The formulation may not effectively cross the mucus layer or be taken up by enterocytes as predicted. | 1. Biorelevant Media: Use simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) containing enzymes and bile salts for in vitro release studies.2. Metabolite Identification: Analyze plasma and feces for PCB metabolites to understand its in vivo fate.[13]3. Permeability Assays: Use Caco-2 cell monolayers or similar models to assess the permeability of the formulation before advancing to in vivo studies. |
| Low entrapment efficiency (%EE) in nanoparticle formulation. | 1. Suboptimal Parameters: Incorrect polymer-to-drug ratio, pH, stirring speed, or cross-linker concentration.2. Drug Properties: High water solubility of PCB can make it difficult to encapsulate in certain polymer systems.3. Purification Loss: Significant loss of drug during washing/centrifugation steps used to separate nanoparticles from free drug. | 1. Process Optimization: Systematically optimize formulation parameters using a Design of Experiments (DoE) approach. Test different pH values and cross-linking agents.[6]2. Method Selection: Consider a different encapsulation method. For water-soluble compounds, techniques like double emulsion or coacervation may be more effective.3. Refine Purification: Optimize centrifugation speed and duration. Consider alternative methods like dialysis or tangential flow filtration. |
Section 3: Data Summary
The following table presents a hypothetical but representative comparison of pharmacokinetic parameters for orally administered free PCB versus a nano-encapsulated formulation, illustrating the typical enhancements observed.
Table 1: Comparison of Pharmacokinetic Parameters
| Parameter | Free PCB | Nano-encapsulated PCB | Significance of Enhancement |
|---|---|---|---|
| Cmax (ng/mL) | 50 ± 15 | 250 ± 40 | ~5-fold increase. Indicates higher peak plasma concentration achieved, suggesting improved absorption. |
| Tmax (hr) | 1.5 | 4.0 | Delayed peak time. Suggests a sustained-release profile from the nano-carrier. |
| AUC₀₋₂₄ (ng·hr/mL) | 200 | 2200 | ~11-fold increase. Represents a significant increase in total systemic drug exposure, indicating much higher overall bioavailability. |
| T₁/₂ (hr) | 2.5 | 8.0 | Increased half-life. The nano-carrier protects PCB from rapid elimination, prolonging its circulation time. |
| Relative Bioavailability (%) | 100% (Reference) | ~1100% | Demonstrates a dramatic improvement in the fraction of the drug that reaches systemic circulation. |
AUC: Area Under the Curve; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T₁/₂: Elimination half-life.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of Phycocyanin-Loaded Chitosan Nanoparticles (via Ionotropic Gelation)
This protocol describes a common method for encapsulating C-Phycocyanin (C-PC), the precursor to PCB.
Materials:
-
High-purity C-Phycocyanin powder
-
Low molecular weight Chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
-
Magnetic stirrer, pH meter, centrifuge
Methodology:
-
Chitosan Solution Preparation: Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution. Adjust the pH to 5.0 using 1M NaOH. Filter the solution through a 0.45 µm syringe filter.
-
C-PC Solution Preparation: Prepare a 1 mg/mL C-PC solution by dissolving the powder in deionized water. Protect from light and keep on ice.
-
Encapsulation: Add the C-PC solution to the chitosan solution at a pre-determined ratio (e.g., 1:2 v/v) and stir for 30 minutes at room temperature.
-
Nanoparticle Formation: Prepare a 0.5 mg/mL TPP solution in deionized water. Add the TPP solution dropwise to the chitosan/C-PC mixture under constant magnetic stirring (e.g., 700 rpm) at room temperature.
-
Cross-linking: The addition of the anionic TPP to the cationic chitosan solution will spontaneously induce the formation of nanoparticles. Continue stirring for an additional 60 minutes to allow for stabilization.
-
Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).
-
Washing: Discard the supernatant (which contains free C-PC). Resuspend the nanoparticle pellet in deionized water to wash away residual reactants. Repeat the centrifugation and washing step twice.
-
Storage: Resuspend the final pellet in a suitable buffer or lyoprotectant solution for storage at 4°C or lyophilization.
Protocol 2: General Protocol for an In Vivo Pharmacokinetic Study in a Rodent Model
This protocol provides a general workflow for assessing the oral bioavailability of a PCB formulation.
Animals:
-
Male Sprague-Dawley rats (200-250g) or C57BL/6 mice.
-
Animals should be housed in controlled conditions and acclimatized for at least one week.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Methodology:
-
Animal Grouping: Divide animals into groups (n=5-6 per group).
-
Group 1: Control (Vehicle only)
-
Group 2: Free PCB (in a suitable vehicle like PBS)
-
Group 3: Test Formulation (e.g., Nano-encapsulated PCB)
-
-
Fasting: Fast animals overnight (10-12 hours) before dosing but allow free access to water.
-
Dosing: Administer the respective formulations to each group via oral gavage at a specified dose (e.g., 50 mg/kg body weight). Record the exact time of administration for each animal.
-
Blood Sampling: Collect blood samples (approx. 150-200 µL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points. A typical schedule is: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma into clean, labeled tubes and store at -80°C until analysis.
-
Sample Analysis:
-
Extract PCB from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of PCB in the extracts using a validated analytical method, typically HPLC with fluorescence detection or LC-MS/MS.
-
-
Data Analysis:
-
Plot the mean plasma concentration of PCB versus time for each group.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T₁/₂).
-
Calculate the relative bioavailability of the test formulation compared to the free PCB solution.
-
Section 5: Visual Guides (Diagrams)
References
- 1. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Exploring the Benefits of Phycocyanin: From Spirulina Cultivation to Its Widespread Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial effects of oral administration of C-Phycocyanin and this compound in rodent models of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phcogres.com [phcogres.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a bioactive tetrapyrrolic compound of blue-green alga Spirulina, binds with high affinity and competes with bilirubin for binding on human serum albumin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. phycomania.com [phycomania.com]
- 11. researchgate.net [researchgate.net]
- 12. Phycocyanin-based nanocarrier as a new nanoplatform for efficient overcoming of cancer drug resistance - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant Phycocyanobilin (PCB) Production
Welcome to the technical support center for recombinant phycocyanobilin (PCB) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable blue tetrapyrrole chromophore. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual workflows to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PCB) and why is its recombinant production important? A1: this compound (PCB) is a blue, light-harvesting pigment (a linear tetrapyrrole) naturally found in cyanobacteria and red algae.[1][2] It possesses potent antioxidant, anti-inflammatory, and potential anti-cancer properties, making it highly valuable for the pharmaceutical, cosmetic, and food industries.[3][4] Traditional extraction from algae can be complex and low-yielding.[3] Recombinant production, typically in Escherichia coli, offers a more controlled, scalable, and potentially higher-yield alternative to meet growing demand.[3][5]
Q2: What are the key enzymes required for recombinant PCB production in E. coli? A2: The biosynthetic pathway for PCB in a heterologous host like E. coli starts with the endogenous precursor, heme. Two key exogenous enzymes are required:
-
Heme Oxygenase (HO1): This enzyme catalyzes the oxidative cleavage of the heme ring to produce biliverdin IXα (BV), a green pigment, along with carbon monoxide and iron.[3][6]
-
This compound:Ferredoxin Oxidoreductase (PcyA): This enzyme performs a four-electron reduction of biliverdin IXα to yield the final blue product, this compound (PCB).[1][2][3]
Q3: How can I visually confirm that PCB is being produced in my E. coli culture? A3: Successful PCB production will result in a distinct blue color in the centrifuged cell pellet. If the pellet appears green, it indicates an accumulation of the intermediate, biliverdin (BV), suggesting an issue with the PcyA enzyme's activity or expression. A pale or white pellet suggests a problem upstream, such as poor expression of both enzymes or a lack of the heme precursor.
Q4: What are the main challenges associated with recombinant PCB production? A4: The primary challenges include low titers due to the poor catalytic activity of the biosynthetic enzymes, insufficient supply of the heme precursor, metabolic burden on the host organism, and the instability of the final PCB product.[3][7][8] Optimizing the expression ratio of HO1 and PcyA, ensuring sufficient cofactor availability, and managing host cell stress are critical for improving yields.[5][8]
Q5: How stable is PCB, and what are the optimal storage conditions? A5: this compound is sensitive to light, high temperatures, and pH extremes.[9] Optimal stability for the related protein-bound form, phycocyanin, is often found at a slightly acidic to neutral pH (around 5.5-7.0) and at temperatures below 45°C, ideally in the dark.[9][10] For long-term storage, purified PCB should be protected from light and stored at -80°C. During purification, working under dim light and keeping samples on ice is recommended.[9] At lower pH values, PCB has low solubility and may aggregate, while at neutral to higher pH, it is more susceptible to oxidation.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during recombinant PCB production. For optimal results, consider the parameters summarized in the table below.
Table 1: Troubleshooting Common Issues in PCB Production
| Problem | Potential Cause(s) | Recommended Solution(s) & Key Parameters |
| No blue/green color in cell pellet (Low/No Yield) | 1. Inefficient Enzyme Expression: Low transcription/translation of ho1 or pcyA. 2. Insufficient Precursor (Heme): The endogenous heme pool in E. coli is limited. 3. Metabolic Burden: High-level protein expression stresses the host, slowing growth and production.[8] | 1. Optimize Expression: Use strong inducible promoters (e.g., T7). Optimize inducer (IPTG) concentration (0.1-0.5 mM). Lower induction temperature to 25-30°C to improve protein folding and reduce stress.[8] 2. Supplement Precursors: Add 5-aminolevulinic acid (ALA), a heme precursor, to the culture medium (e.g., 200 mg/L). Supplement with iron salts (e.g., 20 mg/L FeSO₄·7H₂O) as iron is a key component of heme.[5] 3. Control Growth Rate: Induce expression during the mid-log phase (OD₆₀₀ of ~0.5) to ensure cells are healthy.[8] |
| Cell pellet is green, not blue | Inefficient PcyA Activity: This indicates successful conversion of heme to biliverdin (BV) by HO1, but poor conversion of BV to PCB by PcyA. 1. PcyA expression is lower than HO1. 2. PcyA is misfolded or inactive. 3. Insufficient reducing power (ferredoxin/NADPH). | 1. Balance Enzyme Ratio: Co-express HO1 and PcyA from plasmids with different copy numbers or promoters of varying strengths. Assembling the enzymes on a DNA scaffold has been shown to improve efficiency.[4][5] 2. Improve PcyA Folding: Lower the post-induction temperature to 16-25°C. Co-express with molecular chaperones (e.g., GroEL/ES). 3. Boost Cofactors: Overexpress enzymes involved in the NADPH regeneration cycle, such as NAD+ kinase.[5] |
| Low Protein Solubility (Inclusion Bodies) | Protein Aggregation: High induction levels and temperatures (e.g., 37°C) can lead to rapid protein synthesis and misfolding. | 1. Reduce Induction Strength: Lower the IPTG concentration to 0.1 mM or less.[8] 2. Lower Temperature: Induce cultures at a lower temperature (e.g., 16-28°C) and for a longer duration (12-24 hours).[8] 3. Use Solubility Tags: Fuse enzymes with solubility-enhancing tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). |
| PCB Degradation (Color Fades) | Product Instability: PCB is sensitive to light, oxidation, and non-optimal pH.[9][13] | 1. Protect from Light: Cover flasks and tubes with aluminum foil during culture and purification. 2. Control pH: During extraction, use a buffer with a pH between 6.0 and 7.5.[9] 3. Add Stabilizers: Consider adding antioxidants like ascorbic acid (Vitamin C) to the culture or extraction buffer.[5] Store purified product at -80°C. |
Key Experimental Protocols
Protocol 1: Recombinant PCB Production in E. coli
-
Transformation: Co-transform E. coli BL21(DE3) cells with two compatible plasmids: one expressing heme oxygenase (e.g., pCDF-ho1) and the other expressing PcyA (e.g., pET-pcyA).
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking (220 rpm).
-
Main Culture: Inoculate 500 mL of Terrific Broth (TB) or modified R medium with the overnight culture to an initial OD₆₀₀ of 0.1. Add antibiotics and supplements like 20 mg/L FeSO₄·7H₂O.[5]
-
Growth: Incubate at 37°C with vigorous shaking (~250 rpm) until the OD₆₀₀ reaches 0.5-0.8.[8]
-
Induction: Cool the culture to the desired induction temperature (e.g., 28°C). Add IPTG to a final concentration of 0.1 mM.[8] If supplementing, also add ALA at this stage (e.g., 200 mg/L).[5]
-
Production: Incubate for 12-24 hours at the lower temperature, shaking at ~250 rpm and protecting the flask from light.
-
Harvesting: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet should be visibly blue. Store the pellet at -80°C until extraction.
Protocol 2: Extraction and Partial Purification of PCB
-
Cell Lysis: Resuspend the cell pellet in a suitable extraction buffer (e.g., 100 mM sodium phosphate, pH 7.0).[14] Lyse the cells using a sonicator on ice or a French press.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the blue supernatant.[15]
-
Methanol Extraction: To extract free PCB, add methanol to the supernatant, followed by vigorous shaking and overnight incubation at 4°C.[16]
-
Acidification & Filtration: Centrifuge to remove precipitated proteins. Acidify the methanolic extract with 5% (v/v) 10 N HCl. The solution should be analyzed promptly. Filter through a 0.2 µm filter before quantification.[16]
-
(Optional) Ammonium Sulfate Precipitation: For purifying PCB-bound proteins, slowly add ammonium sulfate to the clarified supernatant to a final saturation of 65%. Stir for 1 hour at 4°C. Centrifuge at 12,000 x g for 20 minutes. Resuspend the blue pellet in a minimal volume of buffer.[15]
-
(Optional) Dialysis: Dialyze the resuspended pellet against the extraction buffer overnight at 4°C to remove ammonium sulfate.[15]
Protocol 3: Spectrophotometric Quantification of PCB
-
Sample Preparation: Prepare the acidified methanolic extract as described in Protocol 2.
-
Measurement: Use acidic methanol as a blank. Measure the absorbance of the sample in a quartz cuvette. PCB in acidic methanol has a characteristic absorption maximum at approximately 680 nm.[16]
-
Quantification: Calculate the concentration of PCB using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance at 680 nm.
-
ε (epsilon) is the molar extinction coefficient for PCB in acidic methanol, which is 37,900 M⁻¹cm⁻¹.[16]
-
c is the concentration in Molarity (mol/L).
-
l is the path length of the cuvette (typically 1 cm).
-
-
Purity Check: A full spectrum scan (300-750 nm) can help identify contaminants. The intermediate biliverdin IXα has an absorption peak around 695 nm in the same solvent.[16]
Visual Guides & Workflows
Recombinant PCB Biosynthesis Pathway
The following diagram illustrates the two-step enzymatic conversion of endogenous heme into this compound within a recombinant E. coli host.
Caption: Enzymatic conversion of heme to this compound (PCB).
Troubleshooting Workflow for PCB Production
This decision tree provides a logical workflow for diagnosing and solving common problems during recombinant PCB production.
Caption: A decision tree for troubleshooting PCB production issues.
References
- 1. pnas.org [pnas.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Rational Design of Key Enzymes to Efficiently Synthesize this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rational-design-of-key-enzymes-to-efficiently-synthesize-phycocyanobilin-in-escherichia-coli - Ask this paper | Bohrium [bohrium.com]
- 5. Efficient Synthesis of this compound by Combinatorial Metabolic Engineering in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. RUA [rua.ua.es]
- 8. Optimization of this compound Synthesis in E. coli BL21: Biotechnological Insights and Challenges for Scalable Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physicochemical degradation of phycocyanin and means to improve its stability: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Storage and Pasteurization (Thermal and High-Pressure) Conditions on the Stability of this compound and Phycobiliproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 15. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of this compound Synthesis in E. coli BL21: Biotechnological Insights and Challenges for Scalable Production - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Phycocyanobilin vs. Phycoerythrobilin: A Comparative Antioxidant Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phycocyanobilin (PCB) and phycoerythrobilin (PEB) are linear tetrapyrrole chromophores responsible for the characteristic blue and red colors of phycobiliproteins, respectively. These pigments, found in cyanobacteria and red algae, are not only integral to the light-harvesting machinery of these organisms but are also gaining significant attention for their potent antioxidant properties. This guide provides a comparative analysis of the antioxidant capacities of PCB and PEB, supported by available experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Data Presentation: A Comparative Overview of Antioxidant Activity
Direct comparative studies on the antioxidant activity of isolated this compound and phycoerythrobilin are limited in the current scientific literature. The available data primarily focuses on the antioxidant capacities of their parent phycobiliproteins: phycocyanin (PC), which contains PCB, and phycoerythrin (PE), which contains PEB. While this provides an indirect comparison, it is important to note that the protein scaffold may influence the overall antioxidant activity.
One study directly comparing the protein complexes found that R-phycoerythrin (containing PEB) exhibited antioxidant potential similar to, if not better than, that of phycocyanins (containing PCB)[1]. Another study indicated that the peroxyl radical scavenging capacity of a phycoerythrobilin compound was 2.7-fold greater than the purple laver extracts from which it was derived[2][3].
The following table summarizes representative IC50 values from various in vitro antioxidant assays for the parent proteins, phycocyanin and phycoerythrin. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant Assay | Phycocyanin (containing this compound) | R-Phycoerythrin (containing Phycoerythrobilin) | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | 40.70 µg/mL | 7.66 ±0.81 µg/mL | Ascorbic Acid: ~112.9 µg/mL |
| ABTS Radical Scavenging Activity (IC50) | 23.25 µg/mL | - | - |
| Nitric Oxide Scavenging Activity (IC50) | 17.74 µg/mL | - | - |
| Peroxyl Radical Scavenging (Crocin Bleaching Assay) (IC50) | 6.63 µM to 12.74 µM (from different species) | - | Uric Acid: 2.15 µM |
Note: The presented IC50 values are derived from different studies and experimental conditions, which may affect direct comparability. The data for R-Phycoerythrin in the DPPH assay suggests a significantly higher antioxidant activity compared to the reported values for phycocyanin.
Mechanisms of Antioxidant Action
Both this compound and phycoerythrobilin exert their antioxidant effects through direct and indirect mechanisms. They are potent scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS)[4].
This compound (PCB): The antioxidant activity of phycocyanin is largely attributed to its PCB chromophore. PCB is a potent free radical scavenger and has been shown to inhibit NADPH oxidase, a major source of cellular ROS[4]. Furthermore, PCB can activate the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
Phycoerythrobilin (PEB): While less is known about the specific signaling pathways activated by PEB, it is also a powerful antioxidant. Studies on phycoerythrin suggest that its antioxidant activity is primarily through direct scavenging of existing ROS[5]. Further research is needed to elucidate the detailed molecular mechanisms, including its potential interaction with cellular signaling pathways like the Keap1-Nrf2 system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known antioxidant signaling pathway for this compound and a general experimental workflow for assessing antioxidant activity.
Experimental Protocols
Standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are detailed methodologies for three commonly used assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of the test compounds (this compound and phycoerythrobilin) and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant concentration.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and a positive control.
-
-
Assay Procedure:
-
Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of antioxidants to prevent the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) within cultured cells, providing a more biologically relevant measure of antioxidant activity.
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled microplate and grow to confluence.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.
-
Remove the DCFH-DA solution, wash the cells, and then treat them with various concentrations of the test compounds and a positive control (e.g., quercetin) for 1 hour.
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
-
Measurement:
-
Measure the fluorescence intensity at specified time intervals using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for fluorescence versus time.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Conclusion
This compound's mechanism of action involves both direct radical scavenging and the activation of the protective Keap1-Nrf2 signaling pathway. The specific signaling pathways modulated by phycoerythrobilin remain an important area for future research. The standardized experimental protocols provided in this guide offer a framework for conducting rigorous comparative studies to further elucidate the antioxidant potential of these valuable natural compounds. Such research will be instrumental in unlocking their full therapeutic and commercial value.
References
A Comparative Guide to the Photosensitizing Efficiency of Phycocyanobilin and Chlorophyll
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photosensitizing efficiencies of two naturally derived pigments, Phycocyanobilin (often utilized in its protein-bound form, Phycocyanin) and Chlorophyll (typically used as more stable derivatives in therapeutic applications). The comparison is based on key performance metrics from experimental studies, including reactive oxygen species generation, photostability, and in vitro phototoxicity. Detailed experimental protocols and visual workflows are provided to support the data and facilitate understanding.
Introduction to Photosensitizers
Photosensitizers are molecules that, upon absorption of light, can induce chemical reactions in other, non-absorbing molecules.[1][2] In the context of photodynamic therapy (PDT), a photosensitizer is administered and preferentially accumulates in target tissues, such as tumors.[3] Subsequent irradiation with light of a specific wavelength activates the photosensitizer, leading to the production of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cell death.[1][4]
-
This compound (PCB) is the light-harvesting chromophore found in phycocyanin, a water-soluble pigment-protein complex from cyanobacteria (e.g., Spirulina platensis).[5][6] Phycocyanin itself is often investigated as a photosensitizer, leveraging the properties of its embedded PCB.[4][5] It is noted for its biocompatibility and low toxicity in the absence of light.[6]
-
Chlorophyll , the primary photosynthetic pigment in plants, is a well-known photosensitizer.[1] However, natural chlorophyll is relatively unstable.[7][8] Therefore, more stable and efficient derivatives, such as Chlorin e6 (Ce6) and pheophorbides , are commonly developed and studied for PDT applications.[3][9] These derivatives often feature strong absorption in the red region of the spectrum, which allows for deeper tissue penetration of light.[3][9]
Mechanism of Photosensitization in PDT
The photodynamic effect is initiated when a photosensitizer absorbs a photon, transitioning from its ground singlet state (S₀) to an excited singlet state (S₁). From this short-lived state, it can undergo intersystem crossing to a more stable, long-lived excited triplet state (T₁).[1][10] The triplet state photosensitizer can then react via two primary pathways:
-
Type I Reaction: The photosensitizer reacts directly with a substrate molecule through electron transfer, producing radical ions that can further react with oxygen to form various ROS (e.g., superoxide, hydroxyl radicals).[1]
-
Type II Reaction: The photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂).[1] The Type II pathway is considered the dominant mechanism of cell killing in most PDT applications.[1]
References
- 1. ossila.com [ossila.com]
- 2. Photosensitizer - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Selenium enhances photodynamic therapy of C-phycocyanin against lung cancer via dual regulation of cytotoxicity and antioxidant activity: Selenium enhances PDT effect of PC anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Photodynamic Effect of Phycocyanin against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Photodynamic Therapy Enabled by Water-Soluble Chlorophyll Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
Stability comparison of Phycocyanobilin and synthetic blue food colorants
A Comparative Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of food and pharmaceutical sciences, the demand for natural and functional ingredients is at an all-time high. This guide provides an objective comparison of the stability of phycocyanobilin, the chromophore of the natural blue colorant phycocyanin, against its synthetic counterparts, Brilliant Blue FCF (FD&C Blue No. 1) and Indigo Carmine (FD&C Blue No. 2). This analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their product formulations.
Executive Summary
This compound, derived from cyanobacteria such as Spirulina platensis, offers not only a vibrant blue hue but also potential health benefits, including antioxidant and anti-inflammatory properties. However, its stability under various processing and storage conditions is a critical factor for its application. Synthetic colorants, while historically favored for their stability and cost-effectiveness, are facing increasing consumer scrutiny. This guide delves into a data-driven comparison of their stability under key environmental stressors: pH, temperature, and light.
Comparative Stability Analysis
The stability of a colorant is paramount to maintaining the visual appeal and quality of a product throughout its shelf life. The following sections and tables summarize the available quantitative data on the stability of this compound and the two major synthetic blue food colorants.
pH Stability
Phycocyanin, the protein complex containing this compound, exhibits variable stability across different pH ranges. It is generally most stable in a slightly acidic to neutral environment.[1] In contrast, synthetic dyes often demonstrate broader pH stability, although Indigo Carmine's stability diminishes in alkaline conditions.
Table 1: pH Stability Comparison
| Colorant | pH Range | Observations |
| Phycocyanin | 3.0 - 4.0 | Insoluble, leading to precipitation and color loss. |
| 5.5 - 6.0 | Optimal stability. | |
| > 7.0 | Stability decreases, leading to denaturation at higher pH. | |
| Brilliant Blue FCF | 3.0 - 8.0 | Generally good stability with only slight fading observed after one week at pH 3, 7, and 8. Unstable in strong alkalis. |
| Indigo Carmine | 3.0 - 5.0 | Appreciable fading after one week. |
| 7.0 | Considerable fading after one week. | |
| 8.0 | Complete fading after one week.[2] |
Temperature Stability
Thermal degradation is a significant concern during food processing and storage. Phycocyanin's stability is highly temperature-dependent, with denaturation occurring at elevated temperatures. Synthetic dyes, particularly Brilliant Blue FCF, generally exhibit higher heat stability.
Table 2: Temperature Stability Comparison
| Colorant | Temperature | Half-life (t½) / Observations |
| Phycocyanin | < 45°C | Generally stable. |
| 47°C (at pH 6) | ~309 minutes. | |
| > 55°C | Degradation rate increases significantly. | |
| Brilliant Blue FCF | - | Generally good heat stability. |
| Indigo Carmine | - | Moderate heat stability.[2] |
Light Stability
Exposure to light can induce photodegradation, leading to color fading. Phycocyanin is known to be sensitive to light, a characteristic that necessitates protective measures in packaging and formulation. Synthetic dyes also undergo photodegradation, with Indigo Carmine being particularly susceptible.
Table 3: Light Stability Comparison
| Colorant | Light Condition | Degradation/Observations |
| Phycocyanin | Intense Light | Significant degradation. |
| Brilliant Blue FCF | UV Irradiation | Undergoes photodegradation. After 20 minutes of UV exposure, about 10% degradation was observed in one study.[3] |
| Indigo Carmine | Daylight/UV | Very poor light stability.[2][4] |
Experimental Protocols
Accurate and reproducible stability testing is crucial for comparing colorants. Below are detailed methodologies for key experiments commonly cited in the literature.
Spectrophotometric Analysis of Colorant Degradation
This method is widely used to quantify the concentration of a colorant in a solution by measuring its absorbance of light at a specific wavelength.
Objective: To determine the degradation of a colorant over time when exposed to a specific stressor (e.g., heat, light, pH).
Materials:
-
Spectrophotometer
-
Cuvettes (quartz or glass, depending on the wavelength)
-
Calibrated pH meter
-
Water bath or incubator for temperature studies
-
Light chamber with a calibrated light source for photostability studies
-
Buffer solutions of various pH
-
Stock solutions of the colorants
-
Deionized water
Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the colorant at known concentrations to create a calibration curve.
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution of each colorant across the visible spectrum (typically 400-700 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve, which should follow the Beer-Lambert Law.
-
Sample Preparation: Prepare solutions of the colorant to be tested in the desired buffer and at a known initial concentration.
-
Exposure to Stress Conditions:
-
Temperature: Place the sample solutions in a temperature-controlled water bath or incubator set to the desired temperature.
-
pH: Use buffer solutions to maintain the desired pH of the sample solutions.
-
Light: Place the sample solutions in a photostability chamber with a controlled light source (e.g., xenon lamp) with a defined intensity.
-
-
Data Collection: At regular time intervals, withdraw an aliquot of the sample, cool it to room temperature if necessary, and measure its absorbance at the λmax.
-
Calculation of Degradation: Using the calibration curve, convert the absorbance readings to concentration. The degradation can be expressed as the percentage of colorant remaining or by calculating the degradation rate constant (k) and half-life (t½) assuming first-order kinetics (ln(C/C₀) = -kt).
High-Performance Liquid Chromatography (HPLC) Analysis of Colorant Stability
HPLC provides a more specific and sensitive method for quantifying the parent colorant and detecting degradation products.
Objective: To accurately quantify the concentration of a colorant and its degradation products over time under specific stress conditions.
Materials:
-
HPLC system with a suitable detector (e.g., Diode Array Detector - DAD or UV-Vis)
-
Analytical column (e.g., C18 reversed-phase)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water with modifiers like ammonium acetate or formic acid)
-
Sample vials
-
Syringe filters
-
Calibrated analytical balance
Protocol:
-
Method Development: Develop an HPLC method capable of separating the parent colorant from potential degradation products. This involves selecting an appropriate column, mobile phase composition (isocratic or gradient elution), flow rate, and detector wavelength.
-
Preparation of Standards and Samples: Prepare a stock solution of the colorant and serially dilute it to create calibration standards. Prepare the test samples in the desired matrix and filter them through a 0.45 µm syringe filter before injection.
-
Calibration: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Stability Study: Expose the test samples to the desired stress conditions (temperature, pH, light) as described in the spectrophotometry protocol.
-
Sample Analysis: At specified time points, inject the stressed samples into the HPLC system.
-
Data Analysis: Identify and quantify the peak corresponding to the parent colorant using the calibration curve. The degradation can be monitored by the decrease in the peak area of the parent compound over time. The appearance of new peaks can indicate the formation of degradation products.
Conclusion
The choice between this compound and synthetic blue food colorants is a multifaceted decision that requires careful consideration of stability, regulatory acceptance, consumer perception, and potential health benefits.
-
This compound (as Phycocyanin) demonstrates good stability in the slightly acidic to neutral pH range and at temperatures below 45°C. Its primary limitations are its insolubility in highly acidic conditions and its sensitivity to heat and light. However, its natural origin and associated health benefits are significant advantages in the current market.
-
Brilliant Blue FCF offers excellent stability across a wide range of pH and temperatures, making it a robust choice for many applications. However, as a synthetic colorant, it may not align with the "clean label" trend.
-
Indigo Carmine is the least stable of the three, with poor stability in alkaline conditions and very poor light stability.[2]
For applications requiring high-temperature processing or long-term exposure to light, Brilliant Blue FCF may be the more stable option. However, for products where a natural positioning is key and processing conditions can be controlled (e.g., beverages, dairy products, and confectionery with protective packaging), this compound presents a compelling alternative. Further research into encapsulation and the use of stabilizing agents may continue to expand the applicability of this promising natural blue colorant.
References
A Comparative Analysis of Fluorescence Quantum Yield: Phycocyanobilin vs. Fluorescein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence quantum yield of phycocyanobilin and fluorescein, two fluorophores with distinct origins and properties. While fluorescein is a widely used synthetic dye known for its high fluorescence, this compound is a naturally occurring tetrapyrrole from cyanobacteria, which exhibits significantly different photophysical behavior depending on its molecular environment. This comparison is supported by experimental data and detailed methodologies for quantifying fluorescence quantum yield.
Quantitative Data Summary
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The following table summarizes the key photophysical properties of this compound and fluorescein.
| Property | This compound (Free Form) | Fluorescein |
| Fluorescence Quantum Yield (Φf) | Very low (significantly quenched) | High (e.g., ~0.92 in 0.1 M NaOH)[1] |
| Excitation Maximum (λex) | ~610-640 nm[2] | ~494 nm[3] |
| Emission Maximum (λem) | ~640 nm[2] | ~521 nm[3] |
| Molar Absorptivity (ε) | Data for free form is not readily available | 76,900 M⁻¹cm⁻¹ at 490 nm |
| Chemical Formula | C₃₃H₄₀N₄O₆[4] | C₂₀H₁₂O₅[5] |
| Molecular Weight | 588.7 g/mol [4] | 332.3 g/mol [2] |
| Solubility | Soluble in organic solvents like methanol | Soluble in alcohol and dilute alkali[6] |
| Key Characteristics | Natural product, fluorescence is highly dependent on its conformation and environment.[3] | Synthetic dye, high and stable fluorescence in aqueous solutions at moderate to high pH.[1] |
Note: The fluorescence of free this compound is significantly quenched, leading to a very short excited-state lifetime (e.g., ~40 ps in methanol) and consequently a very low quantum yield.[3] In its natural protein-bound state within phycobiliproteins, its quantum yield is dramatically higher, around 0.5.[3]
Experimental Protocols
The determination of fluorescence quantum yield is crucial for characterizing and comparing fluorophores. The most common and reliable method is the comparative method, which involves comparing the fluorescence of an unknown sample to a standard with a known quantum yield.
Relative Fluorescence Quantum Yield Determination by the Comparative Method
This protocol outlines the steps to determine the relative fluorescence quantum yield of a sample (e.g., this compound) using a well-characterized standard (e.g., fluorescein).[7][8][9]
1. Preparation of Solutions:
- Prepare a stock solution of the reference standard (e.g., fluorescein in 0.1 M NaOH) and the sample in appropriate solvents.
- From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to ensure a linear relationship between absorbance and fluorescence intensity and to avoid inner filter effects.[9]
2. Absorbance Measurement:
- Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
- Determine the absorbance of each solution at the chosen excitation wavelength.
3. Fluorescence Measurement:
- Use a spectrofluorometer to record the fluorescence emission spectra of all solutions.
- The excitation wavelength should be the same for both the sample and the standard. If their absorption spectra do not overlap sufficiently, different excitation wavelengths can be used, but this requires a correction for the instrument's excitation intensity at each wavelength.
- The emission spectra should be corrected for the wavelength-dependent sensitivity of the detector.
4. Data Analysis:
- Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (F).
- Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
- Determine the slope of the linear fit for both plots. The slope is denoted as 'Grad'.
5. Quantum Yield Calculation:
- The fluorescence quantum yield of the sample (Φx) is calculated using the following equation:[7]
Mandatory Visualizations
Chemical Structures
Caption: Chemical structures of this compound and fluorescein.
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for the comparative method of fluorescence quantum yield determination.
References
- 1. agilent.com [agilent.com]
- 2. Fluorescence and antioxidant activity of heterologous expression of phycocyanin and allophycocyanin from Arthrospira platensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jasco-global.com [jasco-global.com]
- 5. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 9. iss.com [iss.com]
A Comparative Analysis of Phycocyanobilin and Doxorubicin on Cancer Cell Cytotoxicity
For Immediate Release
In the ongoing search for effective and less toxic cancer therapies, researchers are increasingly turning to natural compounds. This guide provides a comparative overview of the cytotoxic effects of Phycocyanobilin (PCB), a natural chromophore derived from phycocyanin, and Doxorubicin (DOX), a conventional chemotherapeutic agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and Doxorubicin across various cancer cell lines as reported in the literature. It is important to note that these values are from different studies and direct comparative studies are limited. Variations in experimental conditions such as incubation time and assay type can influence IC50 values.
| Compound | Cancer Cell Line | IC50 Value (µM) | Noted Incubation Time |
| This compound (PCB) | HT-29 (Colon Cancer) | 184.6 (108 µg/ml) | Not Specified |
| MCF-7 (Breast Cancer) | 163 (96.0 µg/ml) | Not Specified | |
| C-Phycocyanin (contains PCB) | MDA-MB-231 (Breast Cancer) | ~320 (189.4 µg/ml)[1] | 48 hours |
| KB (Oral Carcinoma) | ~34 (20 µg/ml)[2] | Not Specified | |
| Doxorubicin (DOX) | MCF-7 (Breast Cancer) | 2.5[3] | 24 hours |
| A549 (Lung Cancer) | 0.55 - 1.485[4][5] | 24 - 48 hours | |
| HepG2 (Liver Cancer) | 12.2[3] | 24 hours | |
| HT-29 (Colon Cancer) | 1.72 (in combination)[6] | Not Specified |
Mechanisms of Action: A Tale of Two Pathways
This compound and Doxorubicin induce cancer cell death through distinct molecular pathways.
This compound (PCB) , as a component of phycocyanin, has been shown to induce apoptosis and cell cycle arrest in cancer cells.[7] Its mechanism involves the modulation of key signaling pathways such as the MAPK and PI3K/Akt/mTOR pathways.[7] PCB can promote apoptosis by activating pro-apoptotic proteins and suppressing anti-apoptotic ones.
Doxorubicin (DOX) primarily exerts its cytotoxic effects through its interaction with DNA.[8] It intercalates into the DNA double helix, inhibiting the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication.[8][9] This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[10] Additionally, DOX is known to generate reactive oxygen species (ROS), which can induce oxidative stress and further contribute to cell death.[9][11]
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams were generated using Graphviz.
Caption: this compound's pro-apoptotic signaling pathways.
References
- 1. C-Phycocyanin exerts anti-cancer effects via the MAPK signaling pathway in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phycocyanin: A Potential Drug for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. static.igem.org [static.igem.org]
A Comparative Guide to the In Vivo Efficacy of Phycocyanobilin and Other Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Phycocyanobilin (PCB), a bioactive compound derived from spirulina, against other well-researched natural antioxidants: Resveratrol, Curcumin, and Astaxanthin. The following sections present available experimental data, detailed methodologies, and visual representations of key biological pathways to aid in the evaluation of these compounds for research and drug development purposes.
Executive Summary
This compound, Resveratrol, Curcumin, and Astaxanthin are all potent natural compounds with demonstrated antioxidant and anti-inflammatory properties in various in vivo models. While direct head-to-head comparative studies are limited, this guide consolidates available data to offer a comparative perspective on their efficacy. PCB, as a potent inhibitor of NADPH oxidase, shows significant promise in mitigating oxidative stress. Resveratrol is known for its broad-spectrum effects on various signaling pathways, including the activation of Sirtuin 1 (SIRT1). Curcumin is a well-established anti-inflammatory agent that effectively modulates the NF-κB signaling pathway. Astaxanthin exhibits robust neuroprotective effects by scavenging free radicals and reinforcing endogenous antioxidant defenses.
Quantitative Data Comparison
The following tables summarize quantitative data from various in vivo studies. It is crucial to note that these values are compiled from different studies and are not from direct comparative experiments. Therefore, variations in experimental models, dosages, and methodologies should be considered when interpreting these results.
Table 1: Comparative In Vivo Antioxidant Efficacy
| Antioxidant | Animal Model | Dosage | Key Antioxidant Markers | Results | Reference |
| This compound (from C-Phycocyanin) | Rats (CCl4-induced hepatotoxicity) | 50-200 mg/kg (of C-PC) | Malondialdehyde (MDA) | Significant decrease in MDA levels in the liver. | [1] |
| Rats (Streptozotocin-induced oxidative stress) | 50-100 mg/kg (of C-PC) | Superoxide Dismutase (SOD), Glutathione (GSH) | Significant restoration of SOD and GSH levels in the cortex and hippocampus.[2] | [2] | |
| Resveratrol | Senescence-accelerated mice | 25, 50, and 100 mg/kg/day | SOD, Glutathione Peroxidase (GPx), MDA | Increased activity of SOD and GPx, and diminished MDA levels. | [3] |
| Curcumin | Diabetic Rats | 100 mg/kg BW | Oxidative stress markers | Significantly decreased oxidative stress. | [4] |
| Astaxanthin | Mice (MPTP-induced neurotoxicity) | 2 mg/kg for 1 month | SOD, Catalase | Highly expressed SOD and catalase in major brain structures.[5] | [5] |
| Rats (Methotrexate-induced hepatotoxicity) | 50, 75, and 100 mg/kg | GSH, SOD, CAT, MDA | Significantly increased GSH, SOD, and CAT, while decreasing MDA. |
Table 2: Comparative In Vivo Anti-inflammatory Efficacy
| Antioxidant | Animal Model | Dosage | Key Inflammatory Markers | Results | Reference |
| This compound | Mice (Experimental Autoimmune Encephalomyelitis) | 1 and 5 mg/kg | IL-6, IFN-γ | Limits the cerebral accumulation of IL-6 and IFN-γ.[6] | [6] |
| Resveratrol | Animal models | Not specified | NF-κB | Inhibits activation of NF-κB.[7] | [7] |
| Curcumin | Diabetic Rats | 100 mg/kg BW | TNF-α, IL-6 | Significantly reduced blood levels of TNF-α and IL-6.[4] | [4] |
| Rat model of subchronic inflammation | Not specified | TNF-α | Decreased levels of TNF-α.[8] | [8] | |
| Astaxanthin | Rat model of SAH | Not specified | TNF-α, IL-1β | Decrement in the level of TNF-α and IL-1β.[9] | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Antioxidant Activity of Phycocyanin (Source of this compound)
-
Animal Model: Male Wistar rats.
-
Induction of Oxidative Stress: Intracerebroventricular administration of streptozotocin (STZ) to induce sporadic dementia of Alzheimer's type, which is associated with significant oxidative stress in the brain.[2]
-
Treatment: Food grade Phycocyanin (containing this compound) was administered at doses of 50 mg/kg and 100 mg/kg.[2]
-
Assessment of Antioxidant Status:
-
Lipid Peroxidation (LPO) Assay: To measure malondialdehyde (MDA) levels, an indicator of lipid damage.[2]
-
Reduced Glutathione (GSH) Assay: To determine the levels of a key endogenous antioxidant.[2]
-
Superoxide Dismutase (SOD) Activity Assay: To measure the activity of a critical antioxidant enzyme.[2]
-
-
Tissue Analysis: The cortex and hippocampus of the brain were harvested for the biochemical assays.[2]
In Vivo Anti-inflammatory Activity of Curcumin
-
Animal Model: Sprague-Dawley rats.[4]
-
Induction of Inflammation: Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ) (65 mg/kg BW), which leads to a chronic inflammatory state.[4]
-
Treatment: Curcumin (100 mg/kg BW) was administered daily by gavage for 7 weeks.[4]
-
Assessment of Inflammatory Markers:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Blood serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) were quantified using ELISA kits.[4]
-
-
Sample Collection: Blood was collected via heart puncture.[4]
In Vivo Neuroprotective Activity of Astaxanthin
-
Animal Model: Male ICR mice.
-
Induction of Neurodegeneration: A model of repeated cerebral ischemia/reperfusion was used to induce vascular cognitive impairment.
-
Treatment: Astaxanthin was administered daily by intragastric administration for 28 days.
-
Assessment of Oxidative Stress:
-
Malondialdehyde (MDA) Assay: Hippocampal tissue levels of MDA were measured to assess lipid peroxidation.
-
Superoxide Dismutase (SOD) and Glutathione (GSH) Assays: The levels of these key antioxidants were measured in the hippocampus.
-
-
Behavioral and Histological Analysis: The Morris water maze was used to assess learning and memory, and neuronal survival in the hippocampus was evaluated.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize key signaling pathways and a typical experimental workflow.
Caption: Nrf2-ARE Signaling Pathway Activation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the in vitro and in vivo antioxidant potentials of food grade Phycocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin Supplementation Lowers TNF-α, IL-6, IL-8, and MCP-1 Secretion in High Glucose-Treated Cultured Monocytes and Blood Levels of TNF-α, IL-6, MCP-1, Glucose, and Glycosylated Hemoglobin in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Neuroprotective Role of Astaxanthin: New Perspectives? | MDPI [mdpi.com]
- 6. C-Phycocyanin-derived this compound as a Potential Nutraceutical Approach for Major Neurodegenerative Disorders and COVID-19-induced Damage to the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Multidimensional biological activities of resveratrol and its prospects and challenges in the health field [frontiersin.org]
- 8. Curcumin: an orally bioavailable blocker of TNF and other pro-inflammatory biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Neuroprotective Effects of Astaxanthin: Therapeutic Targets and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Phycocyanobilin: A Comparative Analysis of its Therapeutic Effects Against Established Drugs
For Immediate Release
This guide provides a comprehensive comparison of the therapeutic effects of Phycocyanobilin (PCB), a bioactive compound derived from spirulina, with established drugs in the fields of anti-inflammatory and antioxidant therapies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of experimental data and methodologies to validate the therapeutic potential of PCB.
Executive Summary
This compound (PCB), the chromophore of C-phycocyanin (C-PC), has demonstrated significant antioxidant and anti-inflammatory properties. This guide consolidates in vitro and in vivo data to objectively compare the efficacy of PCB and its parent protein, C-PC, with standard-of-care drugs such as the non-steroidal anti-inflammatory drug (NSAID) Celecoxib and the antioxidant Trolox. The evidence suggests that while C-PC, and not PCB itself, is a potent selective COX-2 inhibitor, PCB excels as a direct antioxidant. These findings highlight the distinct and complementary therapeutic potentials of these natural compounds.
Anti-inflammatory Effects: this compound's Precursor, C-Phycocyanin, vs. Celecoxib
Recent studies have elucidated the potent anti-inflammatory properties of C-Phycocyanin (C-PC), the protein to which this compound (PCB) is covalently bound. A key mechanism of action for many anti-inflammatory drugs is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. In a comparative study, C-PC demonstrated significant selective inhibition of COX-2, with a lower IC50 value than the well-established COX-2 inhibitor, Celecoxib, indicating a higher potency in this in vitro assay. Interestingly, the study revealed that PCB alone is a poor inhibitor of COX-2, suggesting that the protein moiety of C-PC is crucial for its selective COX-2 inhibitory activity.
In vivo studies have further substantiated the anti-inflammatory effects of C-PC. In a carrageenan-induced thermal hyperalgesia model in rats, administration of C-PC (30 or 50 mg/kg, IP) significantly attenuated the inflammatory response. This was accompanied by a reduction in the expression of iNOS and COX-2, and a decrease in the levels of tumor necrosis factor-alpha (TNF-α), prostaglandin E2 (PGE2), and myeloperoxidase (MPO) activity in the inflamed paw tissue. While a direct head-to-head in vivo comparison with Celecoxib is not available in the reviewed literature, the potent inhibition of the same key inflammatory mediators suggests a comparable mechanism of action.
Another study using a carrageenan-induced pleurisy model in rats showed that C-PC treatment significantly inhibited inflammatory responses. Furthermore, in a mouse model of experimental arthritis, both C-PC and PCB were shown to ameliorate hypernociception and synovial neutrophil infiltration.
Table 1: Comparative Efficacy of C-Phycocyanin and Celecoxib in COX-2 Inhibition
| Compound | IC50 for COX-2 Inhibition (nM) | IC50 for COX-1 Inhibition (nM) | Selectivity Index (COX-1/COX-2) |
| C-Phycocyanin | 180 | >4500 | >25 |
| Celecoxib | 255 | >5000 | >19.6 |
| Rofecoxib | 401 | >5000 | >12.5 |
| This compound | Poor inhibitor | - | - |
IC50: The half maximal inhibitory concentration.
Antioxidant Effects: this compound vs. Trolox and Ascorbic Acid
This compound has demonstrated potent antioxidant activity, primarily through its ability to scavenge free radicals. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to quantify the peroxyl radical scavenging capacity of antioxidants. In a direct comparison, PCB exhibited a significantly higher ORAC value than the well-established antioxidant standards, Trolox (a water-soluble analog of vitamin E) and ascorbic acid (Vitamin C). This indicates a superior in vitro capacity of PCB to neutralize peroxyl radicals.
Table 2: Comparative Antioxidant Capacity (ORAC Assay)
| Compound | ORAC Value (µmol of Trolox Equivalents / µmol of compound) |
| This compound (PCB) | 22.18 |
| C-Phycocyanin (C-PC) | 20.33 |
| Trolox | 1.00 (by definition) |
| Ascorbic Acid | 0.75 |
| Reduced Glutathione | 0.57 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the COX-2 enzyme.
Methodology:
-
Enzyme Preparation: Human recombinant COX-2 enzyme is used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., C-Phycocyanin, Celecoxib) for a specified period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Measurement of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Objective: To measure the antioxidant capacity of a substance against peroxyl radicals.
Methodology:
-
Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (Trolox) are required.
-
Reaction Mixture: The test compound (e.g., this compound) or the standard (Trolox) is mixed with the fluorescent probe in a multi-well plate.
-
Reaction Initiation: The reaction is initiated by adding the peroxyl radical generator.
-
Fluorescence Measurement: The fluorescence decay of the probe is monitored over time using a fluorescence microplate reader. The presence of an antioxidant slows down the fluorescence decay.
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated for the blank, the standard, and the sample. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of Trolox against its concentration. The ORAC value of the sample is then calculated from the standard curve and expressed as Trolox equivalents.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Dosing: The animals are divided into groups and administered the test compound (e.g., C-Phycocyanin), a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac), or a vehicle control, typically via oral gavage, one hour before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for the measurement of inflammatory markers such as MPO, TNF-α, and IL-6 using ELISA or other appropriate assays.
Conclusion
The available scientific evidence strongly supports the therapeutic potential of this compound and its parent protein, C-Phycocyanin. C-Phycocyanin demonstrates potent and selective COX-2 inhibitory activity, comparable and even superior to the established NSAID Celecoxib in vitro. This compound, on the other hand, stands out as a powerful antioxidant, surpassing the efficacy of Trolox and ascorbic acid in scavenging peroxyl radicals.
These findings suggest that C-Phycocyanin could be a promising candidate for the development of new anti-inflammatory agents with a potentially favorable safety profile due to its COX-2 selectivity. This compound holds significant promise as a potent antioxidant for mitigating oxidative stress-related conditions. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic applications of these natural compounds and to establish their efficacy and safety in human populations. This guide provides a foundational platform for researchers and drug developers to explore the promising therapeutic avenues of this compound and C-Phycocyanin.
Safety Operating Guide
Proper Disposal of Phycocyanobilin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for phycocyanobilin, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound is a blue phycobilin-based natural product found in Spirulina species.[1] While not classified as a hazardous substance for disposal, adherence to proper laboratory waste management practices is crucial.
I. Hazard Identification and Safety Precautions
Before handling this compound, it is essential to be aware of its potential hazards and take appropriate safety measures.
Summary of Hazards:
According to safety data sheets (SDS), this compound is classified as a skin and eye irritant and may cause respiratory tract irritation.[2]
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| (Data sourced from MedchemExpress Safety Data Sheet)[2] |
Recommended Personal Protective Equipment (PPE):
To minimize exposure and ensure personal safety, the following PPE should be worn when handling this compound:
-
Eye Protection: Wear safety glasses with side shields or goggles.[3]
-
Respiratory Protection: If working with the powdered form or generating dust, use a NIOSH/MSHA approved respirator.[3]
II. Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is necessary to mitigate any potential harm.
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water.[2]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2]
-
If in Eyes: Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water.[2]
-
If Swallowed: Never give anything by mouth to an unconscious person. Clean mouth with water.[3]
Spill Cleanup:
-
Ensure adequate ventilation.[3]
-
Wear appropriate PPE as outlined above.
-
For solid spills, prevent further leakage or spillage if safe to do so.[3]
-
Mechanically take up the spilled material and place it in appropriate containers for disposal.[3]
-
Clean the contaminated surface thoroughly.[3]
III. Disposal Protocol
The primary recommendation for the disposal of this compound is to follow local, state, and federal regulations for non-hazardous chemical waste.[2]
Step-by-Step Disposal Procedure:
-
Waste Characterization: While this compound itself is not federally regulated as a hazardous waste, it is the responsibility of the waste generator to make a final determination. Institutional environmental health and safety (EHS) professionals should be consulted to ensure compliance with local regulations.[4]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. It is crucial to separate incompatible chemicals to prevent violent reactions or the emission of flammable or poisonous gases.[5][6]
-
Containerization:
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]
-
The SAA should be inspected weekly for any signs of leakage.[6]
-
Store the container away from direct sunlight and extreme temperatures.[3] this compound should be stored at room temperature and protected from light.[1]
-
-
Waste Pickup:
IV. Environmental and Regulatory Considerations
There is no specific information indicating that this compound poses a significant environmental hazard. However, the general principle of responsible chemical disposal should always be followed to minimize environmental impact. The primary regulatory framework governing laboratory waste in the United States is the Resource Conservation and Recovery Act (RCRA), with specific guidelines for academic laboratories outlined in Subpart K.[5][8]
Caption: this compound Disposal Decision Workflow.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. acs.org [acs.org]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Phycocyanobilin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Phycocyanobilin, a blue phycobilin with potent antioxidative properties. Adherence to these procedural steps will help mitigate risks and ensure proper disposal, fostering a secure and efficient research workflow.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and irritation.[1][2] |
| Body Protection | Lab Coat/Protective Clothing | Long-sleeved, fully buttoned | To protect skin and clothing from spills.[1][2] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 compliant | To prevent eye contact and serious eye irritation.[1][2] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use in poorly ventilated areas or when dust/aerosols may be generated. | To prevent respiratory tract irritation.[1][2] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[3] Do not ingest or inhale the substance.[3]
-
Dust and Aerosol Formation: Avoid creating dust or aerosols during handling.[1]
-
Hygiene: Wash hands thoroughly after handling the substance.[1][3] Contaminated clothing should be removed and washed before reuse.[3]
Storage Plan:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
The recommended storage temperature is -20°C.[2][3] Some suppliers suggest that for solutions, storage at -80°C is suitable for up to 6 months, and at -20°C for up to 1 month, protected from light.[4]
-
Keep away from heat, ignition sources, and direct light.[3]
Emergency Procedures: First Aid and Spill Response
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing.[3] If skin irritation occurs, get medical advice/attention. |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3] Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately. |
Spill Response Plan:
-
Evacuate and Ventilate: Ensure adequate ventilation and evacuate unnecessary personnel from the spill area.[1]
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Table 1.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2]
-
Cleanup:
-
Disposal: Dispose of the spilled material and any contaminated cleaning supplies in accordance with local, state, and federal regulations.[1]
Disposal Plan
All this compound waste, including empty containers and contaminated materials, should be disposed of as chemical waste. Follow all applicable local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of it down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
